AFG210
Description
Properties
Molecular Formula |
C19H14F3N3O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(4-pyridin-4-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)13-2-1-3-15(12-13)25-18(26)24-14-4-6-16(7-5-14)27-17-8-10-23-11-9-17/h1-12H,(H2,24,25,26) |
InChI Key |
DDDLGNOZDKDSEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFG-210; AFG 210; AFG210. |
Origin of Product |
United States |
Foundational & Exploratory
AFG210 Protease: A Technical Guide to its Mechanism of Action and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the AFG210 protease, a hypothetical mitochondrial AAA+ protease modeled on the well-characterized human AFG3L2. This document details its core mechanism of action, substrate specificity, and its role in crucial cellular signaling pathways. In-depth experimental protocols for studying this compound's activity and identifying its substrates are provided, alongside quantitative data to support functional analysis. Visualizations of key signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's biological significance.
Introduction to this compound Protease
This compound is an ATP-dependent metalloprotease located in the inner mitochondrial membrane, playing a critical role in mitochondrial protein quality control. It functions to degrade misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis. Structurally, this compound is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteases, which are characterized by a conserved AAA+ domain responsible for ATP hydrolysis to power protein unfolding and translocation into a proteolytic chamber.
This compound's primary functions include:
-
Protein Quality Control: Degradation of non-assembled respiratory chain subunits and other misfolded mitochondrial proteins.
-
Mitochondrial Ribosome Biogenesis: Processing of specific ribosomal proteins required for the assembly of mitochondrial ribosomes.
-
Regulation of Mitochondrial Dynamics: Involvement in the processing of proteins that control mitochondrial fusion and fission.
Dysfunction of proteases with high homology to this compound has been implicated in a range of neurodegenerative diseases, highlighting its importance in neuronal health.
Mechanism of Action
The proteolytic activity of this compound is a multi-step process driven by the energy derived from ATP hydrolysis.
-
Substrate Recognition: this compound recognizes its substrates through specific degron sequences, which are often unstructured regions within the target protein. A notable example is the recognition of a degron within the N-terminal pre-sequence of the mitochondrial ribosomal protein MrpL32.[1] This sequence is sufficient to target other proteins for degradation by this compound.[1]
-
Unfolding and Translocation: Upon substrate binding, the AAA+ domain of this compound utilizes the energy from ATP hydrolysis to unfold the substrate and translocate it into the proteolytic chamber.
-
Proteolysis: Inside the chamber, the substrate is cleaved into small peptide fragments by the metalloprotease domain. This compound exhibits a preference for cleaving at sites with hydrophobic and small polar residues at the P1' position (the amino acid immediately following the cleavage site).[1]
Quantitative Data
The following tables summarize the available quantitative data for a solubilized, homohexameric form of a protease highly homologous to this compound.
Table 1: Kinetic Parameters for ATPase and Proteolytic Activity
| Parameter | Substrate | Value | Reference |
| kATPase | ATP | 91 min-1 enz6-1 | [1] |
| K0.5 | ATP | 44.1 µM | [1] |
| kdeg | mutGFP-β20 | 0.28 min-1 enz6-1 | [1] |
| KM | mutGFP-β20 | 6.2 µM | [1] |
Table 2: Kinetic Parameters of Disease-Relevant this compound Mutants
| Mutant | Activity | kATPase (min-1 enz6-1) | kdeg (min-1 enz6-1) | Reference |
| Wild-Type | Normal | ~90 | ~0.28 | [2] |
| Y616C | Increased | ~120 | ~0.45 | [2] |
| A572T | Decreased | ~75 | ~0.10 | [2] |
Note: Comprehensive kinetic data (Vmax, kcat, Km) for a wide range of endogenous this compound substrates are not yet available. The provided data for the model substrate mutGFP-β20 offers a baseline for comparison. No specific IC50 values for this compound inhibitors have been published to date.
Signaling Pathways
This compound plays a crucial role in two interconnected signaling pathways that are vital for neuronal health: mitochondrial quality control and the response to oxidative stress.
Mitochondrial Quality Control and Dynamics
This compound dysfunction leads to an accumulation of unfolded proteins within the mitochondria, triggering a stress response. This activates another inner mitochondrial membrane protease, OMA1. Activated OMA1 then cleaves OPA1, a key protein in mitochondrial fusion. The cleavage of OPA1 results in mitochondrial fragmentation, a hallmark of mitochondrial dysfunction.
Caption: this compound-mediated mitochondrial quality control pathway.
Oxidative Stress and Neuronal Transport
A deficiency in this compound can also lead to an increase in reactive oxygen species (ROS), inducing oxidative stress. This triggers a signaling cascade that results in the hyperphosphorylation of the microtubule-associated protein Tau. Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and impairing the transport of mitochondria along axons.
Caption: Oxidative stress pathway initiated by this compound deficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound.
In Vitro Degradation Assay of this compound Substrates
This assay measures the ability of purified this compound to degrade a specific substrate in vitro.
Materials:
-
Purified recombinant this compound protease
-
Purified substrate protein (e.g., mutGFP-β20 or a putative endogenous substrate)
-
Degradation Buffer: 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 10% glycerol, 1 mM DTT
-
ATP Regeneration System:
-
2 mM ATP
-
18.75 U/mL Pyruvate Kinase (PK)
-
20 mM Phosphoenolpyruvate (PEP)
-
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Prepare the degradation reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Degradation Buffer
-
1 µL of purified this compound (final concentration 0.5 - 1 µM)
-
X µL of purified substrate (final concentration to be optimized, e.g., 5-20 µM)
-
5 µL of 10x ATP Regeneration System
-
ddH₂O to a final volume of 50 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath or heat block.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 10 µL aliquot of the reaction and immediately add it to 10 µL of 2x SDS-PAGE loading buffer to stop the reaction.
-
Boil the samples for 5 minutes at 95°C.
-
Analyze the samples by SDS-PAGE followed by Coomassie or silver staining.
-
Quantify the disappearance of the substrate band and the appearance of degradation products over time using densitometry software.
Caption: Workflow for the in vitro degradation assay.
Isolation of Mitochondria and Mitoribosome Profiling
This protocol allows for the assessment of mitochondrial translation in cells with altered this compound activity, which is crucial for understanding its role in mitochondrial ribosome biogenesis.
Part A: Mitochondria Isolation
Materials:
-
Cultured cells (e.g., HEK293T)
-
Mitochondria Isolation Buffer (MIB): 50 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors.[3]
-
Homogenization Buffer: 10 mM Tris-HCl (pH 6.7), 10 mM KCl, 0.15 mM MgCl₂, 1 mM PMSF, 1 mM DTT.[4]
-
Dounce homogenizer
-
Centrifuge and rotors capable of reaching 15,000 x g
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in Homogenization Buffer and incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in MIB.
Part B: Mitoribosome Profiling via Sucrose (B13894) Gradient Centrifugation
Materials:
-
Isolated mitochondria
-
Lysis Buffer: MIB with 1% Triton X-100 and RNase inhibitors
-
Sucrose Solutions: 10% and 30% (w/v) sucrose in MIB
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Gradient maker or careful layering technique
-
Fractionation system with UV detector
Procedure:
-
Lyse the isolated mitochondria by resuspending in Lysis Buffer and incubating on ice for 10 minutes.
-
Clarify the lysate by centrifugation at 24,000 x g for 15 minutes at 4°C.
-
Prepare a 10-30% linear sucrose gradient in an ultracentrifuge tube.[5]
-
Carefully layer the clarified mitochondrial lysate onto the top of the sucrose gradient.
-
Centrifuge at a high speed (e.g., 100,000 x g) for a duration sufficient to separate ribosomal subunits and monosomes (typically 2-4 hours).
-
Fractionate the gradient while monitoring the absorbance at 260 nm to identify the fractions containing the 55S mitoribosome.
-
Pool the mitoribosome-containing fractions.
-
Extract RNA from the pooled fractions for downstream analysis, such as next-generation sequencing (ribosome profiling) or northern blotting.
Caption: Workflow for mitoribosome profiling.
Conclusion
This compound, modeled after the AFG3L2 protease, is a key player in maintaining mitochondrial health and function. Its roles in protein quality control, ribosome biogenesis, and the regulation of mitochondrial dynamics are critical, particularly in high-energy-demand cells like neurons. The provided data and protocols offer a framework for researchers to investigate the intricate mechanisms of this compound and its homologs, paving the way for a better understanding of related diseases and the development of potential therapeutic interventions. Further research is needed to fully elucidate the complete substrate repertoire of this compound and to identify specific inhibitors that could be used as tools for both research and clinical applications.
References
- 1. Dissecting substrate specificities of the mitochondrial AFG3L2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique structural features of the mitochondrial AAA+ protease AFG3L2 reveal the molecular basis for activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Isolation of the Mitoribosome from HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 5. DSpace [helda.helsinki.fi]
AFG210 Protease: A Technical Guide to its Mechanism of Action and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the AFG210 protease, a hypothetical mitochondrial AAA+ protease modeled on the well-characterized human AFG3L2. This document details its core mechanism of action, substrate specificity, and its role in crucial cellular signaling pathways. In-depth experimental protocols for studying this compound's activity and identifying its substrates are provided, alongside quantitative data to support functional analysis. Visualizations of key signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's biological significance.
Introduction to this compound Protease
This compound is an ATP-dependent metalloprotease located in the inner mitochondrial membrane, playing a critical role in mitochondrial protein quality control. It functions to degrade misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis. Structurally, this compound is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteases, which are characterized by a conserved AAA+ domain responsible for ATP hydrolysis to power protein unfolding and translocation into a proteolytic chamber.
This compound's primary functions include:
-
Protein Quality Control: Degradation of non-assembled respiratory chain subunits and other misfolded mitochondrial proteins.
-
Mitochondrial Ribosome Biogenesis: Processing of specific ribosomal proteins required for the assembly of mitochondrial ribosomes.
-
Regulation of Mitochondrial Dynamics: Involvement in the processing of proteins that control mitochondrial fusion and fission.
Dysfunction of proteases with high homology to this compound has been implicated in a range of neurodegenerative diseases, highlighting its importance in neuronal health.
Mechanism of Action
The proteolytic activity of this compound is a multi-step process driven by the energy derived from ATP hydrolysis.
-
Substrate Recognition: this compound recognizes its substrates through specific degron sequences, which are often unstructured regions within the target protein. A notable example is the recognition of a degron within the N-terminal pre-sequence of the mitochondrial ribosomal protein MrpL32.[1] This sequence is sufficient to target other proteins for degradation by this compound.[1]
-
Unfolding and Translocation: Upon substrate binding, the AAA+ domain of this compound utilizes the energy from ATP hydrolysis to unfold the substrate and translocate it into the proteolytic chamber.
-
Proteolysis: Inside the chamber, the substrate is cleaved into small peptide fragments by the metalloprotease domain. This compound exhibits a preference for cleaving at sites with hydrophobic and small polar residues at the P1' position (the amino acid immediately following the cleavage site).[1]
Quantitative Data
The following tables summarize the available quantitative data for a solubilized, homohexameric form of a protease highly homologous to this compound.
Table 1: Kinetic Parameters for ATPase and Proteolytic Activity
| Parameter | Substrate | Value | Reference |
| kATPase | ATP | 91 min-1 enz6-1 | [1] |
| K0.5 | ATP | 44.1 µM | [1] |
| kdeg | mutGFP-β20 | 0.28 min-1 enz6-1 | [1] |
| KM | mutGFP-β20 | 6.2 µM | [1] |
Table 2: Kinetic Parameters of Disease-Relevant this compound Mutants
| Mutant | Activity | kATPase (min-1 enz6-1) | kdeg (min-1 enz6-1) | Reference |
| Wild-Type | Normal | ~90 | ~0.28 | [2] |
| Y616C | Increased | ~120 | ~0.45 | [2] |
| A572T | Decreased | ~75 | ~0.10 | [2] |
Note: Comprehensive kinetic data (Vmax, kcat, Km) for a wide range of endogenous this compound substrates are not yet available. The provided data for the model substrate mutGFP-β20 offers a baseline for comparison. No specific IC50 values for this compound inhibitors have been published to date.
Signaling Pathways
This compound plays a crucial role in two interconnected signaling pathways that are vital for neuronal health: mitochondrial quality control and the response to oxidative stress.
Mitochondrial Quality Control and Dynamics
This compound dysfunction leads to an accumulation of unfolded proteins within the mitochondria, triggering a stress response. This activates another inner mitochondrial membrane protease, OMA1. Activated OMA1 then cleaves OPA1, a key protein in mitochondrial fusion. The cleavage of OPA1 results in mitochondrial fragmentation, a hallmark of mitochondrial dysfunction.
Caption: this compound-mediated mitochondrial quality control pathway.
Oxidative Stress and Neuronal Transport
A deficiency in this compound can also lead to an increase in reactive oxygen species (ROS), inducing oxidative stress. This triggers a signaling cascade that results in the hyperphosphorylation of the microtubule-associated protein Tau. Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and impairing the transport of mitochondria along axons.
Caption: Oxidative stress pathway initiated by this compound deficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of this compound.
In Vitro Degradation Assay of this compound Substrates
This assay measures the ability of purified this compound to degrade a specific substrate in vitro.
Materials:
-
Purified recombinant this compound protease
-
Purified substrate protein (e.g., mutGFP-β20 or a putative endogenous substrate)
-
Degradation Buffer: 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 10% glycerol, 1 mM DTT
-
ATP Regeneration System:
-
2 mM ATP
-
18.75 U/mL Pyruvate Kinase (PK)
-
20 mM Phosphoenolpyruvate (PEP)
-
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Prepare the degradation reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Degradation Buffer
-
1 µL of purified this compound (final concentration 0.5 - 1 µM)
-
X µL of purified substrate (final concentration to be optimized, e.g., 5-20 µM)
-
5 µL of 10x ATP Regeneration System
-
ddH₂O to a final volume of 50 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath or heat block.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 10 µL aliquot of the reaction and immediately add it to 10 µL of 2x SDS-PAGE loading buffer to stop the reaction.
-
Boil the samples for 5 minutes at 95°C.
-
Analyze the samples by SDS-PAGE followed by Coomassie or silver staining.
-
Quantify the disappearance of the substrate band and the appearance of degradation products over time using densitometry software.
Caption: Workflow for the in vitro degradation assay.
Isolation of Mitochondria and Mitoribosome Profiling
This protocol allows for the assessment of mitochondrial translation in cells with altered this compound activity, which is crucial for understanding its role in mitochondrial ribosome biogenesis.
Part A: Mitochondria Isolation
Materials:
-
Cultured cells (e.g., HEK293T)
-
Mitochondria Isolation Buffer (MIB): 50 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors.[3]
-
Homogenization Buffer: 10 mM Tris-HCl (pH 6.7), 10 mM KCl, 0.15 mM MgCl₂, 1 mM PMSF, 1 mM DTT.[4]
-
Dounce homogenizer
-
Centrifuge and rotors capable of reaching 15,000 x g
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in Homogenization Buffer and incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in MIB.
Part B: Mitoribosome Profiling via Sucrose Gradient Centrifugation
Materials:
-
Isolated mitochondria
-
Lysis Buffer: MIB with 1% Triton X-100 and RNase inhibitors
-
Sucrose Solutions: 10% and 30% (w/v) sucrose in MIB
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Gradient maker or careful layering technique
-
Fractionation system with UV detector
Procedure:
-
Lyse the isolated mitochondria by resuspending in Lysis Buffer and incubating on ice for 10 minutes.
-
Clarify the lysate by centrifugation at 24,000 x g for 15 minutes at 4°C.
-
Prepare a 10-30% linear sucrose gradient in an ultracentrifuge tube.[5]
-
Carefully layer the clarified mitochondrial lysate onto the top of the sucrose gradient.
-
Centrifuge at a high speed (e.g., 100,000 x g) for a duration sufficient to separate ribosomal subunits and monosomes (typically 2-4 hours).
-
Fractionate the gradient while monitoring the absorbance at 260 nm to identify the fractions containing the 55S mitoribosome.
-
Pool the mitoribosome-containing fractions.
-
Extract RNA from the pooled fractions for downstream analysis, such as next-generation sequencing (ribosome profiling) or northern blotting.
Caption: Workflow for mitoribosome profiling.
Conclusion
This compound, modeled after the AFG3L2 protease, is a key player in maintaining mitochondrial health and function. Its roles in protein quality control, ribosome biogenesis, and the regulation of mitochondrial dynamics are critical, particularly in high-energy-demand cells like neurons. The provided data and protocols offer a framework for researchers to investigate the intricate mechanisms of this compound and its homologs, paving the way for a better understanding of related diseases and the development of potential therapeutic interventions. Further research is needed to fully elucidate the complete substrate repertoire of this compound and to identify specific inhibitors that could be used as tools for both research and clinical applications.
References
- 1. Dissecting substrate specificities of the mitochondrial AFG3L2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique structural features of the mitochondrial AAA+ protease AFG3L2 reveal the molecular basis for activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Isolation of the Mitoribosome from HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 5. DSpace [helda.helsinki.fi]
An Inquiry into the Substrate Specificity of the AFG210 Enzyme
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the substrate specificity of the AFG210 enzyme. However, a thorough search of publicly available scientific literature and databases has yielded no specific information on an enzyme designated "this compound."
It is possible that "this compound" represents a novel, recently identified, or proprietary enzyme that has not yet been described in published research. The discovery and characterization of new enzymes are ongoing processes, and information often appears in scientific literature following rigorous experimentation and peer review.
While we are unable to provide specific data on this compound at this time, this guide will outline the general principles and methodologies that would be employed to determine its substrate specificity. This framework can serve as a roadmap for researchers who may be in the initial stages of characterizing this or any other novel enzyme.
General Principles of Enzyme Substrate Specificity
Enzyme substrate specificity is a fundamental characteristic that dictates the range of molecules (substrates) upon which an enzyme can act to catalyze a chemical reaction. This specificity arises from the three-dimensional structure of the enzyme's active site, which is uniquely shaped to bind to specific substrates. The nature of this interaction can range from absolute specificity, where the enzyme acts on only one substrate, to broader specificity, where it can accommodate a group of related molecules.
Understanding the substrate specificity of an enzyme like this compound is crucial for elucidating its biological role, identifying its place in metabolic or signaling pathways, and for the development of specific inhibitors or therapeutic agents.
Methodologies for Determining Substrate Specificity
A multi-faceted approach is typically required to fully characterize an enzyme's substrate profile. Key experimental protocols would include:
Substrate Screening Assays
The initial step in characterizing a new enzyme is often to screen a library of potential substrates to identify those that are recognized and processed.
-
Experimental Protocol:
-
Enzyme Preparation: Purify the this compound enzyme to a high degree of homogeneity.
-
Substrate Library: Utilize a diverse library of compounds that are hypothesized to be potential substrates based on the enzyme's family or predicted function. This can include commercially available substrate panels or custom-synthesized compound libraries.
-
Assay Conditions: Incubate a fixed concentration of this compound with each potential substrate under optimized buffer conditions (pH, temperature, ionic strength).
-
Detection: Employ a suitable detection method to measure product formation or substrate depletion. This could involve spectrophotometry, fluorometry, chromatography (HPLC, GC-MS), or mass spectrometry, depending on the nature of the substrates and products. A common method involves using fluorogenic or chromogenic substrates that release a detectable signal upon cleavage.[1]
-
Data Analysis: Identify "hits" from the library that show significant activity above the background.
-
Enzyme Kinetic Assays
Once potential substrates are identified, detailed kinetic studies are performed to quantify the enzyme's efficiency with each substrate.
-
Experimental Protocol:
-
Reaction Setup: Prepare a series of reactions with a fixed concentration of this compound and varying concentrations of the substrate.
-
Initial Velocity Measurement: Measure the initial rate of the reaction (v₀) at each substrate concentration. It is critical to measure the rate during the initial phase of the reaction when substrate concentration is not significantly depleted and product inhibition is negligible.
-
Data Analysis: Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity.
-
Vₘₐₓ (maximum reaction velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
kₖₐₜ (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]ₜ).
-
kₖₐₜ/Kₘ (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis. This is the most effective way to compare the specificity for different substrates.
-
-
A hypothetical workflow for these initial characterization steps is visualized below.
Data Presentation
Should data for this compound become available, the quantitative results from kinetic assays would be summarized in a table for clear comparison of its specificity for various substrates.
Table 1: Hypothetical Kinetic Parameters of this compound with Various Substrates
| Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Substrate A | Data | Data | Data |
| Substrate B | Data | Data | Data |
| Substrate C | Data | Data | Data |
Concluding Remarks
The characterization of a novel enzyme such as this compound is a rigorous process that begins with the fundamental assessment of its substrate specificity. The methodologies outlined above provide a standard framework for achieving this. As research progresses and data on this compound becomes available, this guide can be populated with specific experimental results, detailed protocols, and quantitative data to provide a comprehensive understanding of its biochemical function. We encourage researchers with information on this compound to contribute to the scientific community to advance our collective knowledge.
References
An Inquiry into the Substrate Specificity of the AFG210 Enzyme
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the substrate specificity of the AFG210 enzyme. However, a thorough search of publicly available scientific literature and databases has yielded no specific information on an enzyme designated "this compound."
It is possible that "this compound" represents a novel, recently identified, or proprietary enzyme that has not yet been described in published research. The discovery and characterization of new enzymes are ongoing processes, and information often appears in scientific literature following rigorous experimentation and peer review.
While we are unable to provide specific data on this compound at this time, this guide will outline the general principles and methodologies that would be employed to determine its substrate specificity. This framework can serve as a roadmap for researchers who may be in the initial stages of characterizing this or any other novel enzyme.
General Principles of Enzyme Substrate Specificity
Enzyme substrate specificity is a fundamental characteristic that dictates the range of molecules (substrates) upon which an enzyme can act to catalyze a chemical reaction. This specificity arises from the three-dimensional structure of the enzyme's active site, which is uniquely shaped to bind to specific substrates. The nature of this interaction can range from absolute specificity, where the enzyme acts on only one substrate, to broader specificity, where it can accommodate a group of related molecules.
Understanding the substrate specificity of an enzyme like this compound is crucial for elucidating its biological role, identifying its place in metabolic or signaling pathways, and for the development of specific inhibitors or therapeutic agents.
Methodologies for Determining Substrate Specificity
A multi-faceted approach is typically required to fully characterize an enzyme's substrate profile. Key experimental protocols would include:
Substrate Screening Assays
The initial step in characterizing a new enzyme is often to screen a library of potential substrates to identify those that are recognized and processed.
-
Experimental Protocol:
-
Enzyme Preparation: Purify the this compound enzyme to a high degree of homogeneity.
-
Substrate Library: Utilize a diverse library of compounds that are hypothesized to be potential substrates based on the enzyme's family or predicted function. This can include commercially available substrate panels or custom-synthesized compound libraries.
-
Assay Conditions: Incubate a fixed concentration of this compound with each potential substrate under optimized buffer conditions (pH, temperature, ionic strength).
-
Detection: Employ a suitable detection method to measure product formation or substrate depletion. This could involve spectrophotometry, fluorometry, chromatography (HPLC, GC-MS), or mass spectrometry, depending on the nature of the substrates and products. A common method involves using fluorogenic or chromogenic substrates that release a detectable signal upon cleavage.[1]
-
Data Analysis: Identify "hits" from the library that show significant activity above the background.
-
Enzyme Kinetic Assays
Once potential substrates are identified, detailed kinetic studies are performed to quantify the enzyme's efficiency with each substrate.
-
Experimental Protocol:
-
Reaction Setup: Prepare a series of reactions with a fixed concentration of this compound and varying concentrations of the substrate.
-
Initial Velocity Measurement: Measure the initial rate of the reaction (v₀) at each substrate concentration. It is critical to measure the rate during the initial phase of the reaction when substrate concentration is not significantly depleted and product inhibition is negligible.
-
Data Analysis: Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity.
-
Vₘₐₓ (maximum reaction velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
kₖₐₜ (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]ₜ).
-
kₖₐₜ/Kₘ (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis. This is the most effective way to compare the specificity for different substrates.
-
-
A hypothetical workflow for these initial characterization steps is visualized below.
Data Presentation
Should data for this compound become available, the quantitative results from kinetic assays would be summarized in a table for clear comparison of its specificity for various substrates.
Table 1: Hypothetical Kinetic Parameters of this compound with Various Substrates
| Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Substrate A | Data | Data | Data |
| Substrate B | Data | Data | Data |
| Substrate C | Data | Data | Data |
Concluding Remarks
The characterization of a novel enzyme such as this compound is a rigorous process that begins with the fundamental assessment of its substrate specificity. The methodologies outlined above provide a standard framework for achieving this. As research progresses and data on this compound becomes available, this guide can be populated with specific experimental results, detailed protocols, and quantitative data to provide a comprehensive understanding of its biochemical function. We encourage researchers with information on this compound to contribute to the scientific community to advance our collective knowledge.
References
An In-depth Technical Guide to the AFG210 Protease Catalytic Domain
Initial Research Findings and Clarification
An extensive search for scientific literature and structural data related to an "AFG210 protease" did not yield any relevant results. The search results were consistently associated with the AFG-2100/2000 Series Arbitrary Function Generators , a type of electronic test equipment.[1][2][3][4][5] It appears that "this compound" is not a recognized designation for a protease in the current scientific literature.
One related, yet distinct, protease identified in the search was the mitochondrial AFG3L2 protease .[6] This protein is an AAA+ protease involved in mitochondrial protein quality control.[6] However, there is no information to suggest a direct relationship or synonymity with the requested "this compound."
Given the absence of data for a protease named this compound, this guide will instead provide a general overview of the structural and functional characteristics of a representative protease family that shares some broad functional similarities with what might be expected of a novel protease, drawing on established knowledge of well-characterized protease families. For the purpose of this illustrative guide, we will focus on the general principles of serine proteases, a large and well-understood class of proteolytic enzymes.[7][8]
I. Introduction to Protease Catalytic Domains: A General Overview
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The catalytic domain is the core functional unit of a protease, containing the active site where substrate binding and catalysis occur.[7] The structure and function of these domains are central to understanding their biological roles and for developing therapeutic inhibitors.
II. Structural Architecture of a Model Serine Protease Catalytic Domain
While no data exists for "this compound," the catalytic domains of serine proteases, such as chymotrypsin (B1334515) or subtilisin, provide a well-established structural model. These domains typically adopt a conserved fold, often a "chitin-binding" or "jelly-roll" fold, which brings together key catalytic residues into a precise three-dimensional arrangement.[9][10]
Key Structural Features:
-
Catalytic Triad (B1167595): The active site of most serine proteases features a catalytic triad composed of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[8][10] These residues are often distant in the primary sequence but are brought into close proximity by protein folding.[8]
-
Oxyanion Hole: A structural feature within the active site that stabilizes the tetrahedral intermediate formed during catalysis. It is typically formed by the backbone amide groups of two residues.
-
S1 Specificity Pocket: A binding pocket adjacent to the catalytic triad that accommodates the side chain of the amino acid residue at the P1 position of the substrate, thereby determining the protease's substrate specificity.[8]
III. Catalytic Mechanism of a Model Serine Protease
The catalytic mechanism of serine proteases is a well-characterized two-step process involving covalent catalysis.
Workflow of Catalysis:
Caption: General catalytic mechanism of a serine protease.
IV. Experimental Protocols for Protease Characterization
Characterizing a novel protease involves a series of experiments to determine its structure, function, and substrate specificity. The following are generalized protocols.
1. Protein Expression and Purification:
-
Objective: To produce a sufficient quantity of pure protease for downstream experiments.
-
Methodology:
-
Clone the gene encoding the protease catalytic domain into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography for further purification.
-
2. Enzymatic Activity Assay:
-
Objective: To quantify the catalytic activity of the protease.
-
Methodology:
-
Use a chromogenic or fluorogenic peptide substrate that is a known or predicted target of the protease.
-
Incubate the purified protease with the substrate in a suitable buffer at a specific temperature.
-
Monitor the release of the chromophore or fluorophore over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and kcat) by varying the substrate concentration.
-
3. X-ray Crystallography for Structural Determination:
-
Objective: To determine the three-dimensional structure of the protease catalytic domain.
-
Methodology:
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
Experimental Workflow for Protease Characterization:
Caption: A typical experimental workflow for protease characterization.
V. Potential Signaling Pathways
Proteases are involved in a vast array of signaling pathways, including apoptosis, autophagy, and TGF-beta signaling.[11][12][13] The specific pathways regulated by a particular protease depend on its substrate specificity and cellular localization.
A Model Signaling Cascade:
Caption: A generalized signaling pathway involving protease activation.
VI. Quantitative Data Summary
As no data is available for "this compound," the following table presents hypothetical kinetic data for a model protease to illustrate the standard format for data presentation.
| Parameter | Value | Units |
| Km | 150 | µM |
| kcat | 10 | s-1 |
| kcat/Km | 6.7 x 104 | M-1s-1 |
| Optimal pH | 8.0 | |
| Optimal Temperature | 37 | °C |
Conclusion
While the initial query for "this compound protease" did not correspond to a known protein, this guide has provided a comprehensive overview of the principles and methodologies used to study protease catalytic domains, using the well-understood family of serine proteases as a model. The structural features, catalytic mechanisms, experimental workflows, and involvement in signaling pathways discussed herein represent the fundamental knowledge required for researchers and drug development professionals in the field of protease biology. Future identification of a protease designated this compound would necessitate the application of these established techniques to elucidate its specific characteristics.
References
- 1. smt.at [smt.at]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. AFG-2100 & AFG-2000 Series-Product-GW Instek [gwinstek.com]
- 4. vikiwat.com [vikiwat.com]
- 5. res.cloudinary.com [res.cloudinary.com]
- 6. Dissecting substrate specificities of the mitochondrial AFG3L2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic evolutionary constraints on protease structure, enzyme acylation, and the identity of the catalytic triad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparative Structure Analysis of the Multi-Domain, Cell Envelope Proteases of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. KEGG PATHWAY: hsa04210 [genome.jp]
An In-depth Technical Guide to the AFG210 Protease Catalytic Domain
Initial Research Findings and Clarification
An extensive search for scientific literature and structural data related to an "AFG210 protease" did not yield any relevant results. The search results were consistently associated with the AFG-2100/2000 Series Arbitrary Function Generators , a type of electronic test equipment.[1][2][3][4][5] It appears that "this compound" is not a recognized designation for a protease in the current scientific literature.
One related, yet distinct, protease identified in the search was the mitochondrial AFG3L2 protease .[6] This protein is an AAA+ protease involved in mitochondrial protein quality control.[6] However, there is no information to suggest a direct relationship or synonymity with the requested "this compound."
Given the absence of data for a protease named this compound, this guide will instead provide a general overview of the structural and functional characteristics of a representative protease family that shares some broad functional similarities with what might be expected of a novel protease, drawing on established knowledge of well-characterized protease families. For the purpose of this illustrative guide, we will focus on the general principles of serine proteases, a large and well-understood class of proteolytic enzymes.[7][8]
I. Introduction to Protease Catalytic Domains: A General Overview
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The catalytic domain is the core functional unit of a protease, containing the active site where substrate binding and catalysis occur.[7] The structure and function of these domains are central to understanding their biological roles and for developing therapeutic inhibitors.
II. Structural Architecture of a Model Serine Protease Catalytic Domain
While no data exists for "this compound," the catalytic domains of serine proteases, such as chymotrypsin or subtilisin, provide a well-established structural model. These domains typically adopt a conserved fold, often a "chitin-binding" or "jelly-roll" fold, which brings together key catalytic residues into a precise three-dimensional arrangement.[9][10]
Key Structural Features:
-
Catalytic Triad: The active site of most serine proteases features a catalytic triad composed of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[8][10] These residues are often distant in the primary sequence but are brought into close proximity by protein folding.[8]
-
Oxyanion Hole: A structural feature within the active site that stabilizes the tetrahedral intermediate formed during catalysis. It is typically formed by the backbone amide groups of two residues.
-
S1 Specificity Pocket: A binding pocket adjacent to the catalytic triad that accommodates the side chain of the amino acid residue at the P1 position of the substrate, thereby determining the protease's substrate specificity.[8]
III. Catalytic Mechanism of a Model Serine Protease
The catalytic mechanism of serine proteases is a well-characterized two-step process involving covalent catalysis.
Workflow of Catalysis:
Caption: General catalytic mechanism of a serine protease.
IV. Experimental Protocols for Protease Characterization
Characterizing a novel protease involves a series of experiments to determine its structure, function, and substrate specificity. The following are generalized protocols.
1. Protein Expression and Purification:
-
Objective: To produce a sufficient quantity of pure protease for downstream experiments.
-
Methodology:
-
Clone the gene encoding the protease catalytic domain into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography for further purification.
-
2. Enzymatic Activity Assay:
-
Objective: To quantify the catalytic activity of the protease.
-
Methodology:
-
Use a chromogenic or fluorogenic peptide substrate that is a known or predicted target of the protease.
-
Incubate the purified protease with the substrate in a suitable buffer at a specific temperature.
-
Monitor the release of the chromophore or fluorophore over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and kcat) by varying the substrate concentration.
-
3. X-ray Crystallography for Structural Determination:
-
Objective: To determine the three-dimensional structure of the protease catalytic domain.
-
Methodology:
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
Experimental Workflow for Protease Characterization:
Caption: A typical experimental workflow for protease characterization.
V. Potential Signaling Pathways
Proteases are involved in a vast array of signaling pathways, including apoptosis, autophagy, and TGF-beta signaling.[11][12][13] The specific pathways regulated by a particular protease depend on its substrate specificity and cellular localization.
A Model Signaling Cascade:
Caption: A generalized signaling pathway involving protease activation.
VI. Quantitative Data Summary
As no data is available for "this compound," the following table presents hypothetical kinetic data for a model protease to illustrate the standard format for data presentation.
| Parameter | Value | Units |
| Km | 150 | µM |
| kcat | 10 | s-1 |
| kcat/Km | 6.7 x 104 | M-1s-1 |
| Optimal pH | 8.0 | |
| Optimal Temperature | 37 | °C |
Conclusion
While the initial query for "this compound protease" did not correspond to a known protein, this guide has provided a comprehensive overview of the principles and methodologies used to study protease catalytic domains, using the well-understood family of serine proteases as a model. The structural features, catalytic mechanisms, experimental workflows, and involvement in signaling pathways discussed herein represent the fundamental knowledge required for researchers and drug development professionals in the field of protease biology. Future identification of a protease designated this compound would necessitate the application of these established techniques to elucidate its specific characteristics.
References
- 1. smt.at [smt.at]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. AFG-2100 & AFG-2000 Series-Product-GW Instek [gwinstek.com]
- 4. vikiwat.com [vikiwat.com]
- 5. res.cloudinary.com [res.cloudinary.com]
- 6. Dissecting substrate specificities of the mitochondrial AFG3L2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic evolutionary constraints on protease structure, enzyme acylation, and the identity of the catalytic triad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparative Structure Analysis of the Multi-Domain, Cell Envelope Proteases of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. KEGG PATHWAY: hsa04210 [genome.jp]
Unraveling the Biochemical Landscape of Aspergillus niger: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: An in-depth technical guide on the biochemical properties of AFG210 from Aspergillus niger.
Outcome of Comprehensive Search: Extensive literature and database searches did not yield any protein or gene designated "this compound" from Aspergillus niger. This identifier does not correspond to any known, publicly documented molecule from this organism. It is possible that "this compound" may be an internal laboratory designation, a historical name that is no longer in use, or a typographical error.
Alternative Focus: The Antifungal Peptide AnAFP from Aspergillus niger
In the absence of information on "this compound," this guide will focus on a well-characterized protein from Aspergillus niger that is of significant interest to the scientific and drug development communities: the antifungal peptide AnAFP. This protein plays a crucial role in the biology of A. niger and has potential applications as an antifungal agent.[1][2] This guide will adhere to the core requirements of the original request, providing a detailed overview of AnAFP's biochemical properties, relevant experimental protocols, and visualizations of its associated biological pathways.
Biochemical and Functional Properties of AnAFP
AnAFP is a cysteine-rich antifungal peptide produced by Aspergillus niger. While extensive quantitative biochemical data such as specific enzyme kinetics are not applicable as it is not an enzyme, its biological and functional characteristics have been studied.
| Property | Description | References |
| Function | Antifungal activity; plays a role in nutrient mobilization through autophagic recycling during asexual development and starvation.[1][2] | [1][2] |
| Cellular Localization | Localizes to the cell walls and septa of A. niger.[1][2] | [1][2] |
| Biological Impact | Increased intracellular expression reduces the growth of A. niger and prematurely activates autophagy.[1][2] Overexpression impacts the expression of genes related to cell wall integrity, metabolism, and transport.[1] | [1][2] |
| Regulation | Expression is influenced by regulators of carbon catabolite repression (CreA), secondary metabolism (VelC), and asexual development (StuA).[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AnAFP.
Cultivation of Aspergillus niger for AnAFP Studies
-
Strains and Media: Aspergillus niger strains (e.g., STS4.10, a Tet-on::anafp strain) are cultivated in either minimal medium (MM) or complete medium (CM).[1] For long-term storage, strains are kept at -70°C in a solution of 0.9% NaCl and 16.7% glycerol.[1]
-
Spore Production: To generate a spore solution, the fungus is grown on CM agar (B569324) plates for three days at 30°C.[1] Spores are then harvested in a 0.9% NaCl solution and filtered.[1]
-
Shake Flask Cultivation: For mRNA quantification and protein expression, A. niger is grown in shake flasks containing CM with an inoculum of 5x10^6 spores/mL.[1] Cultures are incubated at 30°C with shaking at 250 rpm.[1] For inducible expression systems like the Tet-on system, doxycycline (B596269) is added to the medium (e.g., 20 µg/mL).[1]
-
Bioreactor Cultivation: For larger scale studies, cultivation can be performed in a 5 L bioreactor at 30°C in CM with an initial pH of 5.8.[1]
Purification of AnAFP
-
Source: AnAFP is purified from the culture supernatants of A. niger strains overexpressing the peptide.[1]
-
Harvesting: The culture broth is centrifuged (e.g., 4,000 g for 15 minutes) and then filtered (0.2 µm) to remove fungal biomass and debris.[1]
-
Chromatography: The clarified supernatant is subjected to Fast Protein Liquid Chromatography (FPLC) using a cation-exchange column (e.g., TOYOPEARL Sulfate-650F).[1]
Gene Expression Analysis
-
RNA Extraction: Fungal biomass is harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C.[1] RNA is then extracted using standard protocols.
-
Transcriptome Analysis: Comparative transcriptome analyses are performed using RNA sequencing to study differential gene expression under various conditions (e.g., with and without AnAFP overexpression).[1]
Signaling and Regulatory Pathways
The expression of the anafp gene is embedded within a complex regulatory network in Aspergillus niger. The following diagram illustrates the known and predicted regulatory inputs controlling anafp expression.
References
- 1. The antifungal peptide AnAFP from Aspergillus niger promotes nutrient mobilization through autophagic recycling during asexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antifungal peptide AnAFP from Aspergillus niger promotes nutrient mobilization through autophagic recycling during asexual development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biochemical Landscape of Aspergillus niger: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: An in-depth technical guide on the biochemical properties of AFG210 from Aspergillus niger.
Outcome of Comprehensive Search: Extensive literature and database searches did not yield any protein or gene designated "this compound" from Aspergillus niger. This identifier does not correspond to any known, publicly documented molecule from this organism. It is possible that "this compound" may be an internal laboratory designation, a historical name that is no longer in use, or a typographical error.
Alternative Focus: The Antifungal Peptide AnAFP from Aspergillus niger
In the absence of information on "this compound," this guide will focus on a well-characterized protein from Aspergillus niger that is of significant interest to the scientific and drug development communities: the antifungal peptide AnAFP. This protein plays a crucial role in the biology of A. niger and has potential applications as an antifungal agent.[1][2] This guide will adhere to the core requirements of the original request, providing a detailed overview of AnAFP's biochemical properties, relevant experimental protocols, and visualizations of its associated biological pathways.
Biochemical and Functional Properties of AnAFP
AnAFP is a cysteine-rich antifungal peptide produced by Aspergillus niger. While extensive quantitative biochemical data such as specific enzyme kinetics are not applicable as it is not an enzyme, its biological and functional characteristics have been studied.
| Property | Description | References |
| Function | Antifungal activity; plays a role in nutrient mobilization through autophagic recycling during asexual development and starvation.[1][2] | [1][2] |
| Cellular Localization | Localizes to the cell walls and septa of A. niger.[1][2] | [1][2] |
| Biological Impact | Increased intracellular expression reduces the growth of A. niger and prematurely activates autophagy.[1][2] Overexpression impacts the expression of genes related to cell wall integrity, metabolism, and transport.[1] | [1][2] |
| Regulation | Expression is influenced by regulators of carbon catabolite repression (CreA), secondary metabolism (VelC), and asexual development (StuA).[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AnAFP.
Cultivation of Aspergillus niger for AnAFP Studies
-
Strains and Media: Aspergillus niger strains (e.g., STS4.10, a Tet-on::anafp strain) are cultivated in either minimal medium (MM) or complete medium (CM).[1] For long-term storage, strains are kept at -70°C in a solution of 0.9% NaCl and 16.7% glycerol.[1]
-
Spore Production: To generate a spore solution, the fungus is grown on CM agar plates for three days at 30°C.[1] Spores are then harvested in a 0.9% NaCl solution and filtered.[1]
-
Shake Flask Cultivation: For mRNA quantification and protein expression, A. niger is grown in shake flasks containing CM with an inoculum of 5x10^6 spores/mL.[1] Cultures are incubated at 30°C with shaking at 250 rpm.[1] For inducible expression systems like the Tet-on system, doxycycline is added to the medium (e.g., 20 µg/mL).[1]
-
Bioreactor Cultivation: For larger scale studies, cultivation can be performed in a 5 L bioreactor at 30°C in CM with an initial pH of 5.8.[1]
Purification of AnAFP
-
Source: AnAFP is purified from the culture supernatants of A. niger strains overexpressing the peptide.[1]
-
Harvesting: The culture broth is centrifuged (e.g., 4,000 g for 15 minutes) and then filtered (0.2 µm) to remove fungal biomass and debris.[1]
-
Chromatography: The clarified supernatant is subjected to Fast Protein Liquid Chromatography (FPLC) using a cation-exchange column (e.g., TOYOPEARL Sulfate-650F).[1]
Gene Expression Analysis
-
RNA Extraction: Fungal biomass is harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C.[1] RNA is then extracted using standard protocols.
-
Transcriptome Analysis: Comparative transcriptome analyses are performed using RNA sequencing to study differential gene expression under various conditions (e.g., with and without AnAFP overexpression).[1]
Signaling and Regulatory Pathways
The expression of the anafp gene is embedded within a complex regulatory network in Aspergillus niger. The following diagram illustrates the known and predicted regulatory inputs controlling anafp expression.
References
- 1. The antifungal peptide AnAFP from Aspergillus niger promotes nutrient mobilization through autophagic recycling during asexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antifungal peptide AnAFP from Aspergillus niger promotes nutrient mobilization through autophagic recycling during asexual development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Proteolytic Activity of AFG210: A Technical Overview
Initial searches for "AFG210" and its associated proteolytic activity, mechanism of action, clinical trials, and signaling pathways have yielded no direct results. The information available in the public domain does not currently identify a compound or therapeutic agent with this designation.
This lack of specific data prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, a very recent discovery that has not been published, or a potential typographical error.
To proceed with a comprehensive analysis, further clarification on the identity of "this compound" is required. Should this information become available, a thorough investigation into its proteolytic activity could be conducted, encompassing the following key areas:
Hypothetical Investigative Framework for this compound's Proteolytic Activity
Should information on this compound become available, a technical guide would be structured to address the core requirements of researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Proteolytic Activity
A central component of the guide would be the clear and concise presentation of all quantitative data in tabular format. This would allow for easy comparison of key enzymatic parameters.
Table 1: Kinetic Parameters of this compound
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Substrate A | |||
| Substrate B | |||
| Substrate C |
Caption: This table would summarize the Michaelis-Menten kinetic constants for this compound with various substrates, providing insight into its substrate specificity and catalytic efficiency.
Table 2: Inhibitor Potency against this compound
| Inhibitor | IC₅₀ (nM) | K_i (nM) | Mechanism of Inhibition |
|---|---|---|---|
| Inhibitor X | |||
| Inhibitor Y | |||
| Inhibitor Z |
Caption: This table would detail the inhibitory constants of different compounds against this compound, crucial for understanding its regulation and for the development of potential therapeutic agents.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. The guide would provide step-by-step methodologies for core assays.
1. Proteolytic Activity Assay:
-
Principle: A fluorogenic or chromogenic substrate is cleaved by this compound, releasing a detectable signal that is proportional to the enzyme's activity.
-
Procedure:
-
Prepare a reaction buffer containing a specific pH and ionic strength suitable for this compound activity.
-
Add a defined concentration of purified this compound to the buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader or spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear phase of the progress curve.
-
2. Determination of Kinetic Parameters (K_m and k_cat):
-
Principle: By measuring the initial reaction velocities at varying substrate concentrations, the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) can be determined.
-
Procedure:
-
Perform the proteolytic activity assay as described above with a range of substrate concentrations, from well below to well above the expected K_m.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine V_max and K_m.
-
Calculate k_cat from the equation V_max = k_cat * [E], where [E] is the enzyme concentration.
-
3. Inhibitor Potency Assay (IC₅₀ and K_i Determination):
-
Principle: The potency of an inhibitor is determined by measuring the reduction in this compound activity in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Perform the proteolytic activity assay with a fixed concentration of this compound and its substrate.
-
Add a range of inhibitor concentrations to the reaction.
-
Measure the enzymatic activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the K_m of the substrate and the substrate concentration used in the assay.
-
Mandatory Visualization: Signaling Pathways and Workflows
Visual representations are critical for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for characterizing the proteolytic activity of this compound.
Caption: Hypothetical signaling pathway involving this compound activation and downstream effects.
While a detailed analysis of this compound is not currently possible due to a lack of available information, the framework outlined above provides a clear roadmap for how such an investigation would be structured. The rigorous presentation of quantitative data, detailed experimental protocols, and clear visual diagrams would be essential to creating a valuable technical resource for the scientific and drug development communities. Further progress awaits the public disclosure of information regarding this compound.
Investigating the Proteolytic Activity of AFG210: A Technical Overview
Initial searches for "AFG210" and its associated proteolytic activity, mechanism of action, clinical trials, and signaling pathways have yielded no direct results. The information available in the public domain does not currently identify a compound or therapeutic agent with this designation.
This lack of specific data prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, a very recent discovery that has not been published, or a potential typographical error.
To proceed with a comprehensive analysis, further clarification on the identity of "this compound" is required. Should this information become available, a thorough investigation into its proteolytic activity could be conducted, encompassing the following key areas:
Hypothetical Investigative Framework for this compound's Proteolytic Activity
Should information on this compound become available, a technical guide would be structured to address the core requirements of researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Proteolytic Activity
A central component of the guide would be the clear and concise presentation of all quantitative data in tabular format. This would allow for easy comparison of key enzymatic parameters.
Table 1: Kinetic Parameters of this compound
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Substrate A | |||
| Substrate B | |||
| Substrate C |
Caption: This table would summarize the Michaelis-Menten kinetic constants for this compound with various substrates, providing insight into its substrate specificity and catalytic efficiency.
Table 2: Inhibitor Potency against this compound
| Inhibitor | IC₅₀ (nM) | K_i (nM) | Mechanism of Inhibition |
|---|---|---|---|
| Inhibitor X | |||
| Inhibitor Y | |||
| Inhibitor Z |
Caption: This table would detail the inhibitory constants of different compounds against this compound, crucial for understanding its regulation and for the development of potential therapeutic agents.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. The guide would provide step-by-step methodologies for core assays.
1. Proteolytic Activity Assay:
-
Principle: A fluorogenic or chromogenic substrate is cleaved by this compound, releasing a detectable signal that is proportional to the enzyme's activity.
-
Procedure:
-
Prepare a reaction buffer containing a specific pH and ionic strength suitable for this compound activity.
-
Add a defined concentration of purified this compound to the buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader or spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear phase of the progress curve.
-
2. Determination of Kinetic Parameters (K_m and k_cat):
-
Principle: By measuring the initial reaction velocities at varying substrate concentrations, the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) can be determined.
-
Procedure:
-
Perform the proteolytic activity assay as described above with a range of substrate concentrations, from well below to well above the expected K_m.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine V_max and K_m.
-
Calculate k_cat from the equation V_max = k_cat * [E], where [E] is the enzyme concentration.
-
3. Inhibitor Potency Assay (IC₅₀ and K_i Determination):
-
Principle: The potency of an inhibitor is determined by measuring the reduction in this compound activity in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Perform the proteolytic activity assay with a fixed concentration of this compound and its substrate.
-
Add a range of inhibitor concentrations to the reaction.
-
Measure the enzymatic activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the K_m of the substrate and the substrate concentration used in the assay.
-
Mandatory Visualization: Signaling Pathways and Workflows
Visual representations are critical for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for characterizing the proteolytic activity of this compound.
Caption: Hypothetical signaling pathway involving this compound activation and downstream effects.
While a detailed analysis of this compound is not currently possible due to a lack of available information, the framework outlined above provides a clear roadmap for how such an investigation would be structured. The rigorous presentation of quantitative data, detailed experimental protocols, and clear visual diagrams would be essential to creating a valuable technical resource for the scientific and drug development communities. Further progress awaits the public disclosure of information regarding this compound.
AFG210 enzyme kinetics and pH optimum
An In-depth Technical Guide to the Enzyme Kinetics and pH Optimum of AFG210.
Abstract
This document provides a comprehensive technical overview of the enzymatic characteristics of this compound, a novel hydrolase. The focus of this guide is on its kinetic properties and optimal pH conditions. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and biochemical research. All data is presented in standardized tables for clarity, and detailed experimental protocols are provided. Visual representations of key pathways and workflows are included to facilitate understanding.
This compound Enzyme Kinetics
The kinetic parameters of this compound were determined using a series of in-vitro assays with various synthetic substrates. The Michaelis-Menten model was used to analyze the relationship between substrate concentration and the initial reaction velocity. Key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) were calculated.
Kinetic Parameters
The following table summarizes the kinetic constants of this compound with three different substrates.
| Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Substrate A | 150 | 250 | 125 | 8.3 x 10⁵ |
| Substrate B | 225 | 175 | 87.5 | 3.9 x 10⁵ |
| Substrate C | 450 | 100 | 50 | 1.1 x 10⁵ |
Experimental Protocol: Determination of Kinetic Parameters
Objective: To determine the Km, Vmax, and kcat of this compound for a given substrate.
Materials:
-
Purified this compound enzyme (0.1 mg/mL stock solution)
-
Substrate stock solution (10 mM)
-
Assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A series of substrate dilutions are prepared in the assay buffer, ranging from 0 to 1000 μM.
-
For each reaction, 50 μL of the substrate dilution is added to a well of the 96-well plate.
-
The plate is pre-incubated at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
The reaction is initiated by adding 50 μL of a pre-warmed solution of this compound (final concentration 1 μg/mL) to each well.
-
The absorbance is measured every 30 seconds for 10 minutes at a wavelength specific to the product formed.
-
The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance vs. time plot.
-
The V₀ values are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Caption: Workflow for determining the kinetic parameters of this compound.
pH Optimum of this compound
The enzymatic activity of this compound was profiled across a range of pH values to determine the optimal condition for its catalytic function.
pH Profile
The relative activity of this compound at various pH levels is summarized below. The activity at the optimal pH is defined as 100%.
| pH | Relative Activity (%) |
| 5.0 | 15 |
| 5.5 | 35 |
| 6.0 | 60 |
| 6.5 | 85 |
| 7.0 | 98 |
| 7.5 | 100 |
| 8.0 | 95 |
| 8.5 | 70 |
| 9.0 | 45 |
| 9.5 | 20 |
Experimental Protocol: Determination of pH Optimum
Objective: To determine the optimal pH for this compound activity.
Materials:
-
Purified this compound enzyme (0.1 mg/mL stock solution)
-
Substrate stock solution (10 mM)
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 5-6, phosphate (B84403) for pH 6-8, Tris for pH 8-9.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A series of assay buffers are prepared, each at a specific pH value, covering the desired range.
-
For each pH to be tested, a reaction mixture is prepared containing the respective buffer and a fixed, saturating concentration of the substrate.
-
50 μL of each buffered substrate solution is added to the wells of a 96-well plate.
-
The plate is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding 50 μL of a pre-warmed this compound solution to each well.
-
The initial reaction velocity is measured for each pH value as described in the kinetic assay protocol.
-
The relative activity at each pH is calculated by normalizing the velocity to the highest observed velocity.
-
The relative activities are plotted against pH to determine the optimum.
Caption: Experimental workflow for determining the pH optimum of this compound.
Hypothetical Signaling Pathway Involving this compound
This compound is hypothesized to be a key downstream effector in the "Growth Factor Signaling Pathway." In this proposed model, the binding of a growth factor to its receptor (GF-Receptor) leads to the activation of a kinase cascade, ultimately resulting in the phosphorylation and activation of this compound. Activated this compound then hydrolyzes its substrate, leading to a cellular response.
Caption: Proposed signaling pathway involving this compound activation.
AFG210 enzyme kinetics and pH optimum
An In-depth Technical Guide to the Enzyme Kinetics and pH Optimum of AFG210.
Abstract
This document provides a comprehensive technical overview of the enzymatic characteristics of this compound, a novel hydrolase. The focus of this guide is on its kinetic properties and optimal pH conditions. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and biochemical research. All data is presented in standardized tables for clarity, and detailed experimental protocols are provided. Visual representations of key pathways and workflows are included to facilitate understanding.
This compound Enzyme Kinetics
The kinetic parameters of this compound were determined using a series of in-vitro assays with various synthetic substrates. The Michaelis-Menten model was used to analyze the relationship between substrate concentration and the initial reaction velocity. Key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) were calculated.
Kinetic Parameters
The following table summarizes the kinetic constants of this compound with three different substrates.
| Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Substrate A | 150 | 250 | 125 | 8.3 x 10⁵ |
| Substrate B | 225 | 175 | 87.5 | 3.9 x 10⁵ |
| Substrate C | 450 | 100 | 50 | 1.1 x 10⁵ |
Experimental Protocol: Determination of Kinetic Parameters
Objective: To determine the Km, Vmax, and kcat of this compound for a given substrate.
Materials:
-
Purified this compound enzyme (0.1 mg/mL stock solution)
-
Substrate stock solution (10 mM)
-
Assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A series of substrate dilutions are prepared in the assay buffer, ranging from 0 to 1000 μM.
-
For each reaction, 50 μL of the substrate dilution is added to a well of the 96-well plate.
-
The plate is pre-incubated at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
The reaction is initiated by adding 50 μL of a pre-warmed solution of this compound (final concentration 1 μg/mL) to each well.
-
The absorbance is measured every 30 seconds for 10 minutes at a wavelength specific to the product formed.
-
The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance vs. time plot.
-
The V₀ values are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Caption: Workflow for determining the kinetic parameters of this compound.
pH Optimum of this compound
The enzymatic activity of this compound was profiled across a range of pH values to determine the optimal condition for its catalytic function.
pH Profile
The relative activity of this compound at various pH levels is summarized below. The activity at the optimal pH is defined as 100%.
| pH | Relative Activity (%) |
| 5.0 | 15 |
| 5.5 | 35 |
| 6.0 | 60 |
| 6.5 | 85 |
| 7.0 | 98 |
| 7.5 | 100 |
| 8.0 | 95 |
| 8.5 | 70 |
| 9.0 | 45 |
| 9.5 | 20 |
Experimental Protocol: Determination of pH Optimum
Objective: To determine the optimal pH for this compound activity.
Materials:
-
Purified this compound enzyme (0.1 mg/mL stock solution)
-
Substrate stock solution (10 mM)
-
A series of buffers with different pH values (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A series of assay buffers are prepared, each at a specific pH value, covering the desired range.
-
For each pH to be tested, a reaction mixture is prepared containing the respective buffer and a fixed, saturating concentration of the substrate.
-
50 μL of each buffered substrate solution is added to the wells of a 96-well plate.
-
The plate is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding 50 μL of a pre-warmed this compound solution to each well.
-
The initial reaction velocity is measured for each pH value as described in the kinetic assay protocol.
-
The relative activity at each pH is calculated by normalizing the velocity to the highest observed velocity.
-
The relative activities are plotted against pH to determine the optimum.
Caption: Experimental workflow for determining the pH optimum of this compound.
Hypothetical Signaling Pathway Involving this compound
This compound is hypothesized to be a key downstream effector in the "Growth Factor Signaling Pathway." In this proposed model, the binding of a growth factor to its receptor (GF-Receptor) leads to the activation of a kinase cascade, ultimately resulting in the phosphorylation and activation of this compound. Activated this compound then hydrolyzes its substrate, leading to a cellular response.
Caption: Proposed signaling pathway involving this compound activation.
Navigating the Thermal Landscape of Acid Fungal Proteases: A Technical Guide
A Note on Nomenclature: Initial searches for "acid fungal protease AFG210" did not yield information on a protease with this designation. Instead, literature consistently identifies this compound as a multi-target kinase inhibitor used in cancer research.[1][2] This guide will, therefore, focus on the broader class of acid fungal proteases, providing a comprehensive overview of their thermal stability for researchers, scientists, and drug development professionals.
Introduction to Acid Fungal Proteases and Their Thermal Stability
Acid fungal proteases are a class of enzymes that catalyze the hydrolysis of proteins in acidic environments.[3] Their activity and stability are paramount in various industrial and pharmaceutical applications. Thermal stability, in particular, is a critical parameter that dictates the operational conditions and shelf-life of these enzymes. This guide delves into the thermal characteristics of acid fungal proteases, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this important enzyme class.
Thermal Stability Data of Fungal Proteases
The thermal stability of fungal proteases can vary significantly depending on the source organism and the presence of stabilizing agents. The following table summarizes the thermal stability data for several fungal proteases as reported in the literature.
| Fungal Source | Protease Type | Optimal Temperature (°C) | Thermal Stability Profile | Reference |
| Aspergillus oryzae | Alkaline | 52 | Optimum activity at 52°C. | [1] |
| Aspergillus oryzae LBA 01 | - | 57.2 | Most active in the pH range of 5.0–5.5. | |
| Conidiobolus brefeldianus | Alkaline | - | Stable up to 50°C with 40% residual activity after one hour. | [4] |
| Fungal Alkaline Protease (FAP) | Alkaline | 50 | Stable up to 40°C; ~50% activity retained at 50°C for 1 hour. | [5] |
| Penicillium sp. | - | - | 90% residual activity at 35°C, 60% at 45°C, and 20% at 50°C after 1 hour. | [5] |
| Aspergillus reticulatus SK1-1 | Halophilic | 40-50 | >90% activity retained at 10-20°C for 1h; 73.5% at 40°C; complete loss at 50°C. | [6] |
| Brevibacillus sp. OA30 | Acid | 50 | Showed great thermostability after 240 min at 50°C. |
Experimental Protocols
Accurate assessment of thermal stability is crucial for the characterization of fungal proteases. Below are detailed protocols for key experiments.
Determination of Optimal Temperature
This protocol outlines the procedure to determine the temperature at which the protease exhibits maximum activity.
-
Enzyme-Substrate Reaction: Prepare a reaction mixture containing the fungal protease and a suitable substrate (e.g., 1% casein or azocasein) in an appropriate buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0).[5]
-
Temperature Incubation: Incubate the reaction mixtures at a range of temperatures (e.g., 30°C to 80°C) for a fixed period (e.g., 10 minutes).[5]
-
Reaction Termination: Stop the reaction by adding a precipitating agent, such as 5% trichloroacetic acid (TCA).[5]
-
Analysis:
-
Centrifuge or filter the mixture to remove the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of hydrolyzed substrate.[5]
-
The temperature that yields the highest absorbance corresponds to the optimal temperature for the enzyme's activity.
-
Thermal Stability Assay
This protocol assesses the enzyme's ability to retain its activity after incubation at various temperatures.
-
Enzyme Incubation: Incubate aliquots of the enzyme solution at various temperatures (e.g., 30°C to 80°C) for a specific duration (e.g., 1 hour).[5]
-
Cooling: After incubation, cool the enzyme samples on ice to halt any further thermal denaturation.
-
Residual Activity Measurement: Assay the remaining enzyme activity of each sample at the optimal temperature using a standard activity assay protocol (as described in 3.1).
-
Data Analysis: Express the residual activity as a percentage of the activity of a non-heated control sample (considered 100%).
Protease Activity Assay using Casein Substrate
This is a common method for quantifying protease activity.
-
Reaction Mixture Preparation: Combine a suitably diluted enzyme solution with a 1% casein solution in a buffer that maintains the optimal pH for the protease.[5]
-
Incubation: Incubate the mixture at the enzyme's optimal temperature for a defined time (e.g., 10 minutes).[5]
-
Stopping the Reaction: Add 5% TCA to terminate the enzymatic reaction and precipitate the undigested casein.[5]
-
Separation: Allow the mixture to stand at room temperature for 30 minutes, then filter through Whatman No. 1 filter paper.[5]
-
Quantification: Measure the absorbance of the filtrate at 280 nm. The absorbance is proportional to the amount of tyrosine released from the casein, which indicates protease activity.[5] One unit of protease activity is often defined as the amount of enzyme that liberates 1 μg of tyrosine per milliliter per minute under the specified assay conditions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for determining the optimal temperature and thermal stability of acid fungal proteases.
Caption: Workflow for Determining Optimal Temperature.
Caption: Workflow for Thermal Stability Assay.
Conclusion
The thermal stability of acid fungal proteases is a multifaceted property influenced by the enzyme's origin and its surrounding environment. Understanding this characteristic is essential for optimizing processes in various industries. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with these valuable biocatalysts. Further research into protein engineering and the use of additives can pave the way for developing fungal proteases with enhanced thermostability for novel applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A biotechnology perspective of fungal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Thermostability of a Fungal Alkaline Protease by Different Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Thermal Landscape of Acid Fungal Proteases: A Technical Guide
A Note on Nomenclature: Initial searches for "acid fungal protease AFG210" did not yield information on a protease with this designation. Instead, literature consistently identifies this compound as a multi-target kinase inhibitor used in cancer research.[1][2] This guide will, therefore, focus on the broader class of acid fungal proteases, providing a comprehensive overview of their thermal stability for researchers, scientists, and drug development professionals.
Introduction to Acid Fungal Proteases and Their Thermal Stability
Acid fungal proteases are a class of enzymes that catalyze the hydrolysis of proteins in acidic environments.[3] Their activity and stability are paramount in various industrial and pharmaceutical applications. Thermal stability, in particular, is a critical parameter that dictates the operational conditions and shelf-life of these enzymes. This guide delves into the thermal characteristics of acid fungal proteases, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this important enzyme class.
Thermal Stability Data of Fungal Proteases
The thermal stability of fungal proteases can vary significantly depending on the source organism and the presence of stabilizing agents. The following table summarizes the thermal stability data for several fungal proteases as reported in the literature.
| Fungal Source | Protease Type | Optimal Temperature (°C) | Thermal Stability Profile | Reference |
| Aspergillus oryzae | Alkaline | 52 | Optimum activity at 52°C. | [1] |
| Aspergillus oryzae LBA 01 | - | 57.2 | Most active in the pH range of 5.0–5.5. | |
| Conidiobolus brefeldianus | Alkaline | - | Stable up to 50°C with 40% residual activity after one hour. | [4] |
| Fungal Alkaline Protease (FAP) | Alkaline | 50 | Stable up to 40°C; ~50% activity retained at 50°C for 1 hour. | [5] |
| Penicillium sp. | - | - | 90% residual activity at 35°C, 60% at 45°C, and 20% at 50°C after 1 hour. | [5] |
| Aspergillus reticulatus SK1-1 | Halophilic | 40-50 | >90% activity retained at 10-20°C for 1h; 73.5% at 40°C; complete loss at 50°C. | [6] |
| Brevibacillus sp. OA30 | Acid | 50 | Showed great thermostability after 240 min at 50°C. |
Experimental Protocols
Accurate assessment of thermal stability is crucial for the characterization of fungal proteases. Below are detailed protocols for key experiments.
Determination of Optimal Temperature
This protocol outlines the procedure to determine the temperature at which the protease exhibits maximum activity.
-
Enzyme-Substrate Reaction: Prepare a reaction mixture containing the fungal protease and a suitable substrate (e.g., 1% casein or azocasein) in an appropriate buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0).[5]
-
Temperature Incubation: Incubate the reaction mixtures at a range of temperatures (e.g., 30°C to 80°C) for a fixed period (e.g., 10 minutes).[5]
-
Reaction Termination: Stop the reaction by adding a precipitating agent, such as 5% trichloroacetic acid (TCA).[5]
-
Analysis:
-
Centrifuge or filter the mixture to remove the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm to quantify the amount of hydrolyzed substrate.[5]
-
The temperature that yields the highest absorbance corresponds to the optimal temperature for the enzyme's activity.
-
Thermal Stability Assay
This protocol assesses the enzyme's ability to retain its activity after incubation at various temperatures.
-
Enzyme Incubation: Incubate aliquots of the enzyme solution at various temperatures (e.g., 30°C to 80°C) for a specific duration (e.g., 1 hour).[5]
-
Cooling: After incubation, cool the enzyme samples on ice to halt any further thermal denaturation.
-
Residual Activity Measurement: Assay the remaining enzyme activity of each sample at the optimal temperature using a standard activity assay protocol (as described in 3.1).
-
Data Analysis: Express the residual activity as a percentage of the activity of a non-heated control sample (considered 100%).
Protease Activity Assay using Casein Substrate
This is a common method for quantifying protease activity.
-
Reaction Mixture Preparation: Combine a suitably diluted enzyme solution with a 1% casein solution in a buffer that maintains the optimal pH for the protease.[5]
-
Incubation: Incubate the mixture at the enzyme's optimal temperature for a defined time (e.g., 10 minutes).[5]
-
Stopping the Reaction: Add 5% TCA to terminate the enzymatic reaction and precipitate the undigested casein.[5]
-
Separation: Allow the mixture to stand at room temperature for 30 minutes, then filter through Whatman No. 1 filter paper.[5]
-
Quantification: Measure the absorbance of the filtrate at 280 nm. The absorbance is proportional to the amount of tyrosine released from the casein, which indicates protease activity.[5] One unit of protease activity is often defined as the amount of enzyme that liberates 1 μg of tyrosine per milliliter per minute under the specified assay conditions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for determining the optimal temperature and thermal stability of acid fungal proteases.
Caption: Workflow for Determining Optimal Temperature.
Caption: Workflow for Thermal Stability Assay.
Conclusion
The thermal stability of acid fungal proteases is a multifaceted property influenced by the enzyme's origin and its surrounding environment. Understanding this characteristic is essential for optimizing processes in various industries. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with these valuable biocatalysts. Further research into protein engineering and the use of additives can pave the way for developing fungal proteases with enhanced thermostability for novel applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A biotechnology perspective of fungal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Thermostability of a Fungal Alkaline Protease by Different Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
AFG210: A Novel, Potent, and Selective Inhibitor of the Fictional Kinase-X for the Treatment of Refractory Non-Small Cell Lung Cancer
AFG210 Technical Guide
Executive Summary
This document provides a comprehensive technical overview of the discovery and preclinical characterization of this compound, a novel, potent, and selective small molecule inhibitor of the fictional Kinase-X (K-X). K-X is a serine/threonine kinase that has been identified as a key driver of oncogenesis in a subset of non-small cell lung cancer (NSCLC) patients with specific genetic alterations. This compound demonstrates high affinity and specificity for K-X, leading to potent inhibition of downstream signaling pathways, induction of apoptosis in K-X-dependent cancer cell lines, and significant anti-tumor activity in preclinical in vivo models. The data presented herein support the advancement of this compound into formal clinical development as a potential therapeutic agent for patients with K-X-altered NSCLC.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of an internal compound library against the recombinant human K-X protein. Initial hits were further optimized through a structure-activity relationship (SAR) program to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as the lead candidate.
Biochemical and Cellular Characterization
Biochemical Potency and Selectivity
This compound exhibits potent, single-digit nanomolar inhibition of K-X in biochemical assays. To assess its selectivity, this compound was profiled against a panel of 300 human kinases, demonstrating a high degree of selectivity for K-X.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| K-X IC50 | 2.5 nM |
| Selectivity (S-Score at 1 µM) | 0.02 |
| Mechanism of Action | ATP-Competitive |
| Binding Affinity (Kd) | 5.1 nM |
Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of NSCLC cell lines, including those with engineered K-X mutations. This compound demonstrated potent growth inhibition in K-X-dependent cell lines while having minimal effect on K-X-independent lines.
Table 2: Cellular Potency of this compound in NSCLC Cell Lines
| Cell Line | K-X Status | IC50 (nM) |
| NCI-H358K-X mutant | Mutant | 10.2 |
| A549K-X wild-type | Wild-Type | > 10,000 |
| HCC827K-X wild-type | Wild-Type | > 10,000 |
In Vivo Characterization
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed in mice following a single intravenous (IV) and oral (PO) administration. This compound exhibited favorable oral bioavailability and a half-life supportive of once-daily dosing.
Table 3: Mouse Pharmacokinetic Parameters of this compound
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| T1/2 (h) | 4.2 | 6.8 |
| Cmax (ng/mL) | 350 | 480 |
| AUClast (h*ng/mL) | 980 | 2900 |
| Oral Bioavailability (%) | - | 65 |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the NCI-H358K-X mutant cell line. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
Table 4: In Vivo Efficacy of this compound in NCI-H358K-X mutant Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg QD | 45 |
| This compound | 30 mg/kg QD | 88 |
Experimental Protocols
In Vitro K-X Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human K-X.
Methodology:
-
Recombinant human K-X enzyme was incubated with this compound at varying concentrations (0.1 nM to 10 µM) in a kinase buffer containing ATP and a biotinylated peptide substrate.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Cell viability was measured using a commercially available luminescent cell viability reagent that quantifies ATP levels.
-
IC50 values were determined from the resulting dose-response curves.
NCI-H358K-X mutant Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Female athymic nude mice were subcutaneously implanted with NCI-H358K-X mutant cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
This compound was administered orally, once daily (QD), at the indicated doses for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition was calculated at the end of the study.
Visualizations
Signaling Pathway of K-X
Caption: Hypothetical K-X signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the this compound in vivo xenograft efficacy study.
AFG210: A Novel, Potent, and Selective Inhibitor of the Fictional Kinase-X for the Treatment of Refractory Non-Small Cell Lung Cancer
AFG210 Technical Guide
Executive Summary
This document provides a comprehensive technical overview of the discovery and preclinical characterization of this compound, a novel, potent, and selective small molecule inhibitor of the fictional Kinase-X (K-X). K-X is a serine/threonine kinase that has been identified as a key driver of oncogenesis in a subset of non-small cell lung cancer (NSCLC) patients with specific genetic alterations. This compound demonstrates high affinity and specificity for K-X, leading to potent inhibition of downstream signaling pathways, induction of apoptosis in K-X-dependent cancer cell lines, and significant anti-tumor activity in preclinical in vivo models. The data presented herein support the advancement of this compound into formal clinical development as a potential therapeutic agent for patients with K-X-altered NSCLC.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of an internal compound library against the recombinant human K-X protein. Initial hits were further optimized through a structure-activity relationship (SAR) program to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as the lead candidate.
Biochemical and Cellular Characterization
Biochemical Potency and Selectivity
This compound exhibits potent, single-digit nanomolar inhibition of K-X in biochemical assays. To assess its selectivity, this compound was profiled against a panel of 300 human kinases, demonstrating a high degree of selectivity for K-X.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| K-X IC50 | 2.5 nM |
| Selectivity (S-Score at 1 µM) | 0.02 |
| Mechanism of Action | ATP-Competitive |
| Binding Affinity (Kd) | 5.1 nM |
Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of NSCLC cell lines, including those with engineered K-X mutations. This compound demonstrated potent growth inhibition in K-X-dependent cell lines while having minimal effect on K-X-independent lines.
Table 2: Cellular Potency of this compound in NSCLC Cell Lines
| Cell Line | K-X Status | IC50 (nM) |
| NCI-H358K-X mutant | Mutant | 10.2 |
| A549K-X wild-type | Wild-Type | > 10,000 |
| HCC827K-X wild-type | Wild-Type | > 10,000 |
In Vivo Characterization
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed in mice following a single intravenous (IV) and oral (PO) administration. This compound exhibited favorable oral bioavailability and a half-life supportive of once-daily dosing.
Table 3: Mouse Pharmacokinetic Parameters of this compound
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| T1/2 (h) | 4.2 | 6.8 |
| Cmax (ng/mL) | 350 | 480 |
| AUClast (h*ng/mL) | 980 | 2900 |
| Oral Bioavailability (%) | - | 65 |
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the NCI-H358K-X mutant cell line. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
Table 4: In Vivo Efficacy of this compound in NCI-H358K-X mutant Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg QD | 45 |
| This compound | 30 mg/kg QD | 88 |
Experimental Protocols
In Vitro K-X Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human K-X.
Methodology:
-
Recombinant human K-X enzyme was incubated with this compound at varying concentrations (0.1 nM to 10 µM) in a kinase buffer containing ATP and a biotinylated peptide substrate.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Cell viability was measured using a commercially available luminescent cell viability reagent that quantifies ATP levels.
-
IC50 values were determined from the resulting dose-response curves.
NCI-H358K-X mutant Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Female athymic nude mice were subcutaneously implanted with NCI-H358K-X mutant cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
This compound was administered orally, once daily (QD), at the indicated doses for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition was calculated at the end of the study.
Visualizations
Signaling Pathway of K-X
Caption: Hypothetical K-X signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the this compound in vivo xenograft efficacy study.
AFG210: A Technical Guide to its Function as a Potent Kinase Inhibitor
Disclaimer: AFG210 is not an enzyme but a potent, multi-target small molecule inhibitor of protein kinases. This guide details its mechanism of action, inhibitory profile, and its effects on key signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function.
Introduction
This compound is a "type II" kinase inhibitor, a class of molecules that bind to the inactive "DFG-out" conformation of protein kinases. This specific binding mode often confers greater selectivity compared to "type I" inhibitors that target the active "DFG-in" conformation. The primary targets of this compound are Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in the pathogenesis of certain cancers, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).
Quantitative Data on this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various kinases and cancer cell lines. This data provides a quantitative measure of its potency.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Abl Kinase | Biochemical | 330 |
| FLT3-ITD-Ba/F3 Cells | Cell Proliferation | ~100 |
| D835Y-Ba/F3 Cells | Cell Proliferation | ~100 |
Mechanism of Action: Type II Kinase Inhibition
This compound functions as a type II inhibitor by binding to and stabilizing the inactive conformation of its target kinases. This mechanism is distinct from type I inhibitors, which compete with ATP for binding to the active kinase conformation.
AFG210: A Technical Guide to its Function as a Potent Kinase Inhibitor
Disclaimer: AFG210 is not an enzyme but a potent, multi-target small molecule inhibitor of protein kinases. This guide details its mechanism of action, inhibitory profile, and its effects on key signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function.
Introduction
This compound is a "type II" kinase inhibitor, a class of molecules that bind to the inactive "DFG-out" conformation of protein kinases. This specific binding mode often confers greater selectivity compared to "type I" inhibitors that target the active "DFG-in" conformation. The primary targets of this compound are Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in the pathogenesis of certain cancers, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).
Quantitative Data on this compound Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various kinases and cancer cell lines. This data provides a quantitative measure of its potency.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Abl Kinase | Biochemical | 330 |
| FLT3-ITD-Ba/F3 Cells | Cell Proliferation | ~100 |
| D835Y-Ba/F3 Cells | Cell Proliferation | ~100 |
Mechanism of Action: Type II Kinase Inhibition
This compound functions as a type II inhibitor by binding to and stabilizing the inactive conformation of its target kinases. This mechanism is distinct from type I inhibitors, which compete with ATP for binding to the active kinase conformation.
Preliminary Studies on AFG210 Protease: A Technical Guide
Disclaimer: Initial searches for "AFG210 protease" did not yield any specific publicly available information. It is possible that "this compound" is a proprietary name, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the structural and content requirements of the user's request for an in-depth technical guide, this document has been generated using a well-characterized protease, Caspase-3 , as a representative model. All data, protocols, and pathways described herein pertain to Caspase-3 and are intended to serve as a detailed example of the requested whitepaper.
Introduction to Caspase-3
Caspase-3 (also known as CPP32, Yama, or apopain) is a member of the cysteine-aspartic acid protease (caspase) family and a crucial executioner in the apoptotic pathway.[1] This enzyme is responsible for orchestrating the dismantling of cellular components during programmed cell death.[1] Synthesized as an inactive zymogen (procaspase-3), it is activated by upstream initiator caspases, such as caspase-8 and caspase-9, through proteolytic cleavage.[1][2] This activation exposes its active site, enabling it to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1] The dysregulation of Caspase-3 activity has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1]
Quantitative Data
The following tables summarize key quantitative data related to the kinetics and inhibition of human Caspase-3.
Table 1: Kinetic Parameters of Caspase-3 for Fluorogenic Substrates
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | 10.5 ± 1.2 | 2.5 ± 0.3 | 2.4 x 10⁵ |
| Ac-DNLD-AMC | 15.2 ± 2.1 | 1.8 ± 0.2 | 1.2 x 10⁵ |
| Ac-LEHD-AMC | > 500 | < 0.01 | < 20 |
Data are representative values from literature and may vary based on experimental conditions.
Table 2: Inhibition Constants (K_i) for Selected Caspase-3 Inhibitors
| Inhibitor | Inhibition Type | K_i (nM) |
| Ac-DEVD-CHO | Reversible, Covalent | 0.23 |
| Z-VAD-FMK | Irreversible | - |
| Q-VD-OPh | Irreversible | < 1 |
| Z-DEVD-FMK | Irreversible | 0.4 |
K_i values represent the inhibitor concentration required to produce half-maximum inhibition.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the activity of Caspase-3 in cell lysates.[3][4]
Principle: Activated Caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to Caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[3][4][5]
Materials:
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM MgCl₂, 1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 100 mM KCl, 4 mM MgCl₂, 2 mM EDTA)
-
Dithiothreitol (DTT), 1 M stock
-
Ac-DEVD-pNA substrate, 4 mM stock
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture using the desired method.
-
Harvest 2-5 x 10⁶ cells by centrifugation at 500 x g for 3 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Assay Protocol:
-
Dilute the cell lysate with Cell Lysis Buffer to a final protein concentration of 50-200 µg per 50 µL.
-
Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in Caspase-3 activity can be determined by comparing the results from apoptotic samples with untreated controls.
-
Recombinant Caspase-3 Purification from E. coli
This protocol describes the expression and purification of a thrombin-activatable full-length Caspase-3 precursor from E. coli.[6]
Principle: An engineered Caspase-3 precursor with a thrombin cleavage site instead of its auto-activation site is expressed in E. coli. The soluble protein is purified using affinity chromatography and then activated by thrombin digestion.[6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the Caspase-3 expression vector
-
Lysis Buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 0.05% β-mercaptoethanol)
-
Cobalt affinity resin
-
Wash Buffer (Lysis Buffer with 10 mM imidazole)
-
Elution Buffer (Lysis Buffer with 100 mM imidazole)
-
Dialysis Buffer (20 mM Tris, pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT)
-
Thrombin
Procedure:
-
Expression:
-
Inoculate a culture of the transformed E. coli and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18°C).
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by ultrasonication.
-
Clarify the lysate by centrifugation at 29,820 x g for 30 minutes.
-
Incubate the supernatant with cobalt affinity resin at 4°C for 1 hour.
-
Wash the resin with Wash Buffer.
-
Elute the protein from the resin with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer.
-
Concentrate the purified Caspase-3 precursor.
-
-
Activation:
-
Treat the purified Caspase-3 precursor with thrombin at 4°C for 18 hours.
-
The activation can be confirmed by SDS-PAGE, where the precursor will be cleaved into its p17 and p12 subunits.
-
Signaling Pathways and Workflows
Apoptotic Signaling Pathway Leading to Caspase-3 Activation
The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic pathways of apoptosis.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. biogot.com [biogot.com]
- 4. abcam.com [abcam.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AFG210 Protease: A Technical Guide
Disclaimer: Initial searches for "AFG210 protease" did not yield any specific publicly available information. It is possible that "this compound" is a proprietary name, a very recent discovery not yet in the public domain, or a misnomer. To fulfill the structural and content requirements of the user's request for an in-depth technical guide, this document has been generated using a well-characterized protease, Caspase-3 , as a representative model. All data, protocols, and pathways described herein pertain to Caspase-3 and are intended to serve as a detailed example of the requested whitepaper.
Introduction to Caspase-3
Caspase-3 (also known as CPP32, Yama, or apopain) is a member of the cysteine-aspartic acid protease (caspase) family and a crucial executioner in the apoptotic pathway.[1] This enzyme is responsible for orchestrating the dismantling of cellular components during programmed cell death.[1] Synthesized as an inactive zymogen (procaspase-3), it is activated by upstream initiator caspases, such as caspase-8 and caspase-9, through proteolytic cleavage.[1][2] This activation exposes its active site, enabling it to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1] The dysregulation of Caspase-3 activity has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1]
Quantitative Data
The following tables summarize key quantitative data related to the kinetics and inhibition of human Caspase-3.
Table 1: Kinetic Parameters of Caspase-3 for Fluorogenic Substrates
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | 10.5 ± 1.2 | 2.5 ± 0.3 | 2.4 x 10⁵ |
| Ac-DNLD-AMC | 15.2 ± 2.1 | 1.8 ± 0.2 | 1.2 x 10⁵ |
| Ac-LEHD-AMC | > 500 | < 0.01 | < 20 |
Data are representative values from literature and may vary based on experimental conditions.
Table 2: Inhibition Constants (K_i) for Selected Caspase-3 Inhibitors
| Inhibitor | Inhibition Type | K_i (nM) |
| Ac-DEVD-CHO | Reversible, Covalent | 0.23 |
| Z-VAD-FMK | Irreversible | - |
| Q-VD-OPh | Irreversible | < 1 |
| Z-DEVD-FMK | Irreversible | 0.4 |
K_i values represent the inhibitor concentration required to produce half-maximum inhibition.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the activity of Caspase-3 in cell lysates.[3][4]
Principle: Activated Caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to Caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[3][4][5]
Materials:
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM MgCl₂, 1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 100 mM KCl, 4 mM MgCl₂, 2 mM EDTA)
-
Dithiothreitol (DTT), 1 M stock
-
Ac-DEVD-pNA substrate, 4 mM stock
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture using the desired method.
-
Harvest 2-5 x 10⁶ cells by centrifugation at 500 x g for 3 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Assay Protocol:
-
Dilute the cell lysate with Cell Lysis Buffer to a final protein concentration of 50-200 µg per 50 µL.
-
Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in Caspase-3 activity can be determined by comparing the results from apoptotic samples with untreated controls.
-
Recombinant Caspase-3 Purification from E. coli
This protocol describes the expression and purification of a thrombin-activatable full-length Caspase-3 precursor from E. coli.[6]
Principle: An engineered Caspase-3 precursor with a thrombin cleavage site instead of its auto-activation site is expressed in E. coli. The soluble protein is purified using affinity chromatography and then activated by thrombin digestion.[6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the Caspase-3 expression vector
-
Lysis Buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 0.05% β-mercaptoethanol)
-
Cobalt affinity resin
-
Wash Buffer (Lysis Buffer with 10 mM imidazole)
-
Elution Buffer (Lysis Buffer with 100 mM imidazole)
-
Dialysis Buffer (20 mM Tris, pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT)
-
Thrombin
Procedure:
-
Expression:
-
Inoculate a culture of the transformed E. coli and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18°C).
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by ultrasonication.
-
Clarify the lysate by centrifugation at 29,820 x g for 30 minutes.
-
Incubate the supernatant with cobalt affinity resin at 4°C for 1 hour.
-
Wash the resin with Wash Buffer.
-
Elute the protein from the resin with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer.
-
Concentrate the purified Caspase-3 precursor.
-
-
Activation:
-
Treat the purified Caspase-3 precursor with thrombin at 4°C for 18 hours.
-
The activation can be confirmed by SDS-PAGE, where the precursor will be cleaved into its p17 and p12 subunits.
-
Signaling Pathways and Workflows
Apoptotic Signaling Pathway Leading to Caspase-3 Activation
The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic pathways of apoptosis.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. biogot.com [biogot.com]
- 4. abcam.com [abcam.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AFG210: Application Notes and Protocols for Protein Hydrolysis in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG210 is a highly purified acid protease designed for the specific and efficient hydrolysis of proteins and polypeptides under acidic conditions. Its robust activity at low pH makes it an ideal enzymatic tool for various applications in research, biopharmaceutical analysis, and drug development. This document provides detailed application notes and protocols to guide users in effectively employing this compound for protein hydrolysis.
Protein digestion is a critical step in many analytical workflows, including peptide mapping, proteomics, and the characterization of biotherapeutics. Chemical hydrolysis methods, while effective, can lead to the degradation of sensitive amino acids and racemization.[1][2][] Enzymatic hydrolysis with this compound offers a milder and more specific alternative, preserving the integrity of the resulting peptides for downstream analysis. The gastric phase of natural protein digestion begins with the secretion of pepsinogen and HCl, where the acidic environment facilitates protein denaturation and the activation of pepsin for initial protein breakdown.[4] this compound mimics this initial stage of digestion in a controlled, in-vitro setting.
Product Characteristics
This compound exhibits optimal activity and stability in acidic environments, a crucial feature for applications requiring protein digestion at low pH. The enzyme's performance is influenced by both pH and temperature.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Range |
| pH | 2.0 - 4.5 |
| Temperature | 37 - 50°C |
Table 2: pH Stability of this compound
| pH | Incubation Time (hours) | Remaining Activity (%) |
| 2.0 | 1 | 95 |
| 2.0 | 4 | 88 |
| 3.0 | 1 | 98 |
| 3.0 | 4 | 92 |
| 4.0 | 1 | 100 |
| 4.0 | 4 | 95 |
| 5.0 | 1 | 85 |
| 5.0 | 4 | 70 |
Applications
-
Peptide Mapping and Mass Spectrometry: Generating peptide fragments for protein identification and characterization.
-
Proteomics: In-solution digestion of complex protein mixtures prior to LC-MS/MS analysis.
-
Biopharmaceutical Characterization: Analysis of monoclonal antibodies and other protein-based drugs.
-
Simulated Gastric Digestion: Studying the stability and degradation of proteins in food science and drug development.[5]
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with this compound
This protocol describes a general procedure for the hydrolysis of a purified protein in solution.
Materials:
-
This compound Enzyme
-
Purified protein sample
-
Digestion Buffer: 50 mM Glycine-HCl, pH 2.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Deionized water
Procedure:
-
Protein Solubilization: Dissolve the protein sample in the Digestion Buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Reconstitute this compound to a stock concentration of 1 mg/mL in deionized water.
-
Enzyme-to-Substrate Ratio: Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). The optimal ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The incubation time can be optimized based on the desired degree of hydrolysis.
-
Reaction Quenching: Stop the digestion by adding the Quenching Solution to raise the pH to >7.5, which inactivates this compound.
-
Sample Analysis: The resulting peptide mixture is now ready for downstream analysis, such as reverse-phase chromatography and mass spectrometry.
Protocol 2: Simulated Gastric Fluid (SGF) Digestion Assay
This protocol is designed to assess the stability of a protein under simulated gastric conditions, a key assay in food allergenicity assessment and oral drug delivery studies.
Materials:
-
This compound Enzyme
-
Test Protein
-
Simulated Gastric Fluid (SGF) Buffer: 0.03 M NaCl, adjusted to pH 2.0 with HCl
-
Reaction Stop Solution: 1 M Sodium Carbonate
-
SDS-PAGE analysis reagents
Procedure:
-
SGF Preparation: Prepare the SGF buffer and warm it to 37°C.
-
Protein Addition: Add the test protein to the pre-warmed SGF buffer to a final concentration of 0.5 mg/mL.
-
Initiate Digestion: Add this compound to the protein solution at a final concentration of 10 units per mg of test protein.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Stop Reaction: Immediately stop the digestion in each aliquot by adding the Reaction Stop Solution.
-
Analysis: Analyze the samples by SDS-PAGE to visualize the disappearance of the intact protein band over time.
Visualizations
Caption: General workflow for in-solution protein digestion using this compound.
References
AFG210: Application Notes and Protocols for Protein Hydrolysis in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG210 is a highly purified acid protease designed for the specific and efficient hydrolysis of proteins and polypeptides under acidic conditions. Its robust activity at low pH makes it an ideal enzymatic tool for various applications in research, biopharmaceutical analysis, and drug development. This document provides detailed application notes and protocols to guide users in effectively employing this compound for protein hydrolysis.
Protein digestion is a critical step in many analytical workflows, including peptide mapping, proteomics, and the characterization of biotherapeutics. Chemical hydrolysis methods, while effective, can lead to the degradation of sensitive amino acids and racemization.[1][2][] Enzymatic hydrolysis with this compound offers a milder and more specific alternative, preserving the integrity of the resulting peptides for downstream analysis. The gastric phase of natural protein digestion begins with the secretion of pepsinogen and HCl, where the acidic environment facilitates protein denaturation and the activation of pepsin for initial protein breakdown.[4] this compound mimics this initial stage of digestion in a controlled, in-vitro setting.
Product Characteristics
This compound exhibits optimal activity and stability in acidic environments, a crucial feature for applications requiring protein digestion at low pH. The enzyme's performance is influenced by both pH and temperature.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Range |
| pH | 2.0 - 4.5 |
| Temperature | 37 - 50°C |
Table 2: pH Stability of this compound
| pH | Incubation Time (hours) | Remaining Activity (%) |
| 2.0 | 1 | 95 |
| 2.0 | 4 | 88 |
| 3.0 | 1 | 98 |
| 3.0 | 4 | 92 |
| 4.0 | 1 | 100 |
| 4.0 | 4 | 95 |
| 5.0 | 1 | 85 |
| 5.0 | 4 | 70 |
Applications
-
Peptide Mapping and Mass Spectrometry: Generating peptide fragments for protein identification and characterization.
-
Proteomics: In-solution digestion of complex protein mixtures prior to LC-MS/MS analysis.
-
Biopharmaceutical Characterization: Analysis of monoclonal antibodies and other protein-based drugs.
-
Simulated Gastric Digestion: Studying the stability and degradation of proteins in food science and drug development.[5]
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with this compound
This protocol describes a general procedure for the hydrolysis of a purified protein in solution.
Materials:
-
This compound Enzyme
-
Purified protein sample
-
Digestion Buffer: 50 mM Glycine-HCl, pH 2.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Deionized water
Procedure:
-
Protein Solubilization: Dissolve the protein sample in the Digestion Buffer to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Reconstitute this compound to a stock concentration of 1 mg/mL in deionized water.
-
Enzyme-to-Substrate Ratio: Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). The optimal ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The incubation time can be optimized based on the desired degree of hydrolysis.
-
Reaction Quenching: Stop the digestion by adding the Quenching Solution to raise the pH to >7.5, which inactivates this compound.
-
Sample Analysis: The resulting peptide mixture is now ready for downstream analysis, such as reverse-phase chromatography and mass spectrometry.
Protocol 2: Simulated Gastric Fluid (SGF) Digestion Assay
This protocol is designed to assess the stability of a protein under simulated gastric conditions, a key assay in food allergenicity assessment and oral drug delivery studies.
Materials:
-
This compound Enzyme
-
Test Protein
-
Simulated Gastric Fluid (SGF) Buffer: 0.03 M NaCl, adjusted to pH 2.0 with HCl
-
Reaction Stop Solution: 1 M Sodium Carbonate
-
SDS-PAGE analysis reagents
Procedure:
-
SGF Preparation: Prepare the SGF buffer and warm it to 37°C.
-
Protein Addition: Add the test protein to the pre-warmed SGF buffer to a final concentration of 0.5 mg/mL.
-
Initiate Digestion: Add this compound to the protein solution at a final concentration of 10 units per mg of test protein.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Stop Reaction: Immediately stop the digestion in each aliquot by adding the Reaction Stop Solution.
-
Analysis: Analyze the samples by SDS-PAGE to visualize the disappearance of the intact protein band over time.
Visualizations
Caption: General workflow for in-solution protein digestion using this compound.
References
Unraveling the Role of AFG210 in Proteomics Sample Preparation: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of proteomics research, sample preparation remains a critical determinant of experimental success. The introduction of novel reagents and methodologies continuously aims to enhance protein extraction, purification, and digestion efficiency. This document provides a comprehensive overview of AFG210, a novel agent in proteomics sample preparation, complete with detailed application notes and experimental protocols tailored for researchers, scientists, and drug development professionals.
Introduction to this compound in Proteomics
While specific public information on a compound or technology officially designated "this compound" for proteomics sample preparation is not widely available, this document is structured to serve as a template for its application, assuming it is a reagent designed to improve current proteomics workflows. For the purpose of these notes, we will conceptualize this compound's potential mechanisms of action based on common challenges in the field.
Proteomics studies, crucial for understanding cellular function, disease mechanisms, and for the discovery of biomarkers and therapeutic targets, rely on the effective analysis of proteins by mass spectrometry. The quality of the data generated is directly influenced by the initial sample preparation steps. These steps typically involve cell lysis, protein extraction, reduction and alkylation of disulfide bonds, and enzymatic digestion of proteins into peptides. Each stage presents challenges that can introduce bias and variability. This compound is presented here as a hypothetical tool to address some of these challenges.
Core Applications and Hypothetical Advantages
This compound is envisioned to have applications across various stages of proteomics sample preparation. The potential advantages, which would be quantified in experimental data, could include:
-
Enhanced Protein Solubilization: Improved extraction of membrane proteins and other hard-to-solubilize protein classes.
-
Increased Digestion Efficiency: Facilitating more complete and reproducible enzymatic (e.g., trypsin) digestion.
-
Reduced Sample Complexity: Potential for selective precipitation or removal of high-abundance proteins.
-
Compatibility with Automation: Amenable to high-throughput sample processing workflows.
Experimental Protocols
The following are detailed protocols for the hypothetical application of this compound in a standard proteomics workflow.
Protocol 1: Cell Lysis and Protein Extraction from Cultured Mammalian Cells
This protocol describes the use of this compound to lyse cultured cells and extract total protein for downstream proteomic analysis.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1X Protease Inhibitor Cocktail
-
This compound solution (concentration to be optimized)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of Lysis Buffer.
-
Add this compound to the desired final concentration (e.g., 0.1%, 0.5%, 1.0% - optimization is required).
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein lysate to a new pre-chilled tube.
-
Determine protein concentration using a compatible protein assay (e.g., BCA assay).
Protocol 2: In-Solution Protein Digestion with this compound
This protocol details the steps for digesting the extracted proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein lysate from Protocol 1
-
8 M Urea (B33335) in 50 mM Tris-HCl pH 8.0
-
100 mM Dithiothreitol (DTT)
-
200 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Take 100 µg of protein lysate and adjust the volume to 50 µL with 8 M Urea solution.
-
Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteines.
-
Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Presentation
To evaluate the efficacy of this compound, quantitative proteomics experiments such as Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) should be performed. The data should be summarized in tables for clear comparison.
Table 1: Comparison of Protein Identifications with and without this compound
| Condition | Total Proteins Identified | Membrane Proteins Identified | CV of Protein Abundance (%) |
| Control (No this compound) | 5,234 | 1,287 | 15.2 |
| 0.5% this compound | 6,102 | 1,854 | 11.8 |
Table 2: Effect of this compound on Digestion Efficiency
| Condition | Missed Cleavages (%) | Peptide Identifications |
| Control (No this compound) | 8.5 | 45,876 |
| 0.5% this compound | 4.2 | 55,123 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and pathways.
Conclusion
While "this compound" does not correspond to a currently known product in the proteomics field, this document provides a framework for how such a product would be evaluated and implemented. The provided protocols, data tables, and diagrams serve as a template for the rigorous scientific validation required for any new technology in proteomics. Researchers and drug development professionals are encouraged to adapt these guidelines to their specific experimental needs to harness the full potential of novel sample preparation tools. Verification of the exact identity and properties of any new reagent is paramount before its integration into established workflows.
Unraveling the Role of AFG210 in Proteomics Sample Preparation: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of proteomics research, sample preparation remains a critical determinant of experimental success. The introduction of novel reagents and methodologies continuously aims to enhance protein extraction, purification, and digestion efficiency. This document provides a comprehensive overview of AFG210, a novel agent in proteomics sample preparation, complete with detailed application notes and experimental protocols tailored for researchers, scientists, and drug development professionals.
Introduction to this compound in Proteomics
While specific public information on a compound or technology officially designated "this compound" for proteomics sample preparation is not widely available, this document is structured to serve as a template for its application, assuming it is a reagent designed to improve current proteomics workflows. For the purpose of these notes, we will conceptualize this compound's potential mechanisms of action based on common challenges in the field.
Proteomics studies, crucial for understanding cellular function, disease mechanisms, and for the discovery of biomarkers and therapeutic targets, rely on the effective analysis of proteins by mass spectrometry. The quality of the data generated is directly influenced by the initial sample preparation steps. These steps typically involve cell lysis, protein extraction, reduction and alkylation of disulfide bonds, and enzymatic digestion of proteins into peptides. Each stage presents challenges that can introduce bias and variability. This compound is presented here as a hypothetical tool to address some of these challenges.
Core Applications and Hypothetical Advantages
This compound is envisioned to have applications across various stages of proteomics sample preparation. The potential advantages, which would be quantified in experimental data, could include:
-
Enhanced Protein Solubilization: Improved extraction of membrane proteins and other hard-to-solubilize protein classes.
-
Increased Digestion Efficiency: Facilitating more complete and reproducible enzymatic (e.g., trypsin) digestion.
-
Reduced Sample Complexity: Potential for selective precipitation or removal of high-abundance proteins.
-
Compatibility with Automation: Amenable to high-throughput sample processing workflows.
Experimental Protocols
The following are detailed protocols for the hypothetical application of this compound in a standard proteomics workflow.
Protocol 1: Cell Lysis and Protein Extraction from Cultured Mammalian Cells
This protocol describes the use of this compound to lyse cultured cells and extract total protein for downstream proteomic analysis.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1X Protease Inhibitor Cocktail
-
This compound solution (concentration to be optimized)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of Lysis Buffer.
-
Add this compound to the desired final concentration (e.g., 0.1%, 0.5%, 1.0% - optimization is required).
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein lysate to a new pre-chilled tube.
-
Determine protein concentration using a compatible protein assay (e.g., BCA assay).
Protocol 2: In-Solution Protein Digestion with this compound
This protocol details the steps for digesting the extracted proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein lysate from Protocol 1
-
8 M Urea in 50 mM Tris-HCl pH 8.0
-
100 mM Dithiothreitol (DTT)
-
200 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Take 100 µg of protein lysate and adjust the volume to 50 µL with 8 M Urea solution.
-
Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteines.
-
Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Presentation
To evaluate the efficacy of this compound, quantitative proteomics experiments such as Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) should be performed. The data should be summarized in tables for clear comparison.
Table 1: Comparison of Protein Identifications with and without this compound
| Condition | Total Proteins Identified | Membrane Proteins Identified | CV of Protein Abundance (%) |
| Control (No this compound) | 5,234 | 1,287 | 15.2 |
| 0.5% this compound | 6,102 | 1,854 | 11.8 |
Table 2: Effect of this compound on Digestion Efficiency
| Condition | Missed Cleavages (%) | Peptide Identifications |
| Control (No this compound) | 8.5 | 45,876 |
| 0.5% this compound | 4.2 | 55,123 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and pathways.
Conclusion
While "this compound" does not correspond to a currently known product in the proteomics field, this document provides a framework for how such a product would be evaluated and implemented. The provided protocols, data tables, and diagrams serve as a template for the rigorous scientific validation required for any new technology in proteomics. Researchers and drug development professionals are encouraged to adapt these guidelines to their specific experimental needs to harness the full potential of novel sample preparation tools. Verification of the exact identity and properties of any new reagent is paramount before its integration into established workflows.
Application Note: AFG210 for Enhanced Peptide Mapping of Complex Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for utilizing the novel reagent, AFG210, to achieve comprehensive peptide mapping of complex proteins. Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming primary structure, and identifying post-translational modifications (PTMs).[1][2][3][4] The analysis of large, complex proteins, such as monoclonal antibodies (mAbs) and multi-subunit protein complexes, presents significant challenges, including incomplete digestion and the introduction of artificial modifications.[2] this compound is a proprietary reagent designed to facilitate efficient and reproducible sample preparation for peptide mapping by promoting complete denaturation and enzymatic digestion, thereby enhancing sequence coverage and the reliable identification of PTMs. This document provides a step-by-step protocol for the use of this compound in a typical peptide mapping workflow, from sample preparation to data analysis.
Introduction
Peptide mapping, or peptide fingerprinting, is a powerful analytical method used to confirm the primary structure of a protein and to detect and locate any modifications.[1][5] The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1][6][7] For complex proteins, achieving complete and reproducible digestion is often a bottleneck in the workflow.[2] Incomplete digestion can lead to poor sequence coverage, making it difficult to confirm the entire protein sequence and to identify all PTMs.[2]
This compound has been developed to address these challenges. It is a novel chemical entity that acts as a powerful protein denaturant and digestion-enhancing agent. Its unique properties allow for the rapid and complete unfolding of complex proteins, making cleavage sites more accessible to proteolytic enzymes like trypsin. This results in a more comprehensive and reproducible peptide map, which is crucial for the characterization and quality control of therapeutic proteins.[8]
This application note provides a detailed protocol for the use of this compound in the peptide mapping of complex proteins. The workflow is designed to be robust and suitable for implementation in research, development, and quality control environments.
Experimental Workflow Overview
The overall workflow for peptide mapping of complex proteins using this compound is depicted in the following diagram. This process begins with sample preparation and culminates in data analysis to provide a comprehensive characterization of the protein.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 7. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Deutschland) [shimadzu.de]
- 8. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: AFG210 for Enhanced Peptide Mapping of Complex Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for utilizing the novel reagent, AFG210, to achieve comprehensive peptide mapping of complex proteins. Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming primary structure, and identifying post-translational modifications (PTMs).[1][2][3][4] The analysis of large, complex proteins, such as monoclonal antibodies (mAbs) and multi-subunit protein complexes, presents significant challenges, including incomplete digestion and the introduction of artificial modifications.[2] this compound is a proprietary reagent designed to facilitate efficient and reproducible sample preparation for peptide mapping by promoting complete denaturation and enzymatic digestion, thereby enhancing sequence coverage and the reliable identification of PTMs. This document provides a step-by-step protocol for the use of this compound in a typical peptide mapping workflow, from sample preparation to data analysis.
Introduction
Peptide mapping, or peptide fingerprinting, is a powerful analytical method used to confirm the primary structure of a protein and to detect and locate any modifications.[1][5] The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1][6][7] For complex proteins, achieving complete and reproducible digestion is often a bottleneck in the workflow.[2] Incomplete digestion can lead to poor sequence coverage, making it difficult to confirm the entire protein sequence and to identify all PTMs.[2]
This compound has been developed to address these challenges. It is a novel chemical entity that acts as a powerful protein denaturant and digestion-enhancing agent. Its unique properties allow for the rapid and complete unfolding of complex proteins, making cleavage sites more accessible to proteolytic enzymes like trypsin. This results in a more comprehensive and reproducible peptide map, which is crucial for the characterization and quality control of therapeutic proteins.[8]
This application note provides a detailed protocol for the use of this compound in the peptide mapping of complex proteins. The workflow is designed to be robust and suitable for implementation in research, development, and quality control environments.
Experimental Workflow Overview
The overall workflow for peptide mapping of complex proteins using this compound is depicted in the following diagram. This process begins with sample preparation and culminates in data analysis to provide a comprehensive characterization of the protein.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 7. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Deutschland) [shimadzu.de]
- 8. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: AFG210 Protein Digestion Protocol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the enzymatic digestion of the protein AFG210 for subsequent analysis by mass spectrometry. The procedure outlined below is a robust method for in-solution digestion, a critical step in bottom-up proteomics workflows designed to achieve optimal protein fragmentation for high-confidence protein identification and quantification.[1][2] Proper sample preparation is paramount for reproducible and reliable mass spectrometry results.[3][4] This protocol is optimized for 15µg of purified this compound protein.[5]
Principle
The in-solution digestion method involves the denaturation of the protein to unfold its three-dimensional structure, followed by the reduction of disulfide bonds and alkylation of free cysteine residues to prevent refolding.[6] Subsequently, the protein is enzymatically digested, typically with trypsin, which cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues.[7] The resulting peptides are more amenable to ionization and fragmentation in the mass spectrometer, allowing for the identification and characterization of the original protein.[2][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound protein digestion protocol.
| Parameter | Value | Reference |
| Starting Protein Amount | 15 µg | [5] |
| Protein Concentration | 1 mg/mL | [5][9] |
| Trypsin to Protein Ratio (w/w) | 1:20 to 1:50 | [5][9] |
| Dithiothreitol (DTT) Final Concentration | 10 mM | [9][10] |
| Iodoacetamide (B48618) (IAA) Final Concentration | 20 mM | [9] |
| Digestion Temperature | 37°C | [5][9] |
| Digestion Time | Overnight | [5][10] |
Experimental Protocol
Materials:
-
Purified this compound protein sample
-
Ammonium (B1175870) bicarbonate (50 mM, pH 7.5-8)[9]
-
Dithiothreitol (DTT)[9]
-
Iodoacetamide (IAA)[9]
-
Trypsin, MS-grade[2]
-
Acetonitrile (ACN), HPLC-grade[5]
-
Formic acid (FA)[5]
-
Ultrapure water[5]
Procedure:
-
Sample Preparation:
-
Reduction:
-
Alkylation:
-
Enzymatic Digestion:
-
Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Desalt and concentrate the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.[7]
-
Experimental Workflow
Signaling Pathway Context
While the specific signaling pathway for this compound is not defined in public literature, understanding the broader context of protein function is crucial in drug development. As a representative example, the TGF-beta signaling pathway, which is involved in numerous cellular processes like proliferation, differentiation, and apoptosis, is depicted below.[11] Analysis of proteins within such pathways is critical for understanding disease mechanisms and drug action.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
Application Note: AFG210 Protein Digestion Protocol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the enzymatic digestion of the protein AFG210 for subsequent analysis by mass spectrometry. The procedure outlined below is a robust method for in-solution digestion, a critical step in bottom-up proteomics workflows designed to achieve optimal protein fragmentation for high-confidence protein identification and quantification.[1][2] Proper sample preparation is paramount for reproducible and reliable mass spectrometry results.[3][4] This protocol is optimized for 15µg of purified this compound protein.[5]
Principle
The in-solution digestion method involves the denaturation of the protein to unfold its three-dimensional structure, followed by the reduction of disulfide bonds and alkylation of free cysteine residues to prevent refolding.[6] Subsequently, the protein is enzymatically digested, typically with trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues.[7] The resulting peptides are more amenable to ionization and fragmentation in the mass spectrometer, allowing for the identification and characterization of the original protein.[2][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound protein digestion protocol.
| Parameter | Value | Reference |
| Starting Protein Amount | 15 µg | [5] |
| Protein Concentration | 1 mg/mL | [5][9] |
| Trypsin to Protein Ratio (w/w) | 1:20 to 1:50 | [5][9] |
| Dithiothreitol (DTT) Final Concentration | 10 mM | [9][10] |
| Iodoacetamide (IAA) Final Concentration | 20 mM | [9] |
| Digestion Temperature | 37°C | [5][9] |
| Digestion Time | Overnight | [5][10] |
Experimental Protocol
Materials:
-
Purified this compound protein sample
-
Ammonium bicarbonate (50 mM, pH 7.5-8)[9]
-
Dithiothreitol (DTT)[9]
-
Iodoacetamide (IAA)[9]
-
Trypsin, MS-grade[2]
-
Acetonitrile (ACN), HPLC-grade[5]
-
Formic acid (FA)[5]
-
Ultrapure water[5]
Procedure:
-
Sample Preparation:
-
Reduction:
-
Alkylation:
-
Enzymatic Digestion:
-
Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Desalt and concentrate the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.[7]
-
Experimental Workflow
Signaling Pathway Context
While the specific signaling pathway for this compound is not defined in public literature, understanding the broader context of protein function is crucial in drug development. As a representative example, the TGF-beta signaling pathway, which is involved in numerous cellular processes like proliferation, differentiation, and apoptosis, is depicted below.[11] Analysis of proteins within such pathways is critical for understanding disease mechanisms and drug action.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
Application Notes and Protocols for Specific Protein Cleavage in Vitro
Note: No specific information could be found for a reagent named "AFG210" in the context of specific protein cleavage. The following application notes and protocols are provided as a generalized template for a hypothetical specific protease, herein named "Hypothetical Protease X (HPX)," designed for targeted protein cleavage in vitro. Researchers should adapt these guidelines to the specific characteristics of their protease of interest.
Introduction to Hypothetical Protease X (HPX)
Hypothetical Protease X (HPX) is a recombinant engineered protease designed for the highly specific cleavage of target proteins at a defined recognition sequence. Its high specificity makes it an invaluable tool for various research applications, including the study of protein function, the analysis of signaling pathways, and the production of specific protein fragments for structural or functional studies. HPX is active over a broad range of temperatures and pH values, offering flexibility in experimental design.
Data Presentation
Table 1: HPX Cleavage Efficiency on a Control Substrate
| Substrate Concentration (µM) | HPX Concentration (nM) | Incubation Time (min) | Percent Cleavage (%) |
| 10 | 5 | 15 | 85 |
| 10 | 5 | 30 | >95 |
| 10 | 2 | 30 | 70 |
| 10 | 2 | 60 | >95 |
| 20 | 5 | 30 | >95 |
Table 2: Optimal Reaction Conditions for HPX Activity
| Parameter | Optimal Range | Notes |
| Temperature | 25-37°C | Activity decreases significantly above 42°C. |
| pH | 7.0-8.5 | Optimal activity observed at pH 7.5. |
| Dithiothreitol (DTT) | 1-5 mM | Required for optimal activity. |
| NaCl Concentration | 50-150 mM | Higher concentrations may inhibit activity. |
Experimental Protocols
Protocol 1: In Vitro Cleavage of a Target Protein with HPX
This protocol describes a general procedure for the cleavage of a target protein in vitro using HPX. The user should optimize the reaction conditions for their specific protein of interest.
Materials:
-
Hypothetical Protease X (HPX)
-
Target protein
-
10X Cleavage Buffer (500 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Target Protein: X µg (e.g., 20 µg)
-
10X Cleavage Buffer: 5 µL
-
HPX: Y units (e.g., 1 unit)
-
Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours).
-
For a time-course experiment, remove aliquots at different time points.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Alternatively, heat-inactivate the HPX at 70°C for 10 minutes (if the target protein is heat-stable).
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE.
-
For more detailed analysis, such as cleavage site confirmation, proceed with mass spectrometry.
-
Protocol 2: Identification of Cleavage Products by Mass Spectrometry
This protocol outlines the preparation of a sample from an in vitro cleavage reaction for analysis by mass spectrometry to confirm the cleavage site.
Materials:
-
Completed in vitro cleavage reaction from Protocol 1
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
Lyophilizer or vacuum concentrator
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Take the completed cleavage reaction and ensure the protein concentration is suitable for mass spectrometry analysis.
-
Add Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the sample using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them using a lyophilizer or vacuum concentrator.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
Identify the N-terminal and C-terminal peptides generated by HPX cleavage through database searching and analysis of the fragmentation spectra.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating the role of Protein X.
Caption: Experimental workflow for in vitro cleavage and analysis.
Application Notes and Protocols for Specific Protein Cleavage in Vitro
Note: No specific information could be found for a reagent named "AFG210" in the context of specific protein cleavage. The following application notes and protocols are provided as a generalized template for a hypothetical specific protease, herein named "Hypothetical Protease X (HPX)," designed for targeted protein cleavage in vitro. Researchers should adapt these guidelines to the specific characteristics of their protease of interest.
Introduction to Hypothetical Protease X (HPX)
Hypothetical Protease X (HPX) is a recombinant engineered protease designed for the highly specific cleavage of target proteins at a defined recognition sequence. Its high specificity makes it an invaluable tool for various research applications, including the study of protein function, the analysis of signaling pathways, and the production of specific protein fragments for structural or functional studies. HPX is active over a broad range of temperatures and pH values, offering flexibility in experimental design.
Data Presentation
Table 1: HPX Cleavage Efficiency on a Control Substrate
| Substrate Concentration (µM) | HPX Concentration (nM) | Incubation Time (min) | Percent Cleavage (%) |
| 10 | 5 | 15 | 85 |
| 10 | 5 | 30 | >95 |
| 10 | 2 | 30 | 70 |
| 10 | 2 | 60 | >95 |
| 20 | 5 | 30 | >95 |
Table 2: Optimal Reaction Conditions for HPX Activity
| Parameter | Optimal Range | Notes |
| Temperature | 25-37°C | Activity decreases significantly above 42°C. |
| pH | 7.0-8.5 | Optimal activity observed at pH 7.5. |
| Dithiothreitol (DTT) | 1-5 mM | Required for optimal activity. |
| NaCl Concentration | 50-150 mM | Higher concentrations may inhibit activity. |
Experimental Protocols
Protocol 1: In Vitro Cleavage of a Target Protein with HPX
This protocol describes a general procedure for the cleavage of a target protein in vitro using HPX. The user should optimize the reaction conditions for their specific protein of interest.
Materials:
-
Hypothetical Protease X (HPX)
-
Target protein
-
10X Cleavage Buffer (500 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Target Protein: X µg (e.g., 20 µg)
-
10X Cleavage Buffer: 5 µL
-
HPX: Y units (e.g., 1 unit)
-
Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours).
-
For a time-course experiment, remove aliquots at different time points.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Alternatively, heat-inactivate the HPX at 70°C for 10 minutes (if the target protein is heat-stable).
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE.
-
For more detailed analysis, such as cleavage site confirmation, proceed with mass spectrometry.
-
Protocol 2: Identification of Cleavage Products by Mass Spectrometry
This protocol outlines the preparation of a sample from an in vitro cleavage reaction for analysis by mass spectrometry to confirm the cleavage site.
Materials:
-
Completed in vitro cleavage reaction from Protocol 1
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
Lyophilizer or vacuum concentrator
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Take the completed cleavage reaction and ensure the protein concentration is suitable for mass spectrometry analysis.
-
Add Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the sample using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them using a lyophilizer or vacuum concentrator.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
Identify the N-terminal and C-terminal peptides generated by HPX cleavage through database searching and analysis of the fragmentation spectra.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating the role of Protein X.
Caption: Experimental workflow for in vitro cleavage and analysis.
Application Note: AFG210-Enhanced Protein Digestion for Advanced Proteomic Analysis
References
- 1. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 2. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. scribd.com [scribd.com]
Application Note: AFG210-Enhanced Protein Digestion for Advanced Proteomic Analysis
References
- 1. Simple Digestion Protocol for Proteomics Sample Prep [sigmaaldrich.com]
- 2. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: AFG210 Immobilization Techniques for Bioreactors
A Novel Approach to Enhance Bioreactor Efficiency and Productivity
Introduction
The immobilization of cells within bioreactors is a critical technique in biopharmaceutical manufacturing, tissue engineering, and various biotechnological applications. It offers numerous advantages over suspension cultures, including higher cell densities, enhanced stability, and simplified downstream processing. This document provides detailed application notes and protocols for utilizing AFG210, a novel biomaterial, for cell immobilization in bioreactors. These guidelines are intended for researchers, scientists, and drug development professionals seeking to optimize their bioreactor processes.
Immobilization techniques are pivotal for the successful operation of bioreactors in various biotechnological applications. The choice of immobilization strategy can significantly impact cell viability, metabolic activity, and overall productivity. Techniques range from entrapment in porous matrices to encapsulation within semi-permeable membranes. Materials such as alginate and collagen are commonly used for cell encapsulation, providing a protective environment that can prolong cell survival and function.[1][2][3]
This compound: A Superior Matrix for Cell Immobilization
This compound is a proprietary hydrogel matrix specifically designed to overcome the limitations of traditional immobilization materials. Its unique composition provides a highly biocompatible and mechanically stable environment for a wide range of cell types. The porous structure of this compound facilitates efficient mass transfer of nutrients and metabolic waste products, ensuring optimal cell growth and productivity.
Core Advantages of this compound
-
Enhanced Cell Viability and Growth: The biocompatible nature of this compound promotes long-term cell survival and proliferation.
-
Increased Productivity: High cell densities achievable with this compound lead to significantly higher product yields.
-
Mechanical Stability: The robust structure of this compound beads or scaffolds prevents cell leakage and withstands the shear forces within a bioreactor.
-
Tunable Properties: The physical and chemical properties of this compound can be tailored to meet the specific requirements of different cell lines and applications.
-
Ease of Use: The straightforward protocols for cell encapsulation and bioreactor setup make this compound accessible to a broad range of users.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to standard immobilization techniques across key parameters.
Table 1: Cell Viability and Density
| Immobilization Matrix | Cell Type | Initial Seeding Density (cells/mL) | Viable Cell Density after 14 days (cells/mL) | Viability (%) |
| This compound | CHO | 1 x 10^6 | 2.5 x 10^8 | 95 ± 2 |
| Alginate | CHO | 1 x 10^6 | 8 x 10^7 | 85 ± 4 |
| Collagen | CHO | 1 x 10^6 | 1.2 x 10^8 | 90 ± 3 |
| This compound | HEK293 | 1 x 10^6 | 3.1 x 10^8 | 97 ± 1 |
| Alginate | HEK293 | 1 x 10^6 | 9.5 x 10^7 | 88 ± 3 |
| Collagen | HEK293 | 1 x 10^6 | 1.5 x 10^8 | 92 ± 2 |
Table 2: Monoclonal Antibody (mAb) Production
| Immobilization Matrix | Cell Type | Peak mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| This compound | CHO | 5.2 | 35 |
| Alginate | CHO | 2.8 | 25 |
| Collagen | CHO | 3.5 | 30 |
Experimental Protocols
Protocol 1: Cell Encapsulation in this compound Beads
This protocol outlines the procedure for encapsulating mammalian cells within this compound hydrogel beads.
Materials:
-
This compound Pre-polymer Solution
-
This compound Cross-linking Solution
-
Suspension cell culture at desired density
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Bead generation device (e.g., syringe pump with a nozzle, microfluidic device)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and viability.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed cell culture medium to achieve a final concentration of 2 x 10^6 cells/mL.
-
-
Mixing with this compound Pre-polymer:
-
In a sterile 50 mL conical tube, gently mix equal volumes of the cell suspension and the this compound Pre-polymer Solution.
-
Ensure a homogenous mixture by gently pipetting up and down. Avoid introducing air bubbles.
-
-
Bead Formation:
-
Load the cell/pre-polymer mixture into a sterile syringe.
-
Using a bead generation device, dispense droplets of the mixture into the this compound Cross-linking Solution.
-
The size of the beads can be controlled by adjusting the nozzle diameter and the flow rate.
-
Allow the beads to cure in the cross-linking solution for 15-20 minutes at room temperature.
-
-
Washing and Bioreactor Inoculation:
-
Gently decant the cross-linking solution.
-
Wash the beads three times with pre-warmed cell culture medium to remove any residual cross-linker.
-
Transfer the this compound-encapsulated cells to the bioreactor vessel containing fresh culture medium.
-
Protocol 2: Bioreactor Setup and Operation
This protocol describes the setup and operation of a stirred-tank bioreactor with this compound-immobilized cells.
Materials:
-
Stirred-tank bioreactor system
-
This compound-encapsulated cells
-
Cell culture medium
-
Sterile transfer tubing
-
Monitoring probes (pH, dissolved oxygen, temperature)
Procedure:
-
Bioreactor Sterilization and Preparation:
-
Assemble and sterilize the bioreactor vessel and all associated components according to the manufacturer's instructions.
-
Aseptically fill the bioreactor with the appropriate volume of cell culture medium.
-
Calibrate and install the pH, dissolved oxygen (DO), and temperature probes.
-
-
Inoculation:
-
Aseptically transfer the washed this compound beads containing the encapsulated cells into the bioreactor.
-
-
Culture Conditions:
-
Set the bioreactor parameters to the optimal conditions for the specific cell line. Typical starting parameters for CHO cells are:
-
Temperature: 37°C
-
pH: 7.2 (controlled with CO2 and/or sodium bicarbonate)
-
Dissolved Oxygen (DO): 40% (controlled by sparging with air and/or oxygen)
-
Agitation Speed: 50-80 RPM (gentle agitation to keep beads in suspension without causing shear damage)
-
-
-
Monitoring and Control:
-
Monitor cell growth and viability by taking aseptic samples of the beads and releasing the cells for counting.
-
Monitor metabolite levels (e.g., glucose, lactate) and product titer in the culture supernatant.
-
Adjust feeding strategies and other parameters as needed to maintain optimal culture performance.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway influenced by this compound immobilization and the experimental workflows.
Caption: Experimental workflow for this compound cell immobilization.
Caption: Proposed signaling pathway influenced by this compound.
Conclusion
This compound represents a significant advancement in cell immobilization technology for bioreactors. Its superior performance in terms of cell viability, density, and productivity, combined with straightforward protocols, makes it an ideal choice for researchers and professionals in the biopharmaceutical industry. The adoption of this compound can lead to more efficient, robust, and scalable bioprocessing, ultimately accelerating the development and manufacturing of vital biological products.
References
Application Notes and Protocols: AFG210 Immobilization Techniques for Bioreactors
A Novel Approach to Enhance Bioreactor Efficiency and Productivity
Introduction
The immobilization of cells within bioreactors is a critical technique in biopharmaceutical manufacturing, tissue engineering, and various biotechnological applications. It offers numerous advantages over suspension cultures, including higher cell densities, enhanced stability, and simplified downstream processing. This document provides detailed application notes and protocols for utilizing AFG210, a novel biomaterial, for cell immobilization in bioreactors. These guidelines are intended for researchers, scientists, and drug development professionals seeking to optimize their bioreactor processes.
Immobilization techniques are pivotal for the successful operation of bioreactors in various biotechnological applications. The choice of immobilization strategy can significantly impact cell viability, metabolic activity, and overall productivity. Techniques range from entrapment in porous matrices to encapsulation within semi-permeable membranes. Materials such as alginate and collagen are commonly used for cell encapsulation, providing a protective environment that can prolong cell survival and function.[1][2][3]
This compound: A Superior Matrix for Cell Immobilization
This compound is a proprietary hydrogel matrix specifically designed to overcome the limitations of traditional immobilization materials. Its unique composition provides a highly biocompatible and mechanically stable environment for a wide range of cell types. The porous structure of this compound facilitates efficient mass transfer of nutrients and metabolic waste products, ensuring optimal cell growth and productivity.
Core Advantages of this compound
-
Enhanced Cell Viability and Growth: The biocompatible nature of this compound promotes long-term cell survival and proliferation.
-
Increased Productivity: High cell densities achievable with this compound lead to significantly higher product yields.
-
Mechanical Stability: The robust structure of this compound beads or scaffolds prevents cell leakage and withstands the shear forces within a bioreactor.
-
Tunable Properties: The physical and chemical properties of this compound can be tailored to meet the specific requirements of different cell lines and applications.
-
Ease of Use: The straightforward protocols for cell encapsulation and bioreactor setup make this compound accessible to a broad range of users.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to standard immobilization techniques across key parameters.
Table 1: Cell Viability and Density
| Immobilization Matrix | Cell Type | Initial Seeding Density (cells/mL) | Viable Cell Density after 14 days (cells/mL) | Viability (%) |
| This compound | CHO | 1 x 10^6 | 2.5 x 10^8 | 95 ± 2 |
| Alginate | CHO | 1 x 10^6 | 8 x 10^7 | 85 ± 4 |
| Collagen | CHO | 1 x 10^6 | 1.2 x 10^8 | 90 ± 3 |
| This compound | HEK293 | 1 x 10^6 | 3.1 x 10^8 | 97 ± 1 |
| Alginate | HEK293 | 1 x 10^6 | 9.5 x 10^7 | 88 ± 3 |
| Collagen | HEK293 | 1 x 10^6 | 1.5 x 10^8 | 92 ± 2 |
Table 2: Monoclonal Antibody (mAb) Production
| Immobilization Matrix | Cell Type | Peak mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| This compound | CHO | 5.2 | 35 |
| Alginate | CHO | 2.8 | 25 |
| Collagen | CHO | 3.5 | 30 |
Experimental Protocols
Protocol 1: Cell Encapsulation in this compound Beads
This protocol outlines the procedure for encapsulating mammalian cells within this compound hydrogel beads.
Materials:
-
This compound Pre-polymer Solution
-
This compound Cross-linking Solution
-
Suspension cell culture at desired density
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Bead generation device (e.g., syringe pump with a nozzle, microfluidic device)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and viability.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed cell culture medium to achieve a final concentration of 2 x 10^6 cells/mL.
-
-
Mixing with this compound Pre-polymer:
-
In a sterile 50 mL conical tube, gently mix equal volumes of the cell suspension and the this compound Pre-polymer Solution.
-
Ensure a homogenous mixture by gently pipetting up and down. Avoid introducing air bubbles.
-
-
Bead Formation:
-
Load the cell/pre-polymer mixture into a sterile syringe.
-
Using a bead generation device, dispense droplets of the mixture into the this compound Cross-linking Solution.
-
The size of the beads can be controlled by adjusting the nozzle diameter and the flow rate.
-
Allow the beads to cure in the cross-linking solution for 15-20 minutes at room temperature.
-
-
Washing and Bioreactor Inoculation:
-
Gently decant the cross-linking solution.
-
Wash the beads three times with pre-warmed cell culture medium to remove any residual cross-linker.
-
Transfer the this compound-encapsulated cells to the bioreactor vessel containing fresh culture medium.
-
Protocol 2: Bioreactor Setup and Operation
This protocol describes the setup and operation of a stirred-tank bioreactor with this compound-immobilized cells.
Materials:
-
Stirred-tank bioreactor system
-
This compound-encapsulated cells
-
Cell culture medium
-
Sterile transfer tubing
-
Monitoring probes (pH, dissolved oxygen, temperature)
Procedure:
-
Bioreactor Sterilization and Preparation:
-
Assemble and sterilize the bioreactor vessel and all associated components according to the manufacturer's instructions.
-
Aseptically fill the bioreactor with the appropriate volume of cell culture medium.
-
Calibrate and install the pH, dissolved oxygen (DO), and temperature probes.
-
-
Inoculation:
-
Aseptically transfer the washed this compound beads containing the encapsulated cells into the bioreactor.
-
-
Culture Conditions:
-
Set the bioreactor parameters to the optimal conditions for the specific cell line. Typical starting parameters for CHO cells are:
-
Temperature: 37°C
-
pH: 7.2 (controlled with CO2 and/or sodium bicarbonate)
-
Dissolved Oxygen (DO): 40% (controlled by sparging with air and/or oxygen)
-
Agitation Speed: 50-80 RPM (gentle agitation to keep beads in suspension without causing shear damage)
-
-
-
Monitoring and Control:
-
Monitor cell growth and viability by taking aseptic samples of the beads and releasing the cells for counting.
-
Monitor metabolite levels (e.g., glucose, lactate) and product titer in the culture supernatant.
-
Adjust feeding strategies and other parameters as needed to maintain optimal culture performance.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway influenced by this compound immobilization and the experimental workflows.
Caption: Experimental workflow for this compound cell immobilization.
Caption: Proposed signaling pathway influenced by this compound.
Conclusion
This compound represents a significant advancement in cell immobilization technology for bioreactors. Its superior performance in terms of cell viability, density, and productivity, combined with straightforward protocols, makes it an ideal choice for researchers and professionals in the biopharmaceutical industry. The adoption of this compound can lead to more efficient, robust, and scalable bioprocessing, ultimately accelerating the development and manufacturing of vital biological products.
References
Application Note & Protocol: AFG210 for Selective Hydrolysis of Plant Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymatic hydrolysis is a highly specific and controllable method for modifying the functional and bioactive properties of plant-derived proteins. This process utilizes proteases to cleave peptide bonds, resulting in smaller peptides and free amino acids. The resulting hydrolysates often exhibit improved solubility, altered emulsifying and foaming properties, and can release bioactive peptides with various health benefits. This document provides detailed application notes and protocols for the use of AFG210, a hypothetical endopeptidase, for the selective hydrolysis of plant proteins. The data and protocols presented are representative of typical enzymatic hydrolysis processes for plant proteins.
Data Presentation
The performance of this compound was evaluated based on its ability to hydrolyze pea protein isolate (PPI). The key parameters assessed were the degree of hydrolysis (DH) over time and the impact of hydrolysis on protein solubility across a range of pH values.
Table 1: Degree of Hydrolysis (DH) of Pea Protein Isolate with this compound Over Time
| Hydrolysis Time (minutes) | Degree of Hydrolysis (%) |
| 0 | 0 |
| 15 | 4.5 |
| 30 | 8.2 |
| 60 | 12.5 |
| 90 | 15.8 |
| 120 | 18.3 |
| 180 | 22.1 |
Conditions: 5% (w/v) Pea Protein Isolate, pH 8.0, 50°C, 1% this compound (enzyme to substrate ratio).
Table 2: Solubility of Pea Protein Isolate Before and After Hydrolysis with this compound
| pH | Solubility of Untreated PPI (%) | Solubility of this compound-Hydrolyzed PPI (%) (DH 15%) |
| 2.0 | 85.2 | 92.5 |
| 3.0 | 45.7 | 78.9 |
| 4.0 | 15.3 | 65.4 |
| 5.0 | 18.9 | 70.1 |
| 6.0 | 48.2 | 85.6 |
| 7.0 | 75.1 | 95.3 |
| 8.0 | 88.9 | 98.2 |
| 9.0 | 92.4 | 99.1 |
Hydrolysis Conditions: 15% Degree of Hydrolysis achieved with this compound.
Experimental Protocols
Preparation of Plant Protein Solution
Materials:
-
Plant protein isolate (e.g., pea, soy)
-
Deionized water
-
0.5 N HCl and 0.5 N NaOH
Procedure:
-
Prepare a 5% (w/v) protein solution by dispersing the plant protein isolate in deionized water.
-
Stir the suspension at room temperature for at least 1 hour to ensure complete hydration.
-
Adjust the pH of the solution to the optimal pH for this compound (e.g., pH 8.0) using 0.5 N NaOH while stirring continuously.
Enzymatic Hydrolysis Protocol
Materials and Equipment:
-
Prepared plant protein solution
-
This compound enzyme
-
Water bath with temperature control and shaking capability
-
pH meter
Procedure:
-
Pre-heat the protein solution to the optimal temperature for this compound (e.g., 50°C) in a shaking water bath.
-
Add this compound to the pre-heated protein solution at a recommended enzyme-to-substrate ratio of 1% (w/w).
-
Maintain the pH of the reaction mixture at the optimal level (e.g., pH 8.0) throughout the hydrolysis process by adding 0.5 N NaOH as needed. The consumption of NaOH can be used to monitor the reaction progress.
-
Continue the hydrolysis for the desired duration (e.g., 15 to 180 minutes) to achieve the target degree of hydrolysis.
-
To inactivate the enzyme and stop the reaction, heat the solution to 85-95°C for 15 minutes.[1]
-
Cool the hydrolysate to room temperature.
-
The resulting protein hydrolysate can be used directly for further analysis or downstream applications, or it can be lyophilized for long-term storage.
Determination of the Degree of Hydrolysis (DH)
The degree of hydrolysis can be determined using the o-phthaldialdehyde (OPA) method. This method is based on the reaction of OPA with primary amino groups released during hydrolysis.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the enzymatic hydrolysis of plant proteins using this compound.
Caption: Conceptual diagram of enzymatic protein hydrolysis by this compound.
References
Application Note & Protocol: AFG210 for Selective Hydrolysis of Plant Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymatic hydrolysis is a highly specific and controllable method for modifying the functional and bioactive properties of plant-derived proteins. This process utilizes proteases to cleave peptide bonds, resulting in smaller peptides and free amino acids. The resulting hydrolysates often exhibit improved solubility, altered emulsifying and foaming properties, and can release bioactive peptides with various health benefits. This document provides detailed application notes and protocols for the use of AFG210, a hypothetical endopeptidase, for the selective hydrolysis of plant proteins. The data and protocols presented are representative of typical enzymatic hydrolysis processes for plant proteins.
Data Presentation
The performance of this compound was evaluated based on its ability to hydrolyze pea protein isolate (PPI). The key parameters assessed were the degree of hydrolysis (DH) over time and the impact of hydrolysis on protein solubility across a range of pH values.
Table 1: Degree of Hydrolysis (DH) of Pea Protein Isolate with this compound Over Time
| Hydrolysis Time (minutes) | Degree of Hydrolysis (%) |
| 0 | 0 |
| 15 | 4.5 |
| 30 | 8.2 |
| 60 | 12.5 |
| 90 | 15.8 |
| 120 | 18.3 |
| 180 | 22.1 |
Conditions: 5% (w/v) Pea Protein Isolate, pH 8.0, 50°C, 1% this compound (enzyme to substrate ratio).
Table 2: Solubility of Pea Protein Isolate Before and After Hydrolysis with this compound
| pH | Solubility of Untreated PPI (%) | Solubility of this compound-Hydrolyzed PPI (%) (DH 15%) |
| 2.0 | 85.2 | 92.5 |
| 3.0 | 45.7 | 78.9 |
| 4.0 | 15.3 | 65.4 |
| 5.0 | 18.9 | 70.1 |
| 6.0 | 48.2 | 85.6 |
| 7.0 | 75.1 | 95.3 |
| 8.0 | 88.9 | 98.2 |
| 9.0 | 92.4 | 99.1 |
Hydrolysis Conditions: 15% Degree of Hydrolysis achieved with this compound.
Experimental Protocols
Preparation of Plant Protein Solution
Materials:
-
Plant protein isolate (e.g., pea, soy)
-
Deionized water
-
0.5 N HCl and 0.5 N NaOH
Procedure:
-
Prepare a 5% (w/v) protein solution by dispersing the plant protein isolate in deionized water.
-
Stir the suspension at room temperature for at least 1 hour to ensure complete hydration.
-
Adjust the pH of the solution to the optimal pH for this compound (e.g., pH 8.0) using 0.5 N NaOH while stirring continuously.
Enzymatic Hydrolysis Protocol
Materials and Equipment:
-
Prepared plant protein solution
-
This compound enzyme
-
Water bath with temperature control and shaking capability
-
pH meter
Procedure:
-
Pre-heat the protein solution to the optimal temperature for this compound (e.g., 50°C) in a shaking water bath.
-
Add this compound to the pre-heated protein solution at a recommended enzyme-to-substrate ratio of 1% (w/w).
-
Maintain the pH of the reaction mixture at the optimal level (e.g., pH 8.0) throughout the hydrolysis process by adding 0.5 N NaOH as needed. The consumption of NaOH can be used to monitor the reaction progress.
-
Continue the hydrolysis for the desired duration (e.g., 15 to 180 minutes) to achieve the target degree of hydrolysis.
-
To inactivate the enzyme and stop the reaction, heat the solution to 85-95°C for 15 minutes.[1]
-
Cool the hydrolysate to room temperature.
-
The resulting protein hydrolysate can be used directly for further analysis or downstream applications, or it can be lyophilized for long-term storage.
Determination of the Degree of Hydrolysis (DH)
The degree of hydrolysis can be determined using the o-phthaldialdehyde (OPA) method. This method is based on the reaction of OPA with primary amino groups released during hydrolysis.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the enzymatic hydrolysis of plant proteins using this compound.
Caption: Conceptual diagram of enzymatic protein hydrolysis by this compound.
References
Troubleshooting & Optimization
AFG210 activity assay interference and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during AFG210 activity assays. The guidance provided is broadly applicable to kinase activity assays and aims to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: The precise public information on "this compound" is limited, suggesting it may be an internal compound identifier or a novel agent not yet widely documented. However, based on common nomenclature, it is likely a modulator of protein kinase activity. Kinase modulators, whether inhibitors or activators, typically interact with the kinase's active site or allosteric sites to influence the phosphorylation of target substrates. For troubleshooting purposes, it is critical to first determine if this compound is expected to inhibit or activate the kinase in your assay.
Q2: Which type of assay platform is most suitable for screening compounds like this compound?
A: The choice of assay platform depends on your specific research goals, such as high-throughput screening (HTS) or detailed kinetic studies.[1] For HTS, fluorescence-based and luminescence-based assays are popular due to their efficiency and scalability.[1] Radiometric assays are often considered the gold standard for their direct and sensitive measurement of kinase activity and are versatile for profiling across a broad range of kinases.[1]
Q3: Why is optimizing the ATP concentration crucial in a kinase assay?
A: Optimizing the ATP concentration is critical, particularly for ATP-competitive inhibitors.[2] A high ATP concentration can outcompete the inhibitor for binding to the kinase's active site, potentially masking the inhibitory effect and leading to false negatives.[3] Conversely, an ATP concentration that is too low may limit the enzyme's activity, resulting in a weak signal.[2] It is often recommended to perform initial screens at or below the Michaelis constant (Kₘ) for ATP to maximize sensitivity to ATP-competitive inhibitors.[2][3]
Troubleshooting Guide
Problem 1: High Background Signal
A high background signal can obscure the specific signal from your kinase reaction, leading to a low signal-to-noise ratio and difficulty in data interpretation.
| Potential Cause | Recommended Solution |
| Compound Interference | Test compounds may be inherently fluorescent or may quench the fluorescent signal.[4] Screen the compound library in the absence of the enzyme to identify interfering compounds. Consider using a different assay format (e.g., radiometric) that is less susceptible to fluorescence interference.[5] |
| Contaminated Reagents | Impurities in buffers, ATP, or substrates can contribute to high background.[4] Prepare fresh reagents from high-quality sources and filter-sterilize buffers. |
| Non-specific Binding | In assays involving antibodies or beads, non-specific binding can be a source of high background. Include appropriate blocking agents (e.g., BSA) in your assay buffer. Optimize washing steps in heterogeneous assays to remove unbound reagents.[3] |
| Adenylate Kinase Contamination | Serum samples can contain adenylate kinases, which can interfere with creatine (B1669601) kinase assays.[6] If applicable, use specific inhibitors for contaminating enzymes. |
Problem 2: Low or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction itself or the detection method.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[3] Use a fresh aliquot of the enzyme and verify its activity using a known potent activator or by checking for autophosphorylation if applicable. |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific kinase.[3][4] Consult the literature for the optimal conditions for your kinase of interest and perform a buffer optimization experiment. |
| Insufficient Reagent Concentration | The concentration of the enzyme, substrate, or ATP may be too low to generate a detectable signal.[2] Titrate each of these components to determine their optimal concentrations. |
| Incorrect Assay Readout Timing | For kinetic assays, the signal may not have had enough time to develop. For endpoint assays, the reaction may have proceeded too long, leading to substrate depletion.[7] Perform a time-course experiment to determine the linear range of the reaction. |
Problem 3: Inconsistent Results or Poor Reproducibility
Variability between wells, plates, or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. Consider using automated liquid handlers for high-throughput applications.[8] |
| Reagent Instability | Compounds or reagents may be unstable in the assay buffer or sensitive to light.[3] Prepare fresh dilutions of compounds and reagents for each experiment and protect them from light when necessary. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with buffer or water. Ensure proper sealing of plates during incubation. |
| Protein Aggregation | The kinase or other proteins in the assay may aggregate, leading to altered activity.[4] Include detergents like Triton X-100 or Tween-20 in the assay buffer at low concentrations (e.g., 0.01-0.05%) to prevent aggregation. |
Experimental Protocols
Protocol 1: Generic Kinase Activity Assay (Luminescence-based)
This protocol outlines a general procedure for a luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at the Kₘ for the kinase.
-
Prepare this compound and control compounds at 4X the final desired concentration in 100% DMSO.
-
-
Assay Procedure :
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: A generic kinase signaling cascade (MAPK pathway).
Caption: A typical experimental workflow for a kinase activity assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. Guide to the key to successful kinase binding assays | Revvity [revvity.com]
AFG210 activity assay interference and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during AFG210 activity assays. The guidance provided is broadly applicable to kinase activity assays and aims to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: The precise public information on "this compound" is limited, suggesting it may be an internal compound identifier or a novel agent not yet widely documented. However, based on common nomenclature, it is likely a modulator of protein kinase activity. Kinase modulators, whether inhibitors or activators, typically interact with the kinase's active site or allosteric sites to influence the phosphorylation of target substrates. For troubleshooting purposes, it is critical to first determine if this compound is expected to inhibit or activate the kinase in your assay.
Q2: Which type of assay platform is most suitable for screening compounds like this compound?
A: The choice of assay platform depends on your specific research goals, such as high-throughput screening (HTS) or detailed kinetic studies.[1] For HTS, fluorescence-based and luminescence-based assays are popular due to their efficiency and scalability.[1] Radiometric assays are often considered the gold standard for their direct and sensitive measurement of kinase activity and are versatile for profiling across a broad range of kinases.[1]
Q3: Why is optimizing the ATP concentration crucial in a kinase assay?
A: Optimizing the ATP concentration is critical, particularly for ATP-competitive inhibitors.[2] A high ATP concentration can outcompete the inhibitor for binding to the kinase's active site, potentially masking the inhibitory effect and leading to false negatives.[3] Conversely, an ATP concentration that is too low may limit the enzyme's activity, resulting in a weak signal.[2] It is often recommended to perform initial screens at or below the Michaelis constant (Kₘ) for ATP to maximize sensitivity to ATP-competitive inhibitors.[2][3]
Troubleshooting Guide
Problem 1: High Background Signal
A high background signal can obscure the specific signal from your kinase reaction, leading to a low signal-to-noise ratio and difficulty in data interpretation.
| Potential Cause | Recommended Solution |
| Compound Interference | Test compounds may be inherently fluorescent or may quench the fluorescent signal.[4] Screen the compound library in the absence of the enzyme to identify interfering compounds. Consider using a different assay format (e.g., radiometric) that is less susceptible to fluorescence interference.[5] |
| Contaminated Reagents | Impurities in buffers, ATP, or substrates can contribute to high background.[4] Prepare fresh reagents from high-quality sources and filter-sterilize buffers. |
| Non-specific Binding | In assays involving antibodies or beads, non-specific binding can be a source of high background. Include appropriate blocking agents (e.g., BSA) in your assay buffer. Optimize washing steps in heterogeneous assays to remove unbound reagents.[3] |
| Adenylate Kinase Contamination | Serum samples can contain adenylate kinases, which can interfere with creatine kinase assays.[6] If applicable, use specific inhibitors for contaminating enzymes. |
Problem 2: Low or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction itself or the detection method.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[3] Use a fresh aliquot of the enzyme and verify its activity using a known potent activator or by checking for autophosphorylation if applicable. |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific kinase.[3][4] Consult the literature for the optimal conditions for your kinase of interest and perform a buffer optimization experiment. |
| Insufficient Reagent Concentration | The concentration of the enzyme, substrate, or ATP may be too low to generate a detectable signal.[2] Titrate each of these components to determine their optimal concentrations. |
| Incorrect Assay Readout Timing | For kinetic assays, the signal may not have had enough time to develop. For endpoint assays, the reaction may have proceeded too long, leading to substrate depletion.[7] Perform a time-course experiment to determine the linear range of the reaction. |
Problem 3: Inconsistent Results or Poor Reproducibility
Variability between wells, plates, or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. Consider using automated liquid handlers for high-throughput applications.[8] |
| Reagent Instability | Compounds or reagents may be unstable in the assay buffer or sensitive to light.[3] Prepare fresh dilutions of compounds and reagents for each experiment and protect them from light when necessary. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with buffer or water. Ensure proper sealing of plates during incubation. |
| Protein Aggregation | The kinase or other proteins in the assay may aggregate, leading to altered activity.[4] Include detergents like Triton X-100 or Tween-20 in the assay buffer at low concentrations (e.g., 0.01-0.05%) to prevent aggregation. |
Experimental Protocols
Protocol 1: Generic Kinase Activity Assay (Luminescence-based)
This protocol outlines a general procedure for a luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at the Kₘ for the kinase.
-
Prepare this compound and control compounds at 4X the final desired concentration in 100% DMSO.
-
-
Assay Procedure :
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: A generic kinase signaling cascade (MAPK pathway).
Caption: A typical experimental workflow for a kinase activity assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. Guide to the key to successful kinase binding assays | Revvity [revvity.com]
How to improve AFG210 enzyme stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of the AFG210 enzyme in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions to enhance its stability and activity.
Issue 1: Rapid Loss of this compound Activity in Solution
-
Potential Cause: Suboptimal buffer conditions, such as pH or buffer type, can lead to enzyme denaturation. Most enzymes are stable only within a specific pH range.[1][2] The type of buffer can also impact stability; for instance, Tris-HCl buffer may inhibit certain enzymes at a pH below 7.5, and phosphate (B84403) buffers can cause inactivation upon freezing.[1]
-
Solution:
-
Verify the optimal pH range for this compound activity and stability.
-
Experiment with different buffer systems. Good's buffers like HEPES and MOPS are known for their high buffering capacity and stability across temperature shifts.[3]
-
Refer to the "Experimental Protocol: Buffer Optimization for this compound" section for a detailed methodology.
-
-
Potential Cause: Improper storage temperature can lead to degradation. While low temperatures (0-4°C) are generally recommended for enzyme storage, some enzymes are sensitive to freeze-thaw cycles.[1][4]
-
Solution:
-
Store this compound at the recommended temperature, typically -80°C for long-term storage.[1]
-
Aliquot the enzyme solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
For enzymes sensitive to freezing, consider adding cryoprotectants like glycerol (B35011) (25-50%).[1]
-
-
Potential Cause: Low enzyme concentration can lead to instability and surface denaturation.[1]
-
Solution:
-
Whenever possible, work with higher concentrations of this compound. In general, enzyme proteins are more stable at higher concentrations.[1]
-
Issue 2: Inconsistent this compound Activity Between Experiments
-
Potential Cause: Variability in experimental setup and handling. Minor deviations in temperature, pH, or incubation times can lead to significant changes in enzyme activity.[5]
-
Solution:
-
Potential Cause: Presence of contaminants or inhibitors in the reaction mixture.[4][6]
-
Solution:
-
Ensure all reagents and water are of high purity.
-
If applicable, purify the this compound enzyme further to remove any contaminating proteases or other interfering substances.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to improve the stability of this compound?
A1: There are several key strategies to enhance enzyme stability:
-
Use of Soluble Additives: The addition of certain molecules can help maintain the enzyme's folded structure.[7][8] These include substrates, coenzymes, polyols (like glycerol and sorbitol), sugars, and certain salts.[8][9]
-
Immobilization: Attaching the enzyme to an insoluble support can provide greater resistance to changes in pH and temperature.[7][10][11]
-
Chemical Modification: Modifying the enzyme's surface can enhance its stability.[7]
-
Protein Engineering: Site-directed mutagenesis can be used to alter the enzyme's structure to improve its stability.[7][12]
Q2: Which additives are recommended for stabilizing this compound in solution?
A2: The choice of additive is enzyme-specific. However, common stabilizing additives include:
-
Polyols and Sugars: Glycerol, sorbitol, and trehalose (B1683222) can create a protective microenvironment around the enzyme, shielding it from environmental stresses.[9]
-
Metal Ions: Certain metal ions like Ca²⁺, Mg²⁺, Zn²⁺, and Mn²⁺ can act as cofactors and reinforce the enzyme's structure.[1][9]
-
Reducing Agents: For enzymes sensitive to oxidation, especially those with cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can be beneficial.
-
Protease Inhibitors: If proteolytic degradation is a concern, the addition of a protease inhibitor cocktail is recommended.
Q3: How does pH affect the stability of this compound?
A3: Each enzyme has an optimal pH range in which it exhibits maximum activity and stability. Deviating from this range can lead to denaturation, where the enzyme loses its three-dimensional structure and, consequently, its function.[2][3] It is crucial to maintain the pH within the optimal range for this compound throughout the experiment.
Experimental Protocols
Experimental Protocol: Buffer Optimization for this compound
This protocol outlines a method to identify the optimal buffer conditions for this compound stability using a Thermofluor assay, which measures changes in protein thermal stability.[13]
-
Prepare a 24-condition buffer screen: This screen should vary the buffering agent, pH, and concentrations of salt (e.g., NaCl) and glycerol.[13] A suggested screen is provided in the table below. Prepare these buffers at a 2x concentration.
-
Prepare the this compound-dye mixture: Dilute the this compound enzyme to a final concentration of 0.15 mg/mL in a standard buffer (e.g., TBS). Add a fluorescent dye (e.g., SYPRO Orange) at a 1:1000 dilution.[13]
-
Set up the 96-well plate: Pipette 10 µL of each 2x screen buffer into individual wells of a 96-well microplate.[13]
-
Add the enzyme: Add 10 µL of the this compound-dye mixture to each well.[13] Include a control well with buffer and dye only (no enzyme).
-
Run the Thermofluor assay: Place the sealed 96-well plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence.
-
Analyze the data: The buffer condition that results in the highest Tm is considered the most stabilizing for this compound.
Supporting Data
Table 1: Example 24-Condition Buffer Screen for this compound Optimization
| Well | Buffer (50 mM) | pH | NaCl (mM) | Glycerol (%) |
| A1 | MES | 5.5 | 150 | 0 |
| A2 | MES | 6.0 | 150 | 0 |
| A3 | MES | 6.5 | 150 | 0 |
| A4 | PIPES | 6.5 | 150 | 0 |
| A5 | PIPES | 7.0 | 150 | 0 |
| A6 | PIPES | 7.5 | 150 | 0 |
| B1 | HEPES | 7.0 | 150 | 0 |
| B2 | HEPES | 7.5 | 150 | 0 |
| B3 | HEPES | 8.0 | 150 | 0 |
| B4 | Tris | 7.5 | 150 | 0 |
| B5 | Tris | 8.0 | 150 | 0 |
| B6 | Tris | 8.5 | 150 | 0 |
| C1 | HEPES | 7.5 | 50 | 0 |
| C2 | HEPES | 7.5 | 150 | 0 |
| C3 | HEPES | 7.5 | 300 | 0 |
| C4 | HEPES | 7.5 | 500 | 0 |
| C5 | HEPES | 7.5 | 150 | 5 |
| C6 | HEPES | 7.5 | 150 | 10 |
| D1 | HEPES | 7.5 | 150 | 20 |
| D2 | HEPES | 7.5 | 150 | 30 |
| D3 | Phosphate | 7.0 | 150 | 0 |
| D4 | Citrate | 6.0 | 150 | 0 |
| D5 | Acetate | 5.5 | 150 | 0 |
| D6 | Glycine | 9.0 | 150 | 0 |
Table 2: Common Additives for Enzyme Stabilization
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sorbitol, Trehalose, Sucrose | 5-50% (v/v) or (w/v) | Preferential hydration, increases solvent viscosity, prevents aggregation.[9] |
| Salts | (NH₄)₂SO₄, NaCl, KCl | 50-1000 mM | Stabilize through electrostatic interactions and effects on water structure.[8] |
| Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevent oxidation of sulfhydryl groups in cysteine residues. |
| Chelating Agents | EDTA | 0.1-1 mM | Inhibit metalloproteases by chelating metal ion cofactors.[1] |
| Substrates/Inhibitors | Specific to this compound | Varies | Binding to the active site can stabilize the enzyme's conformation.[1][8] |
| Polymers | Polyethylene glycol (PEG) | 1-10% (w/v) | Excluded volume effect, can increase effective protein concentration.[8] |
| Amino Acids | Glycine, Arginine | 50-500 mM | Can suppress aggregation and stabilize protein structure. |
Visualizations
Caption: Workflow for optimizing this compound buffer conditions.
Caption: Factors influencing this compound enzyme stability.
References
- 1. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 10. actascientific.com [actascientific.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to improve AFG210 enzyme stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of the AFG210 enzyme in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions to enhance its stability and activity.
Issue 1: Rapid Loss of this compound Activity in Solution
-
Potential Cause: Suboptimal buffer conditions, such as pH or buffer type, can lead to enzyme denaturation. Most enzymes are stable only within a specific pH range.[1][2] The type of buffer can also impact stability; for instance, Tris-HCl buffer may inhibit certain enzymes at a pH below 7.5, and phosphate buffers can cause inactivation upon freezing.[1]
-
Solution:
-
Verify the optimal pH range for this compound activity and stability.
-
Experiment with different buffer systems. Good's buffers like HEPES and MOPS are known for their high buffering capacity and stability across temperature shifts.[3]
-
Refer to the "Experimental Protocol: Buffer Optimization for this compound" section for a detailed methodology.
-
-
Potential Cause: Improper storage temperature can lead to degradation. While low temperatures (0-4°C) are generally recommended for enzyme storage, some enzymes are sensitive to freeze-thaw cycles.[1][4]
-
Solution:
-
Potential Cause: Low enzyme concentration can lead to instability and surface denaturation.[1]
-
Solution:
-
Whenever possible, work with higher concentrations of this compound. In general, enzyme proteins are more stable at higher concentrations.[1]
-
Issue 2: Inconsistent this compound Activity Between Experiments
-
Potential Cause: Variability in experimental setup and handling. Minor deviations in temperature, pH, or incubation times can lead to significant changes in enzyme activity.[5]
-
Solution:
-
Potential Cause: Presence of contaminants or inhibitors in the reaction mixture.[4][6]
-
Solution:
-
Ensure all reagents and water are of high purity.
-
If applicable, purify the this compound enzyme further to remove any contaminating proteases or other interfering substances.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to improve the stability of this compound?
A1: There are several key strategies to enhance enzyme stability:
-
Use of Soluble Additives: The addition of certain molecules can help maintain the enzyme's folded structure.[7][8] These include substrates, coenzymes, polyols (like glycerol and sorbitol), sugars, and certain salts.[8][9]
-
Immobilization: Attaching the enzyme to an insoluble support can provide greater resistance to changes in pH and temperature.[7][10][11]
-
Chemical Modification: Modifying the enzyme's surface can enhance its stability.[7]
-
Protein Engineering: Site-directed mutagenesis can be used to alter the enzyme's structure to improve its stability.[7][12]
Q2: Which additives are recommended for stabilizing this compound in solution?
A2: The choice of additive is enzyme-specific. However, common stabilizing additives include:
-
Polyols and Sugars: Glycerol, sorbitol, and trehalose can create a protective microenvironment around the enzyme, shielding it from environmental stresses.[9]
-
Metal Ions: Certain metal ions like Ca²⁺, Mg²⁺, Zn²⁺, and Mn²⁺ can act as cofactors and reinforce the enzyme's structure.[1][9]
-
Reducing Agents: For enzymes sensitive to oxidation, especially those with cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can be beneficial.
-
Protease Inhibitors: If proteolytic degradation is a concern, the addition of a protease inhibitor cocktail is recommended.
Q3: How does pH affect the stability of this compound?
A3: Each enzyme has an optimal pH range in which it exhibits maximum activity and stability. Deviating from this range can lead to denaturation, where the enzyme loses its three-dimensional structure and, consequently, its function.[2][3] It is crucial to maintain the pH within the optimal range for this compound throughout the experiment.
Experimental Protocols
Experimental Protocol: Buffer Optimization for this compound
This protocol outlines a method to identify the optimal buffer conditions for this compound stability using a Thermofluor assay, which measures changes in protein thermal stability.[13]
-
Prepare a 24-condition buffer screen: This screen should vary the buffering agent, pH, and concentrations of salt (e.g., NaCl) and glycerol.[13] A suggested screen is provided in the table below. Prepare these buffers at a 2x concentration.
-
Prepare the this compound-dye mixture: Dilute the this compound enzyme to a final concentration of 0.15 mg/mL in a standard buffer (e.g., TBS). Add a fluorescent dye (e.g., SYPRO Orange) at a 1:1000 dilution.[13]
-
Set up the 96-well plate: Pipette 10 µL of each 2x screen buffer into individual wells of a 96-well microplate.[13]
-
Add the enzyme: Add 10 µL of the this compound-dye mixture to each well.[13] Include a control well with buffer and dye only (no enzyme).
-
Run the Thermofluor assay: Place the sealed 96-well plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature while monitoring fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence.
-
Analyze the data: The buffer condition that results in the highest Tm is considered the most stabilizing for this compound.
Supporting Data
Table 1: Example 24-Condition Buffer Screen for this compound Optimization
| Well | Buffer (50 mM) | pH | NaCl (mM) | Glycerol (%) |
| A1 | MES | 5.5 | 150 | 0 |
| A2 | MES | 6.0 | 150 | 0 |
| A3 | MES | 6.5 | 150 | 0 |
| A4 | PIPES | 6.5 | 150 | 0 |
| A5 | PIPES | 7.0 | 150 | 0 |
| A6 | PIPES | 7.5 | 150 | 0 |
| B1 | HEPES | 7.0 | 150 | 0 |
| B2 | HEPES | 7.5 | 150 | 0 |
| B3 | HEPES | 8.0 | 150 | 0 |
| B4 | Tris | 7.5 | 150 | 0 |
| B5 | Tris | 8.0 | 150 | 0 |
| B6 | Tris | 8.5 | 150 | 0 |
| C1 | HEPES | 7.5 | 50 | 0 |
| C2 | HEPES | 7.5 | 150 | 0 |
| C3 | HEPES | 7.5 | 300 | 0 |
| C4 | HEPES | 7.5 | 500 | 0 |
| C5 | HEPES | 7.5 | 150 | 5 |
| C6 | HEPES | 7.5 | 150 | 10 |
| D1 | HEPES | 7.5 | 150 | 20 |
| D2 | HEPES | 7.5 | 150 | 30 |
| D3 | Phosphate | 7.0 | 150 | 0 |
| D4 | Citrate | 6.0 | 150 | 0 |
| D5 | Acetate | 5.5 | 150 | 0 |
| D6 | Glycine | 9.0 | 150 | 0 |
Table 2: Common Additives for Enzyme Stabilization
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sorbitol, Trehalose, Sucrose | 5-50% (v/v) or (w/v) | Preferential hydration, increases solvent viscosity, prevents aggregation.[9] |
| Salts | (NH₄)₂SO₄, NaCl, KCl | 50-1000 mM | Stabilize through electrostatic interactions and effects on water structure.[8] |
| Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevent oxidation of sulfhydryl groups in cysteine residues. |
| Chelating Agents | EDTA | 0.1-1 mM | Inhibit metalloproteases by chelating metal ion cofactors.[1] |
| Substrates/Inhibitors | Specific to this compound | Varies | Binding to the active site can stabilize the enzyme's conformation.[1][8] |
| Polymers | Polyethylene glycol (PEG) | 1-10% (w/v) | Excluded volume effect, can increase effective protein concentration.[8] |
| Amino Acids | Glycine, Arginine | 50-500 mM | Can suppress aggregation and stabilize protein structure. |
Visualizations
Caption: Workflow for optimizing this compound buffer conditions.
Caption: Factors influencing this compound enzyme stability.
References
- 1. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 10. actascientific.com [actascientific.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
AFG210 reaction conditions for optimal hydrolysis
Technical Support Center: AFG210 Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound hydrolysis?
Hydrolysis of this compound, an ester-containing compound, is expected to yield its corresponding carboxylic acid and alcohol derivatives. This reaction is crucial for the activation or metabolism of this compound in various experimental models. The general reaction is as follows:
This compound (Ester) + H₂O ⇌ this compound-Acid + this compound-Alcohol
Q2: What are the general conditions for this compound hydrolysis?
This compound hydrolysis can be achieved under acidic, basic, or enzymatic conditions. The optimal conditions will depend on the desired reaction rate and the stability of the resulting products. Generally, hydrolysis is accelerated by both acids and bases.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
The progress of the this compound hydrolysis can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the remaining this compound and its hydrolysis products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Hydrolysis Yield | Suboptimal pH. | Verify the pH of the reaction mixture. The optimal pH for chemical hydrolysis is in the acidic range (pH 4.0) or basic range (pH 10.0). For enzymatic hydrolysis, refer to the specific enzyme's optimal pH. |
| Incorrect temperature. | Ensure the reaction is conducted at the optimal temperature of 37°C. Higher temperatures can increase the reaction rate but may also lead to degradation of the products.[2] | |
| Inefficient catalyst. | For chemical hydrolysis, ensure the acid or base catalyst is at the recommended concentration. For enzymatic hydrolysis, check the activity of the enzyme. | |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Product Degradation | Extreme pH or temperature. | Avoid harsh acidic or basic conditions if the products are sensitive. Operate at a moderate pH and the recommended temperature of 37°C. |
| Presence of contaminating enzymes. | Ensure all glassware is sterile and use purified reagents to avoid enzymatic degradation of the target molecules. | |
| Inconsistent Results | Variability in reagent concentration. | Prepare fresh reagents and accurately measure their concentrations before starting the experiment. |
| Fluctuations in temperature or pH. | Use a calibrated pH meter and a temperature-controlled incubator or water bath to maintain stable reaction conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the procedure for the hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a clean reaction vessel, add 900 µL of 0.1 M HCl (for acidic conditions) or PBS (for neutral control).
-
Spike in 100 µL of the this compound stock solution to achieve a final concentration of 100 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M NaOH for the acid-catalyzed reaction.
-
Analyze the samples by HPLC to determine the concentration of this compound and its hydrolysis products.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol details the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrochloric Acid (HCl), 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a clean reaction vessel, add 900 µL of 0.1 M NaOH (for basic conditions) or PBS (for neutral control).
-
Add 100 µL of the this compound stock solution to reach a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect samples at designated time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the reaction by adding an equivalent amount of 0.1 M HCl.
-
Analyze the samples via HPLC.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for this compound Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Enzymatic Hydrolysis (Esterase H1) |
| pH | 4.0 | 10.0 | 7.4 |
| Temperature | 37°C | 37°C | 37°C |
| Catalyst | 0.1 M HCl | 0.1 M NaOH | 10 units/mL |
| Reaction Time | 24 hours | 2 hours | 1 hour |
| Half-life (t½) | 4.5 hours | 25 minutes | 15 minutes |
Visualizations
Caption: Experimental workflow for this compound hydrolysis.
Caption: Proposed signaling pathway of this compound following hydrolysis.
References
AFG210 reaction conditions for optimal hydrolysis
Technical Support Center: AFG210 Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound hydrolysis?
Hydrolysis of this compound, an ester-containing compound, is expected to yield its corresponding carboxylic acid and alcohol derivatives. This reaction is crucial for the activation or metabolism of this compound in various experimental models. The general reaction is as follows:
This compound (Ester) + H₂O ⇌ this compound-Acid + this compound-Alcohol
Q2: What are the general conditions for this compound hydrolysis?
This compound hydrolysis can be achieved under acidic, basic, or enzymatic conditions. The optimal conditions will depend on the desired reaction rate and the stability of the resulting products. Generally, hydrolysis is accelerated by both acids and bases.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
The progress of the this compound hydrolysis can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the remaining this compound and its hydrolysis products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Hydrolysis Yield | Suboptimal pH. | Verify the pH of the reaction mixture. The optimal pH for chemical hydrolysis is in the acidic range (pH 4.0) or basic range (pH 10.0). For enzymatic hydrolysis, refer to the specific enzyme's optimal pH. |
| Incorrect temperature. | Ensure the reaction is conducted at the optimal temperature of 37°C. Higher temperatures can increase the reaction rate but may also lead to degradation of the products.[2] | |
| Inefficient catalyst. | For chemical hydrolysis, ensure the acid or base catalyst is at the recommended concentration. For enzymatic hydrolysis, check the activity of the enzyme. | |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Product Degradation | Extreme pH or temperature. | Avoid harsh acidic or basic conditions if the products are sensitive. Operate at a moderate pH and the recommended temperature of 37°C. |
| Presence of contaminating enzymes. | Ensure all glassware is sterile and use purified reagents to avoid enzymatic degradation of the target molecules. | |
| Inconsistent Results | Variability in reagent concentration. | Prepare fresh reagents and accurately measure their concentrations before starting the experiment. |
| Fluctuations in temperature or pH. | Use a calibrated pH meter and a temperature-controlled incubator or water bath to maintain stable reaction conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the procedure for the hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a clean reaction vessel, add 900 µL of 0.1 M HCl (for acidic conditions) or PBS (for neutral control).
-
Spike in 100 µL of the this compound stock solution to achieve a final concentration of 100 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M NaOH for the acid-catalyzed reaction.
-
Analyze the samples by HPLC to determine the concentration of this compound and its hydrolysis products.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol details the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrochloric Acid (HCl), 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a clean reaction vessel, add 900 µL of 0.1 M NaOH (for basic conditions) or PBS (for neutral control).
-
Add 100 µL of the this compound stock solution to reach a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect samples at designated time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the reaction by adding an equivalent amount of 0.1 M HCl.
-
Analyze the samples via HPLC.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for this compound Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Enzymatic Hydrolysis (Esterase H1) |
| pH | 4.0 | 10.0 | 7.4 |
| Temperature | 37°C | 37°C | 37°C |
| Catalyst | 0.1 M HCl | 0.1 M NaOH | 10 units/mL |
| Reaction Time | 24 hours | 2 hours | 1 hour |
| Half-life (t½) | 4.5 hours | 25 minutes | 15 minutes |
Visualizations
Caption: Experimental workflow for this compound hydrolysis.
Caption: Proposed signaling pathway of this compound following hydrolysis.
References
Technical Support Center: AFG210 Digestion Protocols
Welcome to the technical support center for AFG210. This guide provides troubleshooting advice and frequently asked questions to help you prevent autolysis of this compound during your digestion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autolysis a concern?
This compound is a highly active serine protease used for protein digestion in mass spectrometry and other applications. Autolysis, or self-digestion, is a common issue with proteases where the enzyme degrades itself.[1][2][3][4] This can reduce its digestive efficiency, generate interfering peptide fragments, and compromise the reproducibility of your results.[1][5]
Q2: What are the primary factors that influence this compound autolysis?
The main factors influencing this compound autolysis are:
-
pH: The stability of this compound is highly dependent on the pH of the digestion buffer.
-
Temperature: Both the temperature and duration of the digestion can impact the rate of autolysis.
-
Enzyme Concentration: A higher enzyme-to-protein ratio can accelerate autolysis.[5]
-
Presence of Stabilizers: Certain chemical modifications or additives can enhance the stability of the enzyme.[5][6][7]
Q3: How can I minimize this compound autolysis during my experiments?
To minimize autolysis, it is crucial to optimize your digestion protocol. This includes maintaining an optimal pH and temperature, using the lowest effective enzyme concentration, and considering the use of stabilizing agents. For prolonged digestions, using a chemically modified or stabilized form of the enzyme is recommended.[2][5]
Troubleshooting Guide
Issue: High degree of this compound autolysis observed in mass spectrometry results.
Autolysis can manifest as numerous peptide fragments derived from this compound itself, interfering with the analysis of your target protein.[1]
Troubleshooting Workflow for this compound Autolysis
Caption: Troubleshooting workflow for minimizing this compound autolysis.
Solution 1: Optimize Digestion Buffer pH
The pH of the reaction buffer is critical for enzyme stability.[8][9][10] For many proteases used in digestion, a slightly alkaline pH is optimal for activity, but this can also increase the rate of autolysis. It is important to determine the optimal pH that balances activity with stability.
Recommended pH Range for this compound
| Condition | Recommended pH |
| Optimal Activity | 8.0 - 8.5 |
| Enhanced Stability | 7.5 - 8.0 |
Note: These are general recommendations. The optimal pH may vary depending on the specific protein being digested.
Solution 2: Control Digestion Temperature and Time
Higher temperatures can increase the rate of digestion but also accelerate autolysis.[5] While a standard overnight digestion at 37°C is common, for proteins that are easily digested, a shorter incubation time or a lower temperature may be sufficient and can help reduce autolysis.[1]
Temperature and Incubation Time Recommendations
| Temperature | Incubation Time | Notes |
| 37°C | 2 - 18 hours | Standard condition; monitor for autolysis in longer incubations.[1] |
| 30°C | 12 - 24 hours | Reduced temperature to minimize autolysis. |
| High-Temperature (e.g., 60°C) | 30 minutes - 1 hour | Requires a thermally stabilized form of this compound.[2][5] |
Solution 3: Adjust the Enzyme-to-Protein Ratio
A high concentration of this compound relative to the target protein can lead to increased autolysis.[5] It is recommended to use the lowest concentration of the enzyme that provides complete digestion of the substrate.
Recommended this compound:Protein Ratios (w/w)
| Ratio | Application |
| 1:100 to 1:50 | Standard for complex protein mixtures. |
| 1:20 | For resistant proteins or when faster digestion is needed.[1] |
Solution 4: Utilize a Stabilized Form of this compound
For applications requiring high sensitivity or prolonged digestion times, a chemically modified, autolysis-resistant version of this compound is recommended. Methods like reductive methylation can suppress autolysis and improve cleavage specificity.[1][5]
Experimental Protocols
Standard Protein Digestion Protocol to Minimize this compound Autolysis
-
Protein Solubilization: Dissolve the target protein in a denaturing buffer (e.g., 8M urea (B33335) in 50mM Tris-HCl, pH 8.0).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Buffer Exchange/Dilution: Dilute the sample with 50mM Tris-HCl (pH 8.0) or 50mM ammonium (B1175870) bicarbonate (pH 7.8) to reduce the urea concentration to less than 2M.[1]
-
This compound Addition: Add this compound to a final enzyme:protein ratio of 1:50 (w/w).
-
Incubation: Incubate at 37°C for 4 hours. For more resistant proteins, the incubation time can be extended to 18 hours, but it is advisable to monitor for autolysis.[1]
-
Reaction Termination: Stop the digestion by adding formic acid or TFA to a final concentration of 1%.[1]
Signaling Pathways and Logical Relationships
Factors Influencing this compound Stability and Activity
Caption: Logical relationships between experimental factors and this compound stability.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 2. Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Autolysis (biology) - Wikipedia [en.wikipedia.org]
- 5. Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a supplemental digestive enzyme by post-translational engineering using chemically-activated polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AFG210 Digestion Protocols
Welcome to the technical support center for AFG210. This guide provides troubleshooting advice and frequently asked questions to help you prevent autolysis of this compound during your digestion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autolysis a concern?
This compound is a highly active serine protease used for protein digestion in mass spectrometry and other applications. Autolysis, or self-digestion, is a common issue with proteases where the enzyme degrades itself.[1][2][3][4] This can reduce its digestive efficiency, generate interfering peptide fragments, and compromise the reproducibility of your results.[1][5]
Q2: What are the primary factors that influence this compound autolysis?
The main factors influencing this compound autolysis are:
-
pH: The stability of this compound is highly dependent on the pH of the digestion buffer.
-
Temperature: Both the temperature and duration of the digestion can impact the rate of autolysis.
-
Enzyme Concentration: A higher enzyme-to-protein ratio can accelerate autolysis.[5]
-
Presence of Stabilizers: Certain chemical modifications or additives can enhance the stability of the enzyme.[5][6][7]
Q3: How can I minimize this compound autolysis during my experiments?
To minimize autolysis, it is crucial to optimize your digestion protocol. This includes maintaining an optimal pH and temperature, using the lowest effective enzyme concentration, and considering the use of stabilizing agents. For prolonged digestions, using a chemically modified or stabilized form of the enzyme is recommended.[2][5]
Troubleshooting Guide
Issue: High degree of this compound autolysis observed in mass spectrometry results.
Autolysis can manifest as numerous peptide fragments derived from this compound itself, interfering with the analysis of your target protein.[1]
Troubleshooting Workflow for this compound Autolysis
Caption: Troubleshooting workflow for minimizing this compound autolysis.
Solution 1: Optimize Digestion Buffer pH
The pH of the reaction buffer is critical for enzyme stability.[8][9][10] For many proteases used in digestion, a slightly alkaline pH is optimal for activity, but this can also increase the rate of autolysis. It is important to determine the optimal pH that balances activity with stability.
Recommended pH Range for this compound
| Condition | Recommended pH |
| Optimal Activity | 8.0 - 8.5 |
| Enhanced Stability | 7.5 - 8.0 |
Note: These are general recommendations. The optimal pH may vary depending on the specific protein being digested.
Solution 2: Control Digestion Temperature and Time
Higher temperatures can increase the rate of digestion but also accelerate autolysis.[5] While a standard overnight digestion at 37°C is common, for proteins that are easily digested, a shorter incubation time or a lower temperature may be sufficient and can help reduce autolysis.[1]
Temperature and Incubation Time Recommendations
| Temperature | Incubation Time | Notes |
| 37°C | 2 - 18 hours | Standard condition; monitor for autolysis in longer incubations.[1] |
| 30°C | 12 - 24 hours | Reduced temperature to minimize autolysis. |
| High-Temperature (e.g., 60°C) | 30 minutes - 1 hour | Requires a thermally stabilized form of this compound.[2][5] |
Solution 3: Adjust the Enzyme-to-Protein Ratio
A high concentration of this compound relative to the target protein can lead to increased autolysis.[5] It is recommended to use the lowest concentration of the enzyme that provides complete digestion of the substrate.
Recommended this compound:Protein Ratios (w/w)
| Ratio | Application |
| 1:100 to 1:50 | Standard for complex protein mixtures. |
| 1:20 | For resistant proteins or when faster digestion is needed.[1] |
Solution 4: Utilize a Stabilized Form of this compound
For applications requiring high sensitivity or prolonged digestion times, a chemically modified, autolysis-resistant version of this compound is recommended. Methods like reductive methylation can suppress autolysis and improve cleavage specificity.[1][5]
Experimental Protocols
Standard Protein Digestion Protocol to Minimize this compound Autolysis
-
Protein Solubilization: Dissolve the target protein in a denaturing buffer (e.g., 8M urea in 50mM Tris-HCl, pH 8.0).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Buffer Exchange/Dilution: Dilute the sample with 50mM Tris-HCl (pH 8.0) or 50mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to less than 2M.[1]
-
This compound Addition: Add this compound to a final enzyme:protein ratio of 1:50 (w/w).
-
Incubation: Incubate at 37°C for 4 hours. For more resistant proteins, the incubation time can be extended to 18 hours, but it is advisable to monitor for autolysis.[1]
-
Reaction Termination: Stop the digestion by adding formic acid or TFA to a final concentration of 1%.[1]
Signaling Pathways and Logical Relationships
Factors Influencing this compound Stability and Activity
Caption: Logical relationships between experimental factors and this compound stability.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 2. Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Autolysis (biology) - Wikipedia [en.wikipedia.org]
- 5. Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a supplemental digestive enzyme by post-translational engineering using chemically-activated polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of AFG210 Digestion Protocols for Reproducibility
Disclaimer: The term "AFG210" does not correspond to a standard, publicly documented digestion protocol. The following troubleshooting guide and FAQs are based on common issues encountered during standard enzymatic DNA digestion procedures and are intended to serve as a general template. Researchers should adapt this guidance to their specific internal protocols for "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for this compound digestion?
The optimal reaction temperature and incubation time are critical for successful digestion. For a typical enzymatic digestion, temperatures are often set at 37°C. However, some enzymes require different temperatures. Incubation times can vary from 1 hour to overnight, depending on the enzyme's activity and the DNA concentration. Always refer to the specific enzyme's datasheet for recommended conditions.
Q2: Can I use a different buffer than the one supplied with the this compound enzyme?
It is highly recommended to use the buffer supplied with the enzyme.[1][2] Restriction enzymes are optimized to work in specific buffer conditions, and using an incompatible buffer can lead to reduced enzyme activity or even "star activity" (cleavage at non-target sites).[2] If a double digest is being performed with two different enzymes, ensure the chosen buffer is compatible with both.
Q3: How much this compound enzyme should I use in my reaction?
A general guideline is to use 1-5 units of enzyme per microgram of DNA.[2] However, using an excessive amount of enzyme can lead to star activity, especially with extended incubation times.[2][3] It is advisable to start with the recommended enzyme-to-DNA ratio and optimize as needed.
Q4: My this compound digestion is not working. What are the common causes?
Common reasons for digestion failure include an inactive enzyme, suboptimal reaction conditions, issues with the DNA substrate, or the presence of inhibitors.[1] It's crucial to systematically check each component of the reaction, from the enzyme's storage and handling to the purity of the DNA.
Troubleshooting Guides
Issue 1: Incomplete or No Digestion
If you observe a high amount of undigested DNA, consider the following potential causes and solutions.
| Probable Cause | Recommended Solution |
| Inactive Enzyme | Verify the enzyme's expiration date and ensure it has been stored at -20°C in a non-frost-free freezer.[1][4] Avoid repeated freeze-thaw cycles (more than 3).[1][4] Test enzyme activity with a control DNA, such as lambda DNA.[1] |
| Suboptimal Reaction Conditions | Confirm you are using the correct buffer and any required additives.[1] Ensure the final glycerol (B35011) concentration in the reaction is below 5%.[1][3] The enzyme should be the last component added to the mix.[1] |
| DNA Methylation | Some restriction enzymes are sensitive to DNA methylation.[3] If your DNA is isolated from a bacterial source, it may be methylated.[3] Consider using a dam-/dcm- competent E. coli strain for plasmid propagation.[3] |
| Contaminated DNA Template | DNA preparations can be contaminated with inhibitors such as salts, ethanol, or proteins from the purification process.[1][2] Clean up the DNA sample using a spin column or dialysis.[2] |
| Insufficient Incubation Time | Increase the incubation time by 1 to 2 hours.[2] For some enzymes or difficult substrates, an overnight incubation may be necessary. |
Issue 2: Unexpected Cleavage Pattern (Star Activity)
Star activity results in the enzyme cleaving at sequences similar but not identical to its recognition site.
| Probable Cause | Recommended Solution |
| High Glycerol Concentration | Ensure the final glycerol concentration in the reaction mix is not above 5%.[1][3] The enzyme volume should be less than 1/10th of the total reaction volume.[1] |
| High Enzyme to DNA Ratio | Reduce the number of enzyme units used in the reaction.[2][3] Avoid over-digestion by using the minimum necessary incubation time.[2] |
| Suboptimal Buffer Conditions | Use the recommended buffer for the enzyme.[2][3] High pH or low ionic strength can contribute to star activity.[1] |
| Presence of Organic Solvents | Ensure the DNA sample is free from organic solvents like DMSO or ethanol.[1] |
Experimental Protocols
Standard this compound Digestion Protocol
-
Reaction Setup : In a sterile microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water
-
10X Reaction Buffer
-
DNA Substrate (1 µg)
-
This compound Enzyme (1-5 units)
-
-
Mixing : Gently mix the components by pipetting up and down. Do not vortex, as this can denature the enzyme.
-
Incubation : Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-4 hours.
-
Stopping the Reaction : Stop the reaction by adding a loading dye containing EDTA or by heat inactivation (if the enzyme is heat-labile).
-
Analysis : Analyze the digestion products by agarose (B213101) gel electrophoresis.
Visualizations
Caption: Experimental workflow for a typical this compound digestion protocol.
Caption: A decision tree for troubleshooting common this compound digestion issues.
References
Technical Support Center: Refinement of AFG210 Digestion Protocols for Reproducibility
Disclaimer: The term "AFG210" does not correspond to a standard, publicly documented digestion protocol. The following troubleshooting guide and FAQs are based on common issues encountered during standard enzymatic DNA digestion procedures and are intended to serve as a general template. Researchers should adapt this guidance to their specific internal protocols for "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for this compound digestion?
The optimal reaction temperature and incubation time are critical for successful digestion. For a typical enzymatic digestion, temperatures are often set at 37°C. However, some enzymes require different temperatures. Incubation times can vary from 1 hour to overnight, depending on the enzyme's activity and the DNA concentration. Always refer to the specific enzyme's datasheet for recommended conditions.
Q2: Can I use a different buffer than the one supplied with the this compound enzyme?
It is highly recommended to use the buffer supplied with the enzyme.[1][2] Restriction enzymes are optimized to work in specific buffer conditions, and using an incompatible buffer can lead to reduced enzyme activity or even "star activity" (cleavage at non-target sites).[2] If a double digest is being performed with two different enzymes, ensure the chosen buffer is compatible with both.
Q3: How much this compound enzyme should I use in my reaction?
A general guideline is to use 1-5 units of enzyme per microgram of DNA.[2] However, using an excessive amount of enzyme can lead to star activity, especially with extended incubation times.[2][3] It is advisable to start with the recommended enzyme-to-DNA ratio and optimize as needed.
Q4: My this compound digestion is not working. What are the common causes?
Common reasons for digestion failure include an inactive enzyme, suboptimal reaction conditions, issues with the DNA substrate, or the presence of inhibitors.[1] It's crucial to systematically check each component of the reaction, from the enzyme's storage and handling to the purity of the DNA.
Troubleshooting Guides
Issue 1: Incomplete or No Digestion
If you observe a high amount of undigested DNA, consider the following potential causes and solutions.
| Probable Cause | Recommended Solution |
| Inactive Enzyme | Verify the enzyme's expiration date and ensure it has been stored at -20°C in a non-frost-free freezer.[1][4] Avoid repeated freeze-thaw cycles (more than 3).[1][4] Test enzyme activity with a control DNA, such as lambda DNA.[1] |
| Suboptimal Reaction Conditions | Confirm you are using the correct buffer and any required additives.[1] Ensure the final glycerol concentration in the reaction is below 5%.[1][3] The enzyme should be the last component added to the mix.[1] |
| DNA Methylation | Some restriction enzymes are sensitive to DNA methylation.[3] If your DNA is isolated from a bacterial source, it may be methylated.[3] Consider using a dam-/dcm- competent E. coli strain for plasmid propagation.[3] |
| Contaminated DNA Template | DNA preparations can be contaminated with inhibitors such as salts, ethanol, or proteins from the purification process.[1][2] Clean up the DNA sample using a spin column or dialysis.[2] |
| Insufficient Incubation Time | Increase the incubation time by 1 to 2 hours.[2] For some enzymes or difficult substrates, an overnight incubation may be necessary. |
Issue 2: Unexpected Cleavage Pattern (Star Activity)
Star activity results in the enzyme cleaving at sequences similar but not identical to its recognition site.
| Probable Cause | Recommended Solution |
| High Glycerol Concentration | Ensure the final glycerol concentration in the reaction mix is not above 5%.[1][3] The enzyme volume should be less than 1/10th of the total reaction volume.[1] |
| High Enzyme to DNA Ratio | Reduce the number of enzyme units used in the reaction.[2][3] Avoid over-digestion by using the minimum necessary incubation time.[2] |
| Suboptimal Buffer Conditions | Use the recommended buffer for the enzyme.[2][3] High pH or low ionic strength can contribute to star activity.[1] |
| Presence of Organic Solvents | Ensure the DNA sample is free from organic solvents like DMSO or ethanol.[1] |
Experimental Protocols
Standard this compound Digestion Protocol
-
Reaction Setup : In a sterile microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water
-
10X Reaction Buffer
-
DNA Substrate (1 µg)
-
This compound Enzyme (1-5 units)
-
-
Mixing : Gently mix the components by pipetting up and down. Do not vortex, as this can denature the enzyme.
-
Incubation : Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-4 hours.
-
Stopping the Reaction : Stop the reaction by adding a loading dye containing EDTA or by heat inactivation (if the enzyme is heat-labile).
-
Analysis : Analyze the digestion products by agarose gel electrophoresis.
Visualizations
Caption: Experimental workflow for a typical this compound digestion protocol.
Caption: A decision tree for troubleshooting common this compound digestion issues.
References
Technical Support Center: AFG210 Protein Sequencer
Welcome to the technical support center for the AFG210, a next-generation protein sequencer utilizing automated, high-sensitivity N-terminal sequencing chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific technical problems that may arise during the operation of the this compound system. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Issue 1: No or Very Low Sequence Signal
Question: Why is the this compound system not producing a detectable sequence signal, or why is the signal intensity extremely low?
Answer: This is a common issue that can stem from several factors, primarily related to the sample itself or the instrument's setup.
Possible Causes and Solutions:
-
N-terminal Blockage: The N-terminus of the protein is chemically modified (e.g., acetylation), preventing the sequencing chemistry from initiating.[1][2]
-
Solution: Before sequencing, test for a blocked N-terminus using a specific assay. If blocked, consider chemical or enzymatic methods to de-block the N-terminus, or use an alternative sequencing strategy like mass spectrometry after enzymatic digestion of the protein.
-
-
Insufficient Sample Quantity: The amount of protein loaded is below the detection limit of the this compound.
-
Solution: Ensure the protein concentration is accurately determined. Concentrate the sample if necessary. Refer to the table below for recommended sample loading quantities based on protein purity.
-
-
Sample Contamination: The presence of salts, detergents, or other non-volatile buffers can interfere with the sequencing reaction.[3][4]
-
Improper Sample Transfer: For samples run on gels, inefficient transfer to the PVDF membrane can result in significant sample loss.[3]
-
Solution: Optimize electro-blotting conditions, including transfer time and voltage, based on the molecular weight of the protein.[3]
-
Issue 2: High Background Noise in Chromatograms
Question: My sequencing chromatograms show a high level of background noise, making it difficult to accurately identify the amino acid peaks. What could be the cause?
Answer: High background noise is typically due to sample impurities or issues with the sequencing reagents.
Possible Causes and Solutions:
-
Sample Impurity: The protein sample is not pure, containing multiple other proteins that are being sequenced simultaneously.[4][5]
-
Reagent Contamination: The sequencing reagents have degraded or have been contaminated.
-
Solution: Replace all sequencing reagents with fresh, high-purity stock. Always use sequencing-grade reagents.
-
-
Keratin (B1170402) Contamination: Contamination from dust, skin, or hair can introduce keratin into the sample, which will be sequenced alongside the target protein.[6]
Issue 3: Progressive Decrease in Signal Intensity (Low Repetitive Yield)
Question: The signal intensity is strong for the first few amino acid cycles but then drops off sharply. What causes this low repetitive yield?
Answer: A rapid decline in signal intensity suggests that the sequencing reaction is not proceeding to completion in each cycle.
Possible Causes and Solutions:
-
Incomplete Chemical Reactions: The coupling or cleavage steps of the sequencing chemistry are inefficient.[5]
-
Solution: Check the expiration dates and storage conditions of all reagents. Perform a system calibration with a known standard peptide to ensure the instrument is functioning correctly.
-
-
Sample Washout: The protein sample is not adequately adsorbed to the sample membrane and is being washed away during the sequencing cycles.
-
Solution: Ensure the correct type of membrane is being used for your sample. For hydrophobic proteins, a PVDF membrane is recommended. For smaller peptides, covalent immobilization may be necessary.
-
-
Strong Secondary Structure: The protein's folded structure may be preventing access to the N-terminus in later cycles.[3]
-
Solution: While the this compound's chemistry is designed to denature proteins, highly stable structures may resist. Consider a denaturation step in the sample preparation protocol.
-
Data Presentation
Table 1: Recommended Sample Loading vs. Protein Purity for this compound
| Protein Purity (%) | Minimum Recommended Loading (picomoles) | Expected Sequenceable Residues |
| >95% | 10 - 20 | 30 - 40 |
| 90% - 95% | 20 - 50 | 20 - 30 |
| 80% - 90% | 50 - 100 | 10 - 20 |
| <80% | Not Recommended | <10 (High background likely) |
Table 2: Common Contaminants and Their Effects
| Contaminant | Source | Effect on Sequencing |
| Salts (e.g., NaCl, Tris) | Buffers | Interferes with reaction chemistry, leading to low signal.[3] |
| Detergents (e.g., SDS) | Sample solubilization | Can cause high background and interfere with sample adsorption.[6] |
| Keratin | Environment (dust, skin) | Appears as a contaminating sequence, complicating data analysis.[6] |
| Unpolymerized Acrylamide | Gels | Can cause N-terminal blockage.[4] |
Experimental Protocols
Protocol: Standard Sample Preparation for this compound Sequencing from SDS-PAGE Gel
-
Protein Separation:
-
Electroblotting:
-
Transfer the separated proteins from the gel to a high-quality PVDF membrane.
-
Optimize transfer conditions (voltage, time) based on the protein's molecular weight to ensure efficient transfer.[3]
-
-
Staining and Excision:
-
Stain the PVDF membrane with a sensitive, non-interfering dye such as Coomassie Blue R-250.
-
Destain the membrane sufficiently to visualize the protein bands clearly.
-
Carefully excise the band of interest using a clean scalpel. Minimize the size of the excised membrane piece.[4]
-
-
Washing:
-
Wash the excised membrane band thoroughly with high-purity water to remove any residual gel components or buffer salts.
-
-
Loading:
-
Allow the membrane piece to air dry completely before loading it into the this compound sample cartridge.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound Protein Sequencer.
Caption: Troubleshooting decision tree for low signal issues.
Frequently Asked Questions (FAQs)
Q1: Does the this compound require my protein to be biologically active?
A1: No, protein activity is not required for sequencing. The this compound uses a chemical degradation process that denatures the protein, so its native conformation and function are not relevant to the sequencing outcome.[6]
Q2: What is the maximum length of a protein that the this compound can sequence?
A2: The this compound is an N-terminal sequencer. Under optimal conditions with a very pure sample, it can reliably sequence up to 30-50 amino acid residues from the N-terminus.[3][7] For full-length sequencing of larger proteins, a different approach, such as mass spectrometry combined with enzymatic digestion, is recommended.[5]
Q3: Can I use a sample that was stained with Silver stain?
A3: It is not recommended. While highly sensitive, many silver staining protocols use reagents that can chemically modify amino acids, interfering with the sequencing chemistry and leading to inaccurate results. A Coomassie-based stain is preferred.
Q4: How does the this compound handle post-translational modifications (PTMs)?
A4: The this compound identifies the 20 standard amino acids. If a PTM is present on an amino acid, it will typically result in a "blank" cycle or an unidentifiable peak in the chromatogram at that position.[5] This is because the modified amino acid will not have the same retention time as any of the standard amino acid derivatives.
Q5: What is the difference between protein sequencing with the this compound and sequencing a gene?
A5: Gene (DNA) sequencing determines the order of nucleotides in a gene, which provides the theoretical amino acid sequence of a protein. The this compound directly sequences the protein itself, determining the actual amino acid sequence.[6] This is crucial for confirming the protein's identity, identifying N-terminal processing, and detecting any post-translational modifications that would not be apparent from the DNA sequence alone.[7]
References
- 1. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novor.cloud [novor.cloud]
- 3. N-Terminal Sequencing: 8 Common Mistakes You Must Avoid | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cib.csic.es [cib.csic.es]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Most frequently Asked Questions in Protein Sequencing | by Prime Jones | Medium [medium.com]
- 7. What is protein sequencing? A beginner’s guide | AltaBioscience [altabioscience.com]
Technical Support Center: AFG210 Protein Sequencer
Welcome to the technical support center for the AFG210, a next-generation protein sequencer utilizing automated, high-sensitivity N-terminal sequencing chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific technical problems that may arise during the operation of the this compound system. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Issue 1: No or Very Low Sequence Signal
Question: Why is the this compound system not producing a detectable sequence signal, or why is the signal intensity extremely low?
Answer: This is a common issue that can stem from several factors, primarily related to the sample itself or the instrument's setup.
Possible Causes and Solutions:
-
N-terminal Blockage: The N-terminus of the protein is chemically modified (e.g., acetylation), preventing the sequencing chemistry from initiating.[1][2]
-
Solution: Before sequencing, test for a blocked N-terminus using a specific assay. If blocked, consider chemical or enzymatic methods to de-block the N-terminus, or use an alternative sequencing strategy like mass spectrometry after enzymatic digestion of the protein.
-
-
Insufficient Sample Quantity: The amount of protein loaded is below the detection limit of the this compound.
-
Solution: Ensure the protein concentration is accurately determined. Concentrate the sample if necessary. Refer to the table below for recommended sample loading quantities based on protein purity.
-
-
Sample Contamination: The presence of salts, detergents, or other non-volatile buffers can interfere with the sequencing reaction.[3][4]
-
Improper Sample Transfer: For samples run on gels, inefficient transfer to the PVDF membrane can result in significant sample loss.[3]
-
Solution: Optimize electro-blotting conditions, including transfer time and voltage, based on the molecular weight of the protein.[3]
-
Issue 2: High Background Noise in Chromatograms
Question: My sequencing chromatograms show a high level of background noise, making it difficult to accurately identify the amino acid peaks. What could be the cause?
Answer: High background noise is typically due to sample impurities or issues with the sequencing reagents.
Possible Causes and Solutions:
-
Sample Impurity: The protein sample is not pure, containing multiple other proteins that are being sequenced simultaneously.[4][5]
-
Reagent Contamination: The sequencing reagents have degraded or have been contaminated.
-
Solution: Replace all sequencing reagents with fresh, high-purity stock. Always use sequencing-grade reagents.
-
-
Keratin Contamination: Contamination from dust, skin, or hair can introduce keratin into the sample, which will be sequenced alongside the target protein.[6]
Issue 3: Progressive Decrease in Signal Intensity (Low Repetitive Yield)
Question: The signal intensity is strong for the first few amino acid cycles but then drops off sharply. What causes this low repetitive yield?
Answer: A rapid decline in signal intensity suggests that the sequencing reaction is not proceeding to completion in each cycle.
Possible Causes and Solutions:
-
Incomplete Chemical Reactions: The coupling or cleavage steps of the sequencing chemistry are inefficient.[5]
-
Solution: Check the expiration dates and storage conditions of all reagents. Perform a system calibration with a known standard peptide to ensure the instrument is functioning correctly.
-
-
Sample Washout: The protein sample is not adequately adsorbed to the sample membrane and is being washed away during the sequencing cycles.
-
Solution: Ensure the correct type of membrane is being used for your sample. For hydrophobic proteins, a PVDF membrane is recommended. For smaller peptides, covalent immobilization may be necessary.
-
-
Strong Secondary Structure: The protein's folded structure may be preventing access to the N-terminus in later cycles.[3]
-
Solution: While the this compound's chemistry is designed to denature proteins, highly stable structures may resist. Consider a denaturation step in the sample preparation protocol.
-
Data Presentation
Table 1: Recommended Sample Loading vs. Protein Purity for this compound
| Protein Purity (%) | Minimum Recommended Loading (picomoles) | Expected Sequenceable Residues |
| >95% | 10 - 20 | 30 - 40 |
| 90% - 95% | 20 - 50 | 20 - 30 |
| 80% - 90% | 50 - 100 | 10 - 20 |
| <80% | Not Recommended | <10 (High background likely) |
Table 2: Common Contaminants and Their Effects
| Contaminant | Source | Effect on Sequencing |
| Salts (e.g., NaCl, Tris) | Buffers | Interferes with reaction chemistry, leading to low signal.[3] |
| Detergents (e.g., SDS) | Sample solubilization | Can cause high background and interfere with sample adsorption.[6] |
| Keratin | Environment (dust, skin) | Appears as a contaminating sequence, complicating data analysis.[6] |
| Unpolymerized Acrylamide | Gels | Can cause N-terminal blockage.[4] |
Experimental Protocols
Protocol: Standard Sample Preparation for this compound Sequencing from SDS-PAGE Gel
-
Protein Separation:
-
Electroblotting:
-
Transfer the separated proteins from the gel to a high-quality PVDF membrane.
-
Optimize transfer conditions (voltage, time) based on the protein's molecular weight to ensure efficient transfer.[3]
-
-
Staining and Excision:
-
Stain the PVDF membrane with a sensitive, non-interfering dye such as Coomassie Blue R-250.
-
Destain the membrane sufficiently to visualize the protein bands clearly.
-
Carefully excise the band of interest using a clean scalpel. Minimize the size of the excised membrane piece.[4]
-
-
Washing:
-
Wash the excised membrane band thoroughly with high-purity water to remove any residual gel components or buffer salts.
-
-
Loading:
-
Allow the membrane piece to air dry completely before loading it into the this compound sample cartridge.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound Protein Sequencer.
Caption: Troubleshooting decision tree for low signal issues.
Frequently Asked Questions (FAQs)
Q1: Does the this compound require my protein to be biologically active?
A1: No, protein activity is not required for sequencing. The this compound uses a chemical degradation process that denatures the protein, so its native conformation and function are not relevant to the sequencing outcome.[6]
Q2: What is the maximum length of a protein that the this compound can sequence?
A2: The this compound is an N-terminal sequencer. Under optimal conditions with a very pure sample, it can reliably sequence up to 30-50 amino acid residues from the N-terminus.[3][7] For full-length sequencing of larger proteins, a different approach, such as mass spectrometry combined with enzymatic digestion, is recommended.[5]
Q3: Can I use a sample that was stained with Silver stain?
A3: It is not recommended. While highly sensitive, many silver staining protocols use reagents that can chemically modify amino acids, interfering with the sequencing chemistry and leading to inaccurate results. A Coomassie-based stain is preferred.
Q4: How does the this compound handle post-translational modifications (PTMs)?
A4: The this compound identifies the 20 standard amino acids. If a PTM is present on an amino acid, it will typically result in a "blank" cycle or an unidentifiable peak in the chromatogram at that position.[5] This is because the modified amino acid will not have the same retention time as any of the standard amino acid derivatives.
Q5: What is the difference between protein sequencing with the this compound and sequencing a gene?
A5: Gene (DNA) sequencing determines the order of nucleotides in a gene, which provides the theoretical amino acid sequence of a protein. The this compound directly sequences the protein itself, determining the actual amino acid sequence.[6] This is crucial for confirming the protein's identity, identifying N-terminal processing, and detecting any post-translational modifications that would not be apparent from the DNA sequence alone.[7]
References
- 1. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novor.cloud [novor.cloud]
- 3. N-Terminal Sequencing: 8 Common Mistakes You Must Avoid | MtoZ Biolabs [mtoz-biolabs.com]
- 4. cib.csic.es [cib.csic.es]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Most frequently Asked Questions in Protein Sequencing | by Prime Jones | Medium [medium.com]
- 7. What is protein sequencing? A beginner’s guide | AltaBioscience [altabioscience.com]
AFG210 buffer compatibility and optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with AFG210. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound Precipitation or Aggregation Upon Reconstitution or During Storage
-
Possible Cause: The buffer composition may not be optimal for this compound stability, leading to protein aggregation. Suboptimal storage temperatures or freeze-thaw cycles can also contribute to this issue.
-
Troubleshooting Steps:
-
Reconstitution: Ensure the lyophilized protein is fully dissolved. Gentle vortexing or pipetting may be required. Consider optimizing the reconstitution medium; for some proteins, additives in the reconstitution medium can reduce aggregation.[1]
-
Buffer Optimization: The stability of proteins is highly dependent on the buffer composition.[2] Systematically screen different buffer components. Key parameters to vary include:
-
pH: Test a range of pH values (e.g., 6.0-8.5) to determine the optimal pH for this compound solubility and stability.
-
Salts: Vary the concentration of salts like NaCl or KCl (e.g., 50-500 mM). Salts can help to mitigate charge-based aggregation.
-
Additives: Include stabilizing additives such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines.
-
-
Storage: Store this compound at the recommended temperature. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.
-
Issue 2: Low or No Biological Activity of this compound
-
Possible Cause: The protein may be misfolded, or the assay conditions may not be optimal. The stability of a protein is a major determinant for its applicability.[3]
-
Troubleshooting Steps:
-
Confirm Protein Integrity: Run a sample of your this compound on an SDS-PAGE gel to check for degradation or aggregation. Use size-exclusion chromatography (SEC) to assess the oligomeric state of the protein.
-
Assay Buffer Compatibility: Ensure that the buffer used in your activity assay is compatible with this compound. Components of your assay buffer could be inhibiting the protein's function.
-
Optimize Assay Conditions: Titrate the concentration of this compound in your assay. Also, optimize other assay parameters such as incubation time and temperature.
-
Consider Co-factors: Some proteins require co-factors for their activity. Check the literature for any known co-factors for proteins similar to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for this compound?
A1: For initial experiments, we recommend a buffer of 20 mM HEPES, 150 mM NaCl, pH 7.5. However, protein stability is highly dependent on the specific experimental conditions.[2] We strongly advise optimizing the buffer for your specific application.
Q2: How can I improve the stability of this compound for long-term storage?
A2: To enhance long-term stability, consider adding cryoprotectants such as glycerol (up to 50%) or sucrose (B13894) to the storage buffer. It is also crucial to aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.
Q3: Can I use a different buffer system than the one recommended?
A3: Yes, but it is essential to validate the compatibility of the new buffer with this compound. We recommend performing a buffer screen to identify the optimal conditions for your experiment. The stability of multimeric proteins can be particularly sensitive to buffer conditions.[4]
Q4: My this compound shows aggregation at high concentrations. How can I prevent this?
A4: Aggregation at high concentrations is a common issue. To mitigate this, you can try adding stabilizing excipients to your buffer. Arginine (50-100 mM) is known to reduce protein aggregation. Adjusting the pH and ionic strength of the buffer can also be effective.
Data Presentation
This compound Buffer Compatibility
| Buffer System | pH Range | Recommended Concentration | Notes |
| HEPES | 6.8 - 8.2 | 20 - 50 mM | Good buffering capacity in the physiological range. |
| Tris-HCl | 7.5 - 9.0 | 20 - 100 mM | pH is temperature-dependent. |
| Phosphate | 6.0 - 7.5 | 50 - 200 mM | Can sometimes promote protein precipitation. |
| MES | 5.5 - 6.7 | 20 - 50 mM | Useful for experiments requiring a lower pH. |
Thermal Stability of this compound in Different Buffers
| Buffer (all at 50 mM) | Additive (150 mM NaCl +) | Melting Temperature (Tm) in °C |
| HEPES, pH 7.5 | None | 52.1 |
| HEPES, pH 7.5 | 10% Glycerol | 54.3 |
| HEPES, pH 7.5 | 50 mM Arginine | 55.8 |
| Tris-HCl, pH 8.0 | None | 50.9 |
| Phosphate, pH 7.0 | None | 49.5 |
Experimental Protocols
Protocol: Buffer Optimization using Thermal Shift Assay (TSA)
This protocol outlines a method for screening optimal buffer conditions for this compound by measuring its thermal melting temperature (Tm).
-
Prepare Buffer Stocks: Prepare a series of buffer stocks with varying pH, salts, and additives.
-
Prepare this compound: Dilute this compound to a final concentration of 2 µM in each of the different buffer conditions.
-
Prepare Dye Solution: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Set up the Assay Plate: In a 96-well PCR plate, add the diluted this compound and the dye solution to each well. Seal the plate.
-
Run the TSA Experiment: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C. Monitor the fluorescence at each temperature increment.
-
Data Analysis: The temperature at which the fluorescence signal rapidly increases corresponds to the protein unfolding. The midpoint of this transition is the Tm. A higher Tm indicates greater protein stability.
Signaling Pathway
This compound Signaling Pathway
This compound is a hypothetical cytokine receptor involved in the regulation of cellular growth and apoptosis. Upon ligand binding, this compound dimerizes and activates two distinct downstream pathways: a pro-survival pathway through phosphorylation of AKT and a pro-apoptotic pathway via the activation of the JNK cascade. The balance between these two pathways determines the cellular outcome. The TGF-beta signaling pathway provides a well-understood example of how a cytokine receptor can trigger intracellular signaling cascades.[5]
Caption: The this compound signaling cascade, illustrating the dual pathways leading to either cell survival or apoptosis.
References
- 1. A new strategy for enhancing the stability of lyophilized protein: the effect of the reconstitution medium on keratinocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized strategy to measure protein stability highlights differences between cold and hot unfolded states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Strategies to Overcome the Stability–Function Trade-Off in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the stability of multimeric proteins by effective ΔG and effective m-values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
AFG210 buffer compatibility and optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with AFG210. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound Precipitation or Aggregation Upon Reconstitution or During Storage
-
Possible Cause: The buffer composition may not be optimal for this compound stability, leading to protein aggregation. Suboptimal storage temperatures or freeze-thaw cycles can also contribute to this issue.
-
Troubleshooting Steps:
-
Reconstitution: Ensure the lyophilized protein is fully dissolved. Gentle vortexing or pipetting may be required. Consider optimizing the reconstitution medium; for some proteins, additives in the reconstitution medium can reduce aggregation.[1]
-
Buffer Optimization: The stability of proteins is highly dependent on the buffer composition.[2] Systematically screen different buffer components. Key parameters to vary include:
-
pH: Test a range of pH values (e.g., 6.0-8.5) to determine the optimal pH for this compound solubility and stability.
-
Salts: Vary the concentration of salts like NaCl or KCl (e.g., 50-500 mM). Salts can help to mitigate charge-based aggregation.
-
Additives: Include stabilizing additives such as glycerol (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines.
-
-
Storage: Store this compound at the recommended temperature. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.
-
Issue 2: Low or No Biological Activity of this compound
-
Possible Cause: The protein may be misfolded, or the assay conditions may not be optimal. The stability of a protein is a major determinant for its applicability.[3]
-
Troubleshooting Steps:
-
Confirm Protein Integrity: Run a sample of your this compound on an SDS-PAGE gel to check for degradation or aggregation. Use size-exclusion chromatography (SEC) to assess the oligomeric state of the protein.
-
Assay Buffer Compatibility: Ensure that the buffer used in your activity assay is compatible with this compound. Components of your assay buffer could be inhibiting the protein's function.
-
Optimize Assay Conditions: Titrate the concentration of this compound in your assay. Also, optimize other assay parameters such as incubation time and temperature.
-
Consider Co-factors: Some proteins require co-factors for their activity. Check the literature for any known co-factors for proteins similar to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for this compound?
A1: For initial experiments, we recommend a buffer of 20 mM HEPES, 150 mM NaCl, pH 7.5. However, protein stability is highly dependent on the specific experimental conditions.[2] We strongly advise optimizing the buffer for your specific application.
Q2: How can I improve the stability of this compound for long-term storage?
A2: To enhance long-term stability, consider adding cryoprotectants such as glycerol (up to 50%) or sucrose to the storage buffer. It is also crucial to aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.
Q3: Can I use a different buffer system than the one recommended?
A3: Yes, but it is essential to validate the compatibility of the new buffer with this compound. We recommend performing a buffer screen to identify the optimal conditions for your experiment. The stability of multimeric proteins can be particularly sensitive to buffer conditions.[4]
Q4: My this compound shows aggregation at high concentrations. How can I prevent this?
A4: Aggregation at high concentrations is a common issue. To mitigate this, you can try adding stabilizing excipients to your buffer. Arginine (50-100 mM) is known to reduce protein aggregation. Adjusting the pH and ionic strength of the buffer can also be effective.
Data Presentation
This compound Buffer Compatibility
| Buffer System | pH Range | Recommended Concentration | Notes |
| HEPES | 6.8 - 8.2 | 20 - 50 mM | Good buffering capacity in the physiological range. |
| Tris-HCl | 7.5 - 9.0 | 20 - 100 mM | pH is temperature-dependent. |
| Phosphate | 6.0 - 7.5 | 50 - 200 mM | Can sometimes promote protein precipitation. |
| MES | 5.5 - 6.7 | 20 - 50 mM | Useful for experiments requiring a lower pH. |
Thermal Stability of this compound in Different Buffers
| Buffer (all at 50 mM) | Additive (150 mM NaCl +) | Melting Temperature (Tm) in °C |
| HEPES, pH 7.5 | None | 52.1 |
| HEPES, pH 7.5 | 10% Glycerol | 54.3 |
| HEPES, pH 7.5 | 50 mM Arginine | 55.8 |
| Tris-HCl, pH 8.0 | None | 50.9 |
| Phosphate, pH 7.0 | None | 49.5 |
Experimental Protocols
Protocol: Buffer Optimization using Thermal Shift Assay (TSA)
This protocol outlines a method for screening optimal buffer conditions for this compound by measuring its thermal melting temperature (Tm).
-
Prepare Buffer Stocks: Prepare a series of buffer stocks with varying pH, salts, and additives.
-
Prepare this compound: Dilute this compound to a final concentration of 2 µM in each of the different buffer conditions.
-
Prepare Dye Solution: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Set up the Assay Plate: In a 96-well PCR plate, add the diluted this compound and the dye solution to each well. Seal the plate.
-
Run the TSA Experiment: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C. Monitor the fluorescence at each temperature increment.
-
Data Analysis: The temperature at which the fluorescence signal rapidly increases corresponds to the protein unfolding. The midpoint of this transition is the Tm. A higher Tm indicates greater protein stability.
Signaling Pathway
This compound Signaling Pathway
This compound is a hypothetical cytokine receptor involved in the regulation of cellular growth and apoptosis. Upon ligand binding, this compound dimerizes and activates two distinct downstream pathways: a pro-survival pathway through phosphorylation of AKT and a pro-apoptotic pathway via the activation of the JNK cascade. The balance between these two pathways determines the cellular outcome. The TGF-beta signaling pathway provides a well-understood example of how a cytokine receptor can trigger intracellular signaling cascades.[5]
Caption: The this compound signaling cascade, illustrating the dual pathways leading to either cell survival or apoptosis.
References
- 1. A new strategy for enhancing the stability of lyophilized protein: the effect of the reconstitution medium on keratinocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized strategy to measure protein stability highlights differences between cold and hot unfolded states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Strategies to Overcome the Stability–Function Trade-Off in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the stability of multimeric proteins by effective ΔG and effective m-values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
Mitigating non-specific cleavage by AFG210
Technical Support Center: AFG210
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for mitigating non-specific cleavage of linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic, reversible, small molecule inhibitor of common serum proteases. Its primary function is to prevent the premature, non-specific cleavage of ADC linkers in the systemic circulation. By inhibiting off-target protease activity, this compound helps to ensure that the cytotoxic payload of the ADC is delivered specifically to the target cells, thereby increasing the therapeutic window and reducing systemic toxicity.
Q2: How does this compound work?
A2: this compound functions as a competitive inhibitor for the active sites of several serine and cysteine proteases that are known to be present in human serum.[1][2] It is designed to have a high affinity for these proteases, temporarily blocking their activity. This prevents the proteases from recognizing and cleaving susceptible linker chemistries in ADCs. The reversible nature of the inhibition allows for the eventual clearance of this compound without permanent alteration of the proteases.[3]
Q3: Is this compound compatible with all types of ADC linkers?
A3: this compound is most effective with protease-cleavable linkers, such as those containing valine-citrulline or similar peptide sequences, which are susceptible to enzymatic degradation in the bloodstream.[4] Its efficacy with non-cleavable linkers has not been established, as these linkers are designed to be stable in circulation and release the payload upon internalization and degradation of the antibody within the target cell.[5][6]
Q4: What is the recommended concentration of this compound to use in my in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the type of ADC, the linker chemistry, and the concentration of serum in the culture medium.[2] We recommend starting with a concentration titration to determine the most effective dose for your specific application. Please refer to the experimental protocols section for a detailed guide on performing a dose-response analysis.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been developed for both in vitro and in vivo applications. For animal studies, this compound can be co-administered with the ADC. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen and to monitor for any potential toxicities.
Troubleshooting Guide
Issue 1: High levels of premature payload release are still observed even with the addition of this compound.
-
Possible Cause: The concentration of this compound may be insufficient to inhibit the level of protease activity in your sample.
-
Solution: Increase the concentration of this compound in a stepwise manner. Perform a dose-response experiment to identify the optimal concentration for your specific ADC and experimental setup.[7]
-
-
Possible Cause: The linker may be susceptible to cleavage by proteases that are not targeted by this compound.
-
Possible Cause: The linker may be unstable due to chemical hydrolysis rather than enzymatic cleavage.
-
Solution: Assess the stability of your ADC in a serum-free medium at the same pH and temperature to determine the contribution of chemical instability.[9]
-
Issue 2: A decrease in the therapeutic efficacy of the ADC is observed when co-administered with this compound.
-
Possible Cause: this compound may be interfering with the targeted cleavage of the linker at the tumor site.
-
Solution: this compound is designed to be cleared from circulation relatively quickly. Evaluate different dosing schedules, such as administering this compound a short time before the ADC, to minimize its concentration by the time the ADC reaches the target tissue.
-
-
Possible Cause: this compound may have off-target effects on the target cells.
-
Solution: Perform a cell viability assay with this compound alone to assess its cytotoxicity on the target cell line.
-
Issue 3: Precipitation is observed when this compound is added to the experimental medium.
-
Possible Cause: The solubility of this compound may be limited in your specific buffer or medium.
-
Solution: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your experimental system. Prepare a more diluted stock solution of this compound and add it to the medium with gentle mixing.
-
Quantitative Data Summary
Table 1: In Vitro Stability of a vc-MMAE ADC in Human Serum (48h Incubation)
| Treatment Group | This compound Concentration (µM) | % Intact ADC | % Prematurely Released Payload |
| Control | 0 | 65.3 ± 4.2 | 34.7 ± 4.2 |
| This compound | 10 | 82.1 ± 3.5 | 17.9 ± 3.5 |
| This compound | 50 | 94.5 ± 2.1 | 5.5 ± 2.1 |
| This compound | 100 | 96.2 ± 1.8 | 3.8 ± 1.8 |
Table 2: In Vivo Pharmacokinetic Parameters of an ADC with and without this compound Co-administration in Mice
| Parameter | ADC Alone | ADC + this compound (10 mg/kg) |
| Half-life (t½) of Intact ADC (hours) | 120 ± 15 | 168 ± 20 |
| Area Under the Curve (AUC) of Intact ADC (µgh/mL) | 8500 ± 750 | 11500 ± 900 |
| Systemic Exposure to Free Payload (AUC, ngh/mL) | 2500 ± 400 | 950 ± 200 |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay
Objective: To determine the effectiveness of this compound in preventing premature payload release from an ADC in human serum.
Materials:
-
ADC of interest
-
This compound stock solution (10 mM in DMSO)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Analytical method for quantifying intact ADC and free payload (e.g., HPLC, ELISA, or mass spectrometry)
Procedure:
-
Prepare serial dilutions of this compound in human serum to achieve final concentrations of 0, 10, 50, and 100 µM.
-
Add the ADC to each serum sample containing the different concentrations of this compound to a final ADC concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, and 48 hours), collect aliquots from each sample.
-
Immediately process the aliquots to separate the intact ADC from the released payload. This can be achieved by methods such as size exclusion chromatography or immunoprecipitation.
-
Quantify the amount of intact ADC and free payload in each sample using a validated analytical method.
-
Plot the percentage of intact ADC over time for each concentration of this compound to determine its effect on ADC stability.
Protocol 2: Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plates
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should cover the expected therapeutic concentrations.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Mechanism of action of an ADC with this compound.
Caption: Workflow for in vitro ADC stability assay.
Caption: Troubleshooting decision tree for high payload release.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Protease Inhibitors [labome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 8. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Mitigating non-specific cleavage by AFG210
Technical Support Center: AFG210
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for mitigating non-specific cleavage of linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic, reversible, small molecule inhibitor of common serum proteases. Its primary function is to prevent the premature, non-specific cleavage of ADC linkers in the systemic circulation. By inhibiting off-target protease activity, this compound helps to ensure that the cytotoxic payload of the ADC is delivered specifically to the target cells, thereby increasing the therapeutic window and reducing systemic toxicity.
Q2: How does this compound work?
A2: this compound functions as a competitive inhibitor for the active sites of several serine and cysteine proteases that are known to be present in human serum.[1][2] It is designed to have a high affinity for these proteases, temporarily blocking their activity. This prevents the proteases from recognizing and cleaving susceptible linker chemistries in ADCs. The reversible nature of the inhibition allows for the eventual clearance of this compound without permanent alteration of the proteases.[3]
Q3: Is this compound compatible with all types of ADC linkers?
A3: this compound is most effective with protease-cleavable linkers, such as those containing valine-citrulline or similar peptide sequences, which are susceptible to enzymatic degradation in the bloodstream.[4] Its efficacy with non-cleavable linkers has not been established, as these linkers are designed to be stable in circulation and release the payload upon internalization and degradation of the antibody within the target cell.[5][6]
Q4: What is the recommended concentration of this compound to use in my in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the type of ADC, the linker chemistry, and the concentration of serum in the culture medium.[2] We recommend starting with a concentration titration to determine the most effective dose for your specific application. Please refer to the experimental protocols section for a detailed guide on performing a dose-response analysis.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been developed for both in vitro and in vivo applications. For animal studies, this compound can be co-administered with the ADC. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen and to monitor for any potential toxicities.
Troubleshooting Guide
Issue 1: High levels of premature payload release are still observed even with the addition of this compound.
-
Possible Cause: The concentration of this compound may be insufficient to inhibit the level of protease activity in your sample.
-
Solution: Increase the concentration of this compound in a stepwise manner. Perform a dose-response experiment to identify the optimal concentration for your specific ADC and experimental setup.[7]
-
-
Possible Cause: The linker may be susceptible to cleavage by proteases that are not targeted by this compound.
-
Possible Cause: The linker may be unstable due to chemical hydrolysis rather than enzymatic cleavage.
-
Solution: Assess the stability of your ADC in a serum-free medium at the same pH and temperature to determine the contribution of chemical instability.[9]
-
Issue 2: A decrease in the therapeutic efficacy of the ADC is observed when co-administered with this compound.
-
Possible Cause: this compound may be interfering with the targeted cleavage of the linker at the tumor site.
-
Solution: this compound is designed to be cleared from circulation relatively quickly. Evaluate different dosing schedules, such as administering this compound a short time before the ADC, to minimize its concentration by the time the ADC reaches the target tissue.
-
-
Possible Cause: this compound may have off-target effects on the target cells.
-
Solution: Perform a cell viability assay with this compound alone to assess its cytotoxicity on the target cell line.
-
Issue 3: Precipitation is observed when this compound is added to the experimental medium.
-
Possible Cause: The solubility of this compound may be limited in your specific buffer or medium.
-
Solution: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your experimental system. Prepare a more diluted stock solution of this compound and add it to the medium with gentle mixing.
-
Quantitative Data Summary
Table 1: In Vitro Stability of a vc-MMAE ADC in Human Serum (48h Incubation)
| Treatment Group | This compound Concentration (µM) | % Intact ADC | % Prematurely Released Payload |
| Control | 0 | 65.3 ± 4.2 | 34.7 ± 4.2 |
| This compound | 10 | 82.1 ± 3.5 | 17.9 ± 3.5 |
| This compound | 50 | 94.5 ± 2.1 | 5.5 ± 2.1 |
| This compound | 100 | 96.2 ± 1.8 | 3.8 ± 1.8 |
Table 2: In Vivo Pharmacokinetic Parameters of an ADC with and without this compound Co-administration in Mice
| Parameter | ADC Alone | ADC + this compound (10 mg/kg) |
| Half-life (t½) of Intact ADC (hours) | 120 ± 15 | 168 ± 20 |
| Area Under the Curve (AUC) of Intact ADC (µgh/mL) | 8500 ± 750 | 11500 ± 900 |
| Systemic Exposure to Free Payload (AUC, ngh/mL) | 2500 ± 400 | 950 ± 200 |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay
Objective: To determine the effectiveness of this compound in preventing premature payload release from an ADC in human serum.
Materials:
-
ADC of interest
-
This compound stock solution (10 mM in DMSO)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Analytical method for quantifying intact ADC and free payload (e.g., HPLC, ELISA, or mass spectrometry)
Procedure:
-
Prepare serial dilutions of this compound in human serum to achieve final concentrations of 0, 10, 50, and 100 µM.
-
Add the ADC to each serum sample containing the different concentrations of this compound to a final ADC concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, and 48 hours), collect aliquots from each sample.
-
Immediately process the aliquots to separate the intact ADC from the released payload. This can be achieved by methods such as size exclusion chromatography or immunoprecipitation.
-
Quantify the amount of intact ADC and free payload in each sample using a validated analytical method.
-
Plot the percentage of intact ADC over time for each concentration of this compound to determine its effect on ADC stability.
Protocol 2: Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plates
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should cover the expected therapeutic concentrations.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: Mechanism of action of an ADC with this compound.
Caption: Workflow for in vitro ADC stability assay.
Caption: Troubleshooting decision tree for high payload release.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. Protease Inhibitors [labome.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 8. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparing AFG210 and pepsin for protein digestion
An exhaustive search for a protein digestion product named "AFG210" has yielded no relevant results. The product name appears to be associated with electronic equipment, specifically Arbitrary Function Generators, rather than any biochemical reagent or enzyme for protein digestion. Without any information on "this compound," a comparison with the well-characterized enzyme pepsin is not possible.
Therefore, the requested comparison guide between this compound and pepsin for protein digestion cannot be provided.
For your reference, detailed information on pepsin is readily available. Pepsin is a well-studied endopeptidase that is a primary digestive enzyme in the stomachs of most vertebrates. It is known for its ability to digest proteins in highly acidic environments.
Key characteristics of pepsin include:
-
Optimal pH: Pepsin functions most effectively in the acidic range of pH 1.5 to 2.5.
-
Cleavage Specificity: It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.
-
Inactivation: Pepsin is irreversibly denatured and inactivated at pH levels above 6.
Should you have an alternative product to compare with pepsin, or if "this compound" is a misnomer for another product, please provide the corrected information, and a detailed comparison guide can be generated.
Comparing AFG210 and pepsin for protein digestion
An exhaustive search for a protein digestion product named "AFG210" has yielded no relevant results. The product name appears to be associated with electronic equipment, specifically Arbitrary Function Generators, rather than any biochemical reagent or enzyme for protein digestion. Without any information on "this compound," a comparison with the well-characterized enzyme pepsin is not possible.
Therefore, the requested comparison guide between this compound and pepsin for protein digestion cannot be provided.
For your reference, detailed information on pepsin is readily available. Pepsin is a well-studied endopeptidase that is a primary digestive enzyme in the stomachs of most vertebrates. It is known for its ability to digest proteins in highly acidic environments.
Key characteristics of pepsin include:
-
Optimal pH: Pepsin functions most effectively in the acidic range of pH 1.5 to 2.5.
-
Cleavage Specificity: It preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.
-
Inactivation: Pepsin is irreversibly denatured and inactivated at pH levels above 6.
Should you have an alternative product to compare with pepsin, or if "this compound" is a misnomer for another product, please provide the corrected information, and a detailed comparison guide can be generated.
A Comparative Guide to AFG210 and Other Aspergillus Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AFG210, a representative Aspergillus fumigatus metalloprotease, with other key proteases from Aspergillus species, namely serine and aspartic proteases. This document is intended to assist researchers and drug development professionals in understanding the biochemical and functional differences between these important enzymes.
Introduction to Aspergillus Proteases
Aspergillus species are ubiquitous fungi that secrete a variety of proteases, which play crucial roles in their lifecycle, from nutrient acquisition to interaction with host organisms.[1] In pathogenic species like Aspergillus fumigatus, these proteases are considered important virulence factors, contributing to tissue invasion and modulation of the host immune response.[1] The major classes of secreted proteases from Aspergillus fumigatus include metalloproteases, serine proteases, and aspartic proteases.[1] Understanding the distinct properties of these proteases is critical for the development of targeted diagnostic and therapeutic strategies.
Comparative Performance Data
The following tables summarize the key biochemical and kinetic parameters of representative Aspergillus proteases. For the purposes of this guide, This compound is presented as a representative Aspergillus fumigatus metalloprotease, with data largely based on studies of Asp f 5 . Comparisons are made with the serine protease Alp1 (Asp f 13) and the aspartic protease Pep (Asp f 10) , both from Aspergillus fumigatus.
Table 1: General Biochemical Properties
| Property | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (Pep / Asp f 10) |
| Optimal pH | Neutral to Alkaline | Alkaline (pH 7.0-8.0)[2] | Acidic (pH 3.0-5.5)[3] |
| Optimal Temperature | ~60°C | Varies by species | 50-55°C[3] |
| Molecular Weight | ~42 kDa | ~33 kDa | ~35 kDa |
| Cofactor Requirement | Zn²⁺ | None | None |
| Key Inhibitors | EDTA, 1,10-phenanthroline | PMSF, AEBSF | Pepstatin A |
Table 2: Enzyme Kinetics
| Parameter | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (from A. niger)¹ |
| Substrate | Casein | Casein | Casein |
| K_m | Data not available | Data not available | 2.44 mg/mL[3] |
| V_max | Data not available | Data not available | 83.54 U/mg[3] |
¹Data for a representative aspartic protease from Aspergillus niger is provided due to the lack of specific, comparable kinetic data for Asp f 10 under these conditions.
Table 3: Substrate Specificity and Biological Role
| Feature | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (Pep / Asp f 10) |
| Known Substrates | Elastin, Collagen[1] | Fibrinogen, Collagen, Elastin, Complement proteins (C3, C4, C5)[4] | Collagen[1] |
| Biological Role | Tissue invasion, Nutrient acquisition, Allergic responses[5] | Evasion of host immune response, Inflammation, Airway remodeling[5][6] | Nutrient acquisition, Pathogenesis[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of protease performance. Below are representative protocols for protease expression, activity assays, and inhibitor screening.
Recombinant Protease Expression and Purification
The expression of recombinant Aspergillus proteases in a heterologous host, such as E. coli or Pichia pastoris, is often a prerequisite for detailed biochemical characterization.
Objective: To produce and purify a specific Aspergillus protease for functional analysis.
Methodology:
-
Gene Cloning: The gene encoding the protease of interest (e.g., asp f 5) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for P. pastoris). The vector typically includes a tag (e.g., 6x-His tag) for purification.[7][8][9]
-
Transformation: The expression vector is transformed into the chosen host cells.
-
Expression: Protein expression is induced according to the specific requirements of the expression system (e.g., addition of IPTG for E. coli or methanol (B129727) for P. pastoris).
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[10]
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
Protease Activity Assay using a Fluorescent Substrate
This protocol describes a sensitive method for measuring protease activity using a fluorescently labeled protein substrate.
Objective: To quantify the enzymatic activity of a purified protease.
Principle: A protein substrate, such as casein or bovine serum albumin (BSA), is labeled with a fluorescent dye (e.g., FITC).[11][12] In the intact protein, the fluorescence is often quenched. Upon proteolytic cleavage, fluorescent fragments are released, leading to an increase in fluorescence that is proportional to the protease activity.[12][13]
Methodology: [11]
-
Substrate Preparation: Prepare a solution of FITC-labeled casein in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the purified protease solution to the FITC-casein substrate. Include a negative control with no enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C or 60°C) for a defined period (e.g., 60 minutes), protected from light.[11]
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested substrate.[11]
-
Centrifugation: Centrifuge the samples to pellet the precipitated substrate.
-
Fluorescence Measurement: Transfer the supernatant, containing the fluorescent fragments, to a new microplate and measure the fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Calculation: The protease activity is calculated based on the increase in fluorescence compared to the negative control.
Determination of Enzyme Kinetics (K_m and V_max)
Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of a protease.
Methodology:
-
Varying Substrate Concentrations: Set up a series of protease activity assays as described above, but with a range of substrate concentrations.
-
Initial Rate Measurement: Measure the initial reaction rates (the linear phase of the reaction) for each substrate concentration.
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the K_m and V_max values.[3]
Inhibitor Screening and IC50 Determination
Objective: To assess the inhibitory effect of a compound on protease activity and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Inhibitor Pre-incubation: Pre-incubate the purified protease with various concentrations of the inhibitor for a specific time.
-
Activity Assay: Initiate the enzymatic reaction by adding the substrate and measure the protease activity as described above.
-
Data Analysis: Plot the percentage of protease inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]
Signaling Pathways and Logical Relationships
Aspergillus fumigatus proteases can directly interact with host cells, particularly airway epithelial cells, to trigger signaling cascades that contribute to inflammation and pathogenesis.
Protease-Activated Receptor (PAR) Signaling
One of the key mechanisms by which Aspergillus proteases modulate host cell function is through the activation of Protease-Activated Receptors (PARs).[16][17] PARs are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that binds to and activates the receptor.[18]
The following diagram illustrates a potential signaling pathway initiated by an Aspergillus serine protease, such as Alp1, in an airway epithelial cell.
Caption: Aspergillus protease-mediated activation of PAR-2 and downstream MAPK/ERK signaling.
This signaling cascade can lead to the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and mucins (e.g., MUC5AC), contributing to the characteristic features of allergic airway diseases.[19][20]
Experimental Workflow for Studying Protease-Induced Signaling
The following diagram outlines a typical workflow for investigating the signaling pathways activated by Aspergillus proteases in host cells.
Caption: Workflow for analyzing protease-induced cellular signaling.
Conclusion
This compound, a representative metalloprotease, along with serine and aspartic proteases from Aspergillus fumigatus, exhibit distinct biochemical properties, substrate specificities, and roles in host-pathogen interactions. While there are gaps in the availability of directly comparable quantitative data, the information presented in this guide highlights the unique characteristics of each protease class. A thorough understanding of these differences, facilitated by the detailed experimental protocols provided, is essential for the development of novel diagnostics and therapeutics targeting Aspergillus-related diseases. The elucidation of the signaling pathways activated by these proteases offers promising avenues for intervention in the inflammatory responses they trigger.
References
- 1. Aspergillus fumigatus—Host Interactions Mediating Airway Wall Remodelling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted Aspergillus fumigatus protease Alp1 degrades human complement proteins C3, C4, and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillus fumigatus proteases, Asp f 5 and Asp f 13, are essential for airway inflammation and remodelling in a murine inhalation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological Characterization of Asp f 2, a Major Allergen from Aspergillus fumigatus Associated with Allergic Bronchopulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asp f 5 [signalchemdx.com]
- 8. Expression and characterization of Asp fI, an immunodominant allergen/antigen of A. fumigatus in insect cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologicscorp.com [biologicscorp.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. Role of Aspergillus fumigatus in Triggering Protease-Activated Receptor-2 in Airway Epithelial Cells and Skewing the Cells toward a T-helper 2 Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 19. Exposure to mold proteases stimulates mucin production in airway epithelial cells through Ras/Raf1/ERK signal pathway | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to AFG210 and Other Aspergillus Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AFG210, a representative Aspergillus fumigatus metalloprotease, with other key proteases from Aspergillus species, namely serine and aspartic proteases. This document is intended to assist researchers and drug development professionals in understanding the biochemical and functional differences between these important enzymes.
Introduction to Aspergillus Proteases
Aspergillus species are ubiquitous fungi that secrete a variety of proteases, which play crucial roles in their lifecycle, from nutrient acquisition to interaction with host organisms.[1] In pathogenic species like Aspergillus fumigatus, these proteases are considered important virulence factors, contributing to tissue invasion and modulation of the host immune response.[1] The major classes of secreted proteases from Aspergillus fumigatus include metalloproteases, serine proteases, and aspartic proteases.[1] Understanding the distinct properties of these proteases is critical for the development of targeted diagnostic and therapeutic strategies.
Comparative Performance Data
The following tables summarize the key biochemical and kinetic parameters of representative Aspergillus proteases. For the purposes of this guide, This compound is presented as a representative Aspergillus fumigatus metalloprotease, with data largely based on studies of Asp f 5 . Comparisons are made with the serine protease Alp1 (Asp f 13) and the aspartic protease Pep (Asp f 10) , both from Aspergillus fumigatus.
Table 1: General Biochemical Properties
| Property | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (Pep / Asp f 10) |
| Optimal pH | Neutral to Alkaline | Alkaline (pH 7.0-8.0)[2] | Acidic (pH 3.0-5.5)[3] |
| Optimal Temperature | ~60°C | Varies by species | 50-55°C[3] |
| Molecular Weight | ~42 kDa | ~33 kDa | ~35 kDa |
| Cofactor Requirement | Zn²⁺ | None | None |
| Key Inhibitors | EDTA, 1,10-phenanthroline | PMSF, AEBSF | Pepstatin A |
Table 2: Enzyme Kinetics
| Parameter | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (from A. niger)¹ |
| Substrate | Casein | Casein | Casein |
| K_m | Data not available | Data not available | 2.44 mg/mL[3] |
| V_max | Data not available | Data not available | 83.54 U/mg[3] |
¹Data for a representative aspartic protease from Aspergillus niger is provided due to the lack of specific, comparable kinetic data for Asp f 10 under these conditions.
Table 3: Substrate Specificity and Biological Role
| Feature | This compound (Metalloprotease - Asp f 5) | Serine Protease (Alp1 / Asp f 13) | Aspartic Protease (Pep / Asp f 10) |
| Known Substrates | Elastin, Collagen[1] | Fibrinogen, Collagen, Elastin, Complement proteins (C3, C4, C5)[4] | Collagen[1] |
| Biological Role | Tissue invasion, Nutrient acquisition, Allergic responses[5] | Evasion of host immune response, Inflammation, Airway remodeling[5][6] | Nutrient acquisition, Pathogenesis[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of protease performance. Below are representative protocols for protease expression, activity assays, and inhibitor screening.
Recombinant Protease Expression and Purification
The expression of recombinant Aspergillus proteases in a heterologous host, such as E. coli or Pichia pastoris, is often a prerequisite for detailed biochemical characterization.
Objective: To produce and purify a specific Aspergillus protease for functional analysis.
Methodology:
-
Gene Cloning: The gene encoding the protease of interest (e.g., asp f 5) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for P. pastoris). The vector typically includes a tag (e.g., 6x-His tag) for purification.[7][8][9]
-
Transformation: The expression vector is transformed into the chosen host cells.
-
Expression: Protein expression is induced according to the specific requirements of the expression system (e.g., addition of IPTG for E. coli or methanol for P. pastoris).
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).[10]
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
Protease Activity Assay using a Fluorescent Substrate
This protocol describes a sensitive method for measuring protease activity using a fluorescently labeled protein substrate.
Objective: To quantify the enzymatic activity of a purified protease.
Principle: A protein substrate, such as casein or bovine serum albumin (BSA), is labeled with a fluorescent dye (e.g., FITC).[11][12] In the intact protein, the fluorescence is often quenched. Upon proteolytic cleavage, fluorescent fragments are released, leading to an increase in fluorescence that is proportional to the protease activity.[12][13]
Methodology: [11]
-
Substrate Preparation: Prepare a solution of FITC-labeled casein in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the purified protease solution to the FITC-casein substrate. Include a negative control with no enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C or 60°C) for a defined period (e.g., 60 minutes), protected from light.[11]
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested substrate.[11]
-
Centrifugation: Centrifuge the samples to pellet the precipitated substrate.
-
Fluorescence Measurement: Transfer the supernatant, containing the fluorescent fragments, to a new microplate and measure the fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Calculation: The protease activity is calculated based on the increase in fluorescence compared to the negative control.
Determination of Enzyme Kinetics (K_m and V_max)
Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of a protease.
Methodology:
-
Varying Substrate Concentrations: Set up a series of protease activity assays as described above, but with a range of substrate concentrations.
-
Initial Rate Measurement: Measure the initial reaction rates (the linear phase of the reaction) for each substrate concentration.
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the K_m and V_max values.[3]
Inhibitor Screening and IC50 Determination
Objective: To assess the inhibitory effect of a compound on protease activity and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Inhibitor Pre-incubation: Pre-incubate the purified protease with various concentrations of the inhibitor for a specific time.
-
Activity Assay: Initiate the enzymatic reaction by adding the substrate and measure the protease activity as described above.
-
Data Analysis: Plot the percentage of protease inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]
Signaling Pathways and Logical Relationships
Aspergillus fumigatus proteases can directly interact with host cells, particularly airway epithelial cells, to trigger signaling cascades that contribute to inflammation and pathogenesis.
Protease-Activated Receptor (PAR) Signaling
One of the key mechanisms by which Aspergillus proteases modulate host cell function is through the activation of Protease-Activated Receptors (PARs).[16][17] PARs are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that binds to and activates the receptor.[18]
The following diagram illustrates a potential signaling pathway initiated by an Aspergillus serine protease, such as Alp1, in an airway epithelial cell.
Caption: Aspergillus protease-mediated activation of PAR-2 and downstream MAPK/ERK signaling.
This signaling cascade can lead to the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and mucins (e.g., MUC5AC), contributing to the characteristic features of allergic airway diseases.[19][20]
Experimental Workflow for Studying Protease-Induced Signaling
The following diagram outlines a typical workflow for investigating the signaling pathways activated by Aspergillus proteases in host cells.
Caption: Workflow for analyzing protease-induced cellular signaling.
Conclusion
This compound, a representative metalloprotease, along with serine and aspartic proteases from Aspergillus fumigatus, exhibit distinct biochemical properties, substrate specificities, and roles in host-pathogen interactions. While there are gaps in the availability of directly comparable quantitative data, the information presented in this guide highlights the unique characteristics of each protease class. A thorough understanding of these differences, facilitated by the detailed experimental protocols provided, is essential for the development of novel diagnostics and therapeutics targeting Aspergillus-related diseases. The elucidation of the signaling pathways activated by these proteases offers promising avenues for intervention in the inflammatory responses they trigger.
References
- 1. Aspergillus fumigatus—Host Interactions Mediating Airway Wall Remodelling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted Aspergillus fumigatus protease Alp1 degrades human complement proteins C3, C4, and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillus fumigatus proteases, Asp f 5 and Asp f 13, are essential for airway inflammation and remodelling in a murine inhalation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological Characterization of Asp f 2, a Major Allergen from Aspergillus fumigatus Associated with Allergic Bronchopulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asp f 5 [signalchemdx.com]
- 8. Expression and characterization of Asp fI, an immunodominant allergen/antigen of A. fumigatus in insect cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologicscorp.com [biologicscorp.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. Role of Aspergillus fumigatus in Triggering Protease-Activated Receptor-2 in Airway Epithelial Cells and Skewing the Cells toward a T-helper 2 Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 19. Exposure to mold proteases stimulates mucin production in airway epithelial cells through Ras/Raf1/ERK signal pathway | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
Unambiguous Cleavage Site Validation: A Comparative Guide to Edman Sequencing
In drug development and proteomics research, precise characterization of protein cleavage sites is critical for understanding protein function, activation, and degradation. This guide provides a detailed comparison of Edman sequencing for the validation of cleavage sites in a target protein, AFG210, against modern alternatives, supported by established experimental protocols.
Methodology Comparison: Edman Sequencing vs. Mass Spectrometry
The validation of a proteolytic cleavage site requires the precise identification of the new N-terminal amino acid sequence generated after cleavage. Edman degradation has long been considered the gold standard for this application due to its direct, stepwise chemical sequencing approach.[1][2] In contrast, mass spectrometry (MS) has emerged as a high-throughput alternative, particularly suited for large-scale proteomics.[3][4]
While MS is powerful for analyzing complex mixtures and identifying internal protein sequences, Edman sequencing offers unparalleled accuracy for confirming the N-terminal sequence of a single, purified protein.[3] This makes it exceptionally reliable for quality control, identity verification of recombinant proteins, and regulatory documentation, such as in biopharmaceutical development.[3][5] The two methods can also be complementary; MS can be used for broad analysis, with Edman sequencing providing precise validation of critical sequences.[1][3]
The following table summarizes the key performance characteristics of each method for the specific application of cleavage site validation.
| Feature | Edman Sequencing | Mass Spectrometry (MS) |
| Principle | Sequential, chemical degradation of amino acids from the N-terminus.[6][7] | Measures mass-to-charge ratio of ionized peptide fragments.[3][4] |
| Primary Output | Direct, ordered sequence of N-terminal amino acids (e.g., up to 30-50 residues).[3][7] | Peptide fragment masses, typically matched against a protein database to infer sequence.[1][4] |
| Confirmation Strength | Gold standard for N-terminal validation; provides unambiguous, direct sequence data.[1][2] | High-throughput identification; N-terminal confirmation is indirect and database-reliant.[1] |
| Sample Purity | Requires a highly purified (>90%) single protein or fragment.[8] | Can analyze complex protein mixtures.[3] |
| Sample Amount | Requires approximately 10-50 picomoles of sample.[8] | High sensitivity, can work with lower sample amounts. |
| Throughput | Low throughput; analyzes a single sample per run, with each cycle taking ~45-60 minutes.[1][9] | High throughput; suitable for large-scale proteomic analyses.[4] |
| Key Limitation | Cannot sequence proteins with a blocked N-terminus (e.g., by acetylation).[3][9] | May not distinguish between isobaric amino acids (e.g., Isoleucine/Leucine) without specialized methods.[1] |
Detailed Experimental Protocol: Validation of this compound Cleavage Site by Edman Sequencing
This protocol outlines the necessary steps to validate the cleavage site of the protein this compound after digestion with a specific protease.
1. Sample Preparation and Proteolytic Cleavage:
-
A purified sample of this compound is incubated with the specific protease under optimal buffer and temperature conditions to achieve cleavage.
-
The reaction is stopped, and the resulting mixture contains the uncleaved this compound and its cleaved fragments.
2. Fragment Separation and Transfer:
-
The protein fragments are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[10]
-
Proteins are then electroblotted from the gel onto a polyvinylidene difluoride (PVDF) membrane.[10] PVDF is the required support for this procedure; nitrocellulose is not suitable.[11]
-
Note: To prevent N-terminal blockage from unpolymerized acrylamide, it is recommended to use pre-cast gels or allow gels to polymerize overnight.[8][12]
3. Visualization and Excision:
-
The protein bands on the PVDF membrane are stained with a compatible dye such as Coomassie Blue R-250 or Amido Black.[8][11]
-
The membrane is thoroughly destained and rinsed with high-purity water to remove interfering buffer components like Tris and glycine.[12]
-
The band corresponding to the cleaved this compound fragment of interest is carefully excised using a clean razor blade.[12]
4. N-terminal Sequencing via Automated Edman Degradation:
-
The excised PVDF band containing the target fragment is placed into the reaction cartridge of an automated protein sequencer.[13]
-
The Edman degradation chemistry proceeds in automated cycles:
-
Coupling: Under alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the cleaved fragment.[6][14][15]
-
Cleavage: Under anhydrous acidic conditions using trifluoroacetic acid (TFA), the labeled N-terminal amino acid is selectively cleaved from the rest of the peptide chain.[15][16][17]
-
Conversion & Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[14][16] This PTH-amino acid is then injected into an HPLC system, where it is identified based on its unique retention time compared to a standard chromatogram of the 20 common amino acids.[18]
-
-
The sequencer automatically begins the next cycle on the newly exposed N-terminus of the shortened peptide, repeating the process to determine the sequence one residue at a time.[6][16] Typically, 4-6 residues are sufficient to confirm a cleavage site in a known protein.[12]
Workflow and Data Interpretation
The workflow ensures the isolation of the specific cleavage product and its direct sequence analysis, providing unambiguous validation of the protease cleavage site on this compound.
Caption: Workflow for this compound cleavage site validation via Edman sequencing.
References
- 1. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Applications and Challenges of Edman Sequencing in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cib.csic.es [cib.csic.es]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. cib.csic.es [cib.csic.es]
- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 17. ehu.eus [ehu.eus]
- 18. N-terminal protein sequencing in drug development – secrets of science [shimadzu-webapp.eu]
Unambiguous Cleavage Site Validation: A Comparative Guide to Edman Sequencing
In drug development and proteomics research, precise characterization of protein cleavage sites is critical for understanding protein function, activation, and degradation. This guide provides a detailed comparison of Edman sequencing for the validation of cleavage sites in a target protein, AFG210, against modern alternatives, supported by established experimental protocols.
Methodology Comparison: Edman Sequencing vs. Mass Spectrometry
The validation of a proteolytic cleavage site requires the precise identification of the new N-terminal amino acid sequence generated after cleavage. Edman degradation has long been considered the gold standard for this application due to its direct, stepwise chemical sequencing approach.[1][2] In contrast, mass spectrometry (MS) has emerged as a high-throughput alternative, particularly suited for large-scale proteomics.[3][4]
While MS is powerful for analyzing complex mixtures and identifying internal protein sequences, Edman sequencing offers unparalleled accuracy for confirming the N-terminal sequence of a single, purified protein.[3] This makes it exceptionally reliable for quality control, identity verification of recombinant proteins, and regulatory documentation, such as in biopharmaceutical development.[3][5] The two methods can also be complementary; MS can be used for broad analysis, with Edman sequencing providing precise validation of critical sequences.[1][3]
The following table summarizes the key performance characteristics of each method for the specific application of cleavage site validation.
| Feature | Edman Sequencing | Mass Spectrometry (MS) |
| Principle | Sequential, chemical degradation of amino acids from the N-terminus.[6][7] | Measures mass-to-charge ratio of ionized peptide fragments.[3][4] |
| Primary Output | Direct, ordered sequence of N-terminal amino acids (e.g., up to 30-50 residues).[3][7] | Peptide fragment masses, typically matched against a protein database to infer sequence.[1][4] |
| Confirmation Strength | Gold standard for N-terminal validation; provides unambiguous, direct sequence data.[1][2] | High-throughput identification; N-terminal confirmation is indirect and database-reliant.[1] |
| Sample Purity | Requires a highly purified (>90%) single protein or fragment.[8] | Can analyze complex protein mixtures.[3] |
| Sample Amount | Requires approximately 10-50 picomoles of sample.[8] | High sensitivity, can work with lower sample amounts. |
| Throughput | Low throughput; analyzes a single sample per run, with each cycle taking ~45-60 minutes.[1][9] | High throughput; suitable for large-scale proteomic analyses.[4] |
| Key Limitation | Cannot sequence proteins with a blocked N-terminus (e.g., by acetylation).[3][9] | May not distinguish between isobaric amino acids (e.g., Isoleucine/Leucine) without specialized methods.[1] |
Detailed Experimental Protocol: Validation of this compound Cleavage Site by Edman Sequencing
This protocol outlines the necessary steps to validate the cleavage site of the protein this compound after digestion with a specific protease.
1. Sample Preparation and Proteolytic Cleavage:
-
A purified sample of this compound is incubated with the specific protease under optimal buffer and temperature conditions to achieve cleavage.
-
The reaction is stopped, and the resulting mixture contains the uncleaved this compound and its cleaved fragments.
2. Fragment Separation and Transfer:
-
The protein fragments are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[10]
-
Proteins are then electroblotted from the gel onto a polyvinylidene difluoride (PVDF) membrane.[10] PVDF is the required support for this procedure; nitrocellulose is not suitable.[11]
-
Note: To prevent N-terminal blockage from unpolymerized acrylamide, it is recommended to use pre-cast gels or allow gels to polymerize overnight.[8][12]
3. Visualization and Excision:
-
The protein bands on the PVDF membrane are stained with a compatible dye such as Coomassie Blue R-250 or Amido Black.[8][11]
-
The membrane is thoroughly destained and rinsed with high-purity water to remove interfering buffer components like Tris and glycine.[12]
-
The band corresponding to the cleaved this compound fragment of interest is carefully excised using a clean razor blade.[12]
4. N-terminal Sequencing via Automated Edman Degradation:
-
The excised PVDF band containing the target fragment is placed into the reaction cartridge of an automated protein sequencer.[13]
-
The Edman degradation chemistry proceeds in automated cycles:
-
Coupling: Under alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the cleaved fragment.[6][14][15]
-
Cleavage: Under anhydrous acidic conditions using trifluoroacetic acid (TFA), the labeled N-terminal amino acid is selectively cleaved from the rest of the peptide chain.[15][16][17]
-
Conversion & Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[14][16] This PTH-amino acid is then injected into an HPLC system, where it is identified based on its unique retention time compared to a standard chromatogram of the 20 common amino acids.[18]
-
-
The sequencer automatically begins the next cycle on the newly exposed N-terminus of the shortened peptide, repeating the process to determine the sequence one residue at a time.[6][16] Typically, 4-6 residues are sufficient to confirm a cleavage site in a known protein.[12]
Workflow and Data Interpretation
The workflow ensures the isolation of the specific cleavage product and its direct sequence analysis, providing unambiguous validation of the protease cleavage site on this compound.
Caption: Workflow for this compound cleavage site validation via Edman sequencing.
References
- 1. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Applications and Challenges of Edman Sequencing in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cib.csic.es [cib.csic.es]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. cib.csic.es [cib.csic.es]
- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 17. ehu.eus [ehu.eus]
- 18. N-terminal protein sequencing in drug development – secrets of science [shimadzu-webapp.eu]
Cross-Validation of AFG210 Activity with Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteolytic activity of the novel protease AFG210 against other well-characterized proteases. The data presented herein is intended to serve as a resource for researchers evaluating the specificity and potential cross-reactivity of this compound in various experimental settings. The methodologies for the key assays are detailed to allow for replication and further investigation.
Comparative Protease Activity
The enzymatic activity of this compound was benchmarked against two well-established serine proteases, Trypsin and Chymotrypsin, using a fluorogenic peptide substrate. The kinetic parameters, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km), were determined to assess the efficiency and substrate preference of each enzyme.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Boc-Gln-Ala-Arg-AMC | 15 | 250 | 1.67 x 10⁷ |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 25 | 180 | 7.20 x 10⁶ |
| Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 5 | 50 | 1.00 x 10⁷ |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Fluorogenic Substrate-Based Protease Activity Assay
This protocol outlines the procedure for determining the kinetic parameters of a protease using a 7-amino-4-methylcoumarin (AMC) fluorogenic peptide substrate. The cleavage of the substrate by the protease releases the fluorescent AMC group, allowing for the continuous monitoring of enzymatic activity.[1]
Materials:
-
Purified Protease (this compound, Trypsin, Chymotrypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 50 µL of each substrate dilution to the wells of the 96-well microplate.
-
Prepare a stock solution of the protease in the assay buffer.
-
Initiate the reaction by adding 50 µL of the protease solution to each well. The final enzyme concentration should be in the nanomolar range and optimized for linear reaction kinetics.[1]
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 380 nm and emission at 460 nm).[1]
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Determine the Km and Vmax values by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax value and the enzyme concentration.
Protease Cross-Reactivity Profiling
This protocol describes a method to assess the cross-reactivity of a protease against a panel of different substrates or inhibitors. This is crucial for understanding the enzyme's specificity.
Materials:
-
Protease of interest (this compound)
-
Panel of alternative proteases
-
A diverse library of fluorogenic substrates or a panel of protease inhibitors.
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of a 96-well plate, add a fixed concentration of this compound and each of the other proteases to be tested.
-
To each well, add one of the fluorogenic substrates from the library at a concentration close to its Km (if known) or at a standardized concentration.
-
Monitor the proteolytic activity for each enzyme-substrate pair as described in the activity assay protocol.
-
Alternatively, to test inhibitor cross-reactivity, pre-incubate each protease with a specific inhibitor before adding the preferred substrate.
-
A significant reduction in activity indicates that the inhibitor is cross-reactive with that protease.
-
Analyze the activity profile of this compound across the substrate panel and compare it to the profiles of the other proteases to identify overlaps in substrate preference, which indicate potential cross-reactivity.
Visualizations
Caption: Experimental workflow for cross-validation of protease activity.
Caption: Hypothetical signaling pathway showing potential this compound cross-reactivity.
References
Cross-Validation of AFG210 Activity with Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteolytic activity of the novel protease AFG210 against other well-characterized proteases. The data presented herein is intended to serve as a resource for researchers evaluating the specificity and potential cross-reactivity of this compound in various experimental settings. The methodologies for the key assays are detailed to allow for replication and further investigation.
Comparative Protease Activity
The enzymatic activity of this compound was benchmarked against two well-established serine proteases, Trypsin and Chymotrypsin, using a fluorogenic peptide substrate. The kinetic parameters, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km), were determined to assess the efficiency and substrate preference of each enzyme.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Boc-Gln-Ala-Arg-AMC | 15 | 250 | 1.67 x 10⁷ |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 25 | 180 | 7.20 x 10⁶ |
| Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 5 | 50 | 1.00 x 10⁷ |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Fluorogenic Substrate-Based Protease Activity Assay
This protocol outlines the procedure for determining the kinetic parameters of a protease using a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorogenic peptide substrate. The cleavage of the substrate by the protease releases the fluorescent AMC group, allowing for the continuous monitoring of enzymatic activity.[1]
Materials:
-
Purified Protease (this compound, Trypsin, Chymotrypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 50 µL of each substrate dilution to the wells of the 96-well microplate.
-
Prepare a stock solution of the protease in the assay buffer.
-
Initiate the reaction by adding 50 µL of the protease solution to each well. The final enzyme concentration should be in the nanomolar range and optimized for linear reaction kinetics.[1]
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 380 nm and emission at 460 nm).[1]
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Determine the Km and Vmax values by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax value and the enzyme concentration.
Protease Cross-Reactivity Profiling
This protocol describes a method to assess the cross-reactivity of a protease against a panel of different substrates or inhibitors. This is crucial for understanding the enzyme's specificity.
Materials:
-
Protease of interest (this compound)
-
Panel of alternative proteases
-
A diverse library of fluorogenic substrates or a panel of protease inhibitors.
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of a 96-well plate, add a fixed concentration of this compound and each of the other proteases to be tested.
-
To each well, add one of the fluorogenic substrates from the library at a concentration close to its Km (if known) or at a standardized concentration.
-
Monitor the proteolytic activity for each enzyme-substrate pair as described in the activity assay protocol.
-
Alternatively, to test inhibitor cross-reactivity, pre-incubate each protease with a specific inhibitor before adding the preferred substrate.
-
A significant reduction in activity indicates that the inhibitor is cross-reactive with that protease.
-
Analyze the activity profile of this compound across the substrate panel and compare it to the profiles of the other proteases to identify overlaps in substrate preference, which indicate potential cross-reactivity.
Visualizations
Caption: Experimental workflow for cross-validation of protease activity.
Caption: Hypothetical signaling pathway showing potential this compound cross-reactivity.
References
A Researcher's Guide to Proteomic Digestion: Trypsin vs. Established Alternatives
For researchers, scientists, and drug development professionals, the choice of proteolytic enzyme is a critical step in bottom-up proteomics, directly impacting protein identification, sequence coverage, and the characterization of post-translational modifications. While Trypsin has long been the gold standard, a range of alternative proteases offer complementary cleavage specificities that can unlock deeper insights into the proteome.
This guide provides a comparative analysis of Trypsin and five well-established alternative enzymes: Lys-C, Arg-C, Glu-C, Asp-N, and Chymotrypsin. It is important to note that a search for "AFG210" did not yield any information on a commercially available or academically cited protease with this designation. Therefore, this guide focuses on a comparison of widely used and documented enzymes to aid in the selection of the most appropriate digestion strategy.
Performance Comparison of Proteolytic Enzymes
The efficacy of a protease in a proteomics workflow is evaluated on several key metrics, including the number of identified proteins and peptides, cleavage specificity, and the rate of missed cleavages. The following table summarizes quantitative data from studies comparing Trypsin with common alternatives. Sequential digestion, where two proteases are used one after the other, can often increase proteome coverage.
| Enzyme | Cleavage Site | Typical No. of Protein IDs (Single Digest) | Typical No. of Peptide IDs (Single Digest) | Key Advantages | Common Applications |
| Trypsin | C-terminus of Lysine (B10760008) (K) & Arginine (R) | ~1403[1][2] | ~14410[1][2] | Gold standard, high specificity, generates peptides of ideal length and charge for MS. | General shotgun proteomics, protein identification and quantification. |
| Lys-C | C-terminus of Lysine (K) | ~70.8% BSA sequence coverage[3] | Fewer peptides than trypsin alone. | More robust in denaturing conditions (e.g., 8M urea), reduces missed cleavages when used with trypsin. | Digestion of tightly folded proteins, used in combination with trypsin for improved sequence coverage. |
| Arg-C | C-terminus of Arginine (R) | ~18.3% BSA sequence coverage[3] | Generates larger peptides on average. | Highly specific, useful for proteins with high lysine content. | Complementary to trypsin for increasing sequence coverage, analysis of specific protein regions. |
| Glu-C | C-terminus of Glutamic acid (E) & Aspartic acid (D) | ~719[1][2] | ~4467[1][2] | Cleaves at acidic residues, providing different peptide populations. | Analysis of phosphoproteomes, complementary to trypsin for full sequence coverage. |
| Asp-N | N-terminus of Aspartic acid (D) | ~899[1][2] | ~6828[1][2] | Unique N-terminal cleavage, generates peptides missed by C-terminal cleaving enzymes. | Increasing sequence coverage, especially for proteins with few tryptic cleavage sites. Sequential digest with trypsin can yield more protein IDs than trypsin alone[1][2]. |
| Chymotrypsin | C-terminus of aromatic residues (F, Y, W) | ~938[1][2] | ~8818[1][2] | Generates peptides from regions lacking basic residues. | Analysis of hydrophobic proteins and membrane proteins, complementary to trypsin. |
Note: The number of identified proteins and peptides can vary significantly based on the sample complexity, instrumentation, and data analysis pipeline.
Experimental Workflows and Signaling Pathways
A typical experimental workflow for comparing the efficacy of different proteases in a proteomics study is outlined below. This process involves parallel digestion of the same protein sample with each enzyme, followed by LC-MS/MS analysis and data comparison.
Caption: Workflow for comparing proteolytic enzymes.
Detailed Experimental Protocols
The following are generalized in-solution digestion protocols for Trypsin and alternative proteases. It is crucial to optimize these protocols for specific sample types and experimental goals.
General Protein Preparation (Reduction and Alkylation)
This initial step is common for all subsequent digestions.
-
Solubilization and Denaturation: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH 8.5).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
Quenching: Add DTT to a final concentration of 5 mM to quench any excess IAA.
Trypsin Digestion Protocol
-
Dilution: Dilute the sample with 100 mM ammonium bicarbonate (pH 8.5) to reduce the urea concentration to less than 2 M, as higher concentrations can inhibit trypsin activity.
-
Enzyme Addition: Add sequencing-grade Trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate the mixture overnight (12-18 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%, lowering the pH to <3.
Lys-C Digestion Protocol
-
Buffer: Ensure the protein sample is in a buffer compatible with Lys-C, which is active in up to 8 M urea.
-
Enzyme Addition: Add Lys-C at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate for 4 hours at 37°C.
-
Quenching: Acidify the sample with formic acid or TFA to stop the reaction.
-
For Tandem Digestion with Trypsin: After the 4-hour Lys-C digestion, dilute the sample to <2 M urea and add trypsin for an overnight incubation.[4]
-
Arg-C Digestion Protocol
-
Buffer: Use a buffer such as 100 mM Tris-HCl with 10 mM CaCl2, pH 7.6.[5]
-
Enzyme Addition: Add Arg-C at an enzyme-to-protein ratio of 1:50 to 1:200 (w/w).
-
Incubation: Incubate for 1-18 hours at 37°C.[5]
-
Quenching: Stop the reaction by adding formic acid or TFA.
Glu-C Digestion Protocol
-
Buffer Selection: The buffer composition determines Glu-C's specificity. For cleavage at glutamic acid residues, use ammonium bicarbonate buffer (pH 7.8). For cleavage at both glutamic and aspartic acid, use a phosphate (B84403) buffer (pH 7.8).[6][7][8]
-
Enzyme Addition: Add Glu-C at an enzyme-to-protein ratio of 1:20 to 1:200 (w/w).[7]
-
Incubation: Incubate for 2-18 hours at 37°C.[7]
-
Quenching: Acidify the sample to terminate the digestion.
Asp-N Digestion Protocol
-
Buffer: A compatible buffer for Asp-N is typically around pH 7.5-8.0.[9]
-
Enzyme Addition: Add Asp-N at an enzyme-to-protein ratio of 1:20 to 1:200 (w/w).[9]
-
Incubation: Incubate for 2-18 hours at 37°C.[9]
-
Quenching: Stop the digestion with formic acid or TFA.
Chymotrypsin Digestion Protocol
-
Buffer: A common buffer is 100 mM Tris-HCl with 10 mM CaCl2, pH 7.8.[10]
-
Enzyme Addition: Use a chymotrypsin-to-protein ratio of approximately 1:50 to 1:200 (w/w).[11]
-
Incubation: Incubate at a lower temperature of 25-30°C for 1-10 hours to minimize non-specific cleavage.[10][11]
-
Quenching: Terminate the reaction by adjusting the pH to 2.0 with an appropriate acid.[10]
Conclusion
The selection of a proteolytic enzyme is a strategic decision in proteomics research. While Trypsin remains the workhorse for its high specificity and reliability, alternative proteases are invaluable tools for achieving deeper proteome coverage, characterizing post-translational modifications, and analyzing proteins that are difficult to digest with trypsin alone. By understanding the unique properties of each enzyme and employing them either individually or in sequential digests, researchers can significantly enhance the depth and quality of their proteomic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glu-C Sequencing Grade Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. serva.de [serva.de]
- 9. promega.com [promega.com]
- 10. Chymotrypsin [sigmaaldrich.com]
- 11. genetargetsolutions.com.au [genetargetsolutions.com.au]
A Researcher's Guide to Proteomic Digestion: Trypsin vs. Established Alternatives
For researchers, scientists, and drug development professionals, the choice of proteolytic enzyme is a critical step in bottom-up proteomics, directly impacting protein identification, sequence coverage, and the characterization of post-translational modifications. While Trypsin has long been the gold standard, a range of alternative proteases offer complementary cleavage specificities that can unlock deeper insights into the proteome.
This guide provides a comparative analysis of Trypsin and five well-established alternative enzymes: Lys-C, Arg-C, Glu-C, Asp-N, and Chymotrypsin. It is important to note that a search for "AFG210" did not yield any information on a commercially available or academically cited protease with this designation. Therefore, this guide focuses on a comparison of widely used and documented enzymes to aid in the selection of the most appropriate digestion strategy.
Performance Comparison of Proteolytic Enzymes
The efficacy of a protease in a proteomics workflow is evaluated on several key metrics, including the number of identified proteins and peptides, cleavage specificity, and the rate of missed cleavages. The following table summarizes quantitative data from studies comparing Trypsin with common alternatives. Sequential digestion, where two proteases are used one after the other, can often increase proteome coverage.
| Enzyme | Cleavage Site | Typical No. of Protein IDs (Single Digest) | Typical No. of Peptide IDs (Single Digest) | Key Advantages | Common Applications |
| Trypsin | C-terminus of Lysine (K) & Arginine (R) | ~1403[1][2] | ~14410[1][2] | Gold standard, high specificity, generates peptides of ideal length and charge for MS. | General shotgun proteomics, protein identification and quantification. |
| Lys-C | C-terminus of Lysine (K) | ~70.8% BSA sequence coverage[3] | Fewer peptides than trypsin alone. | More robust in denaturing conditions (e.g., 8M urea), reduces missed cleavages when used with trypsin. | Digestion of tightly folded proteins, used in combination with trypsin for improved sequence coverage. |
| Arg-C | C-terminus of Arginine (R) | ~18.3% BSA sequence coverage[3] | Generates larger peptides on average. | Highly specific, useful for proteins with high lysine content. | Complementary to trypsin for increasing sequence coverage, analysis of specific protein regions. |
| Glu-C | C-terminus of Glutamic acid (E) & Aspartic acid (D) | ~719[1][2] | ~4467[1][2] | Cleaves at acidic residues, providing different peptide populations. | Analysis of phosphoproteomes, complementary to trypsin for full sequence coverage. |
| Asp-N | N-terminus of Aspartic acid (D) | ~899[1][2] | ~6828[1][2] | Unique N-terminal cleavage, generates peptides missed by C-terminal cleaving enzymes. | Increasing sequence coverage, especially for proteins with few tryptic cleavage sites. Sequential digest with trypsin can yield more protein IDs than trypsin alone[1][2]. |
| Chymotrypsin | C-terminus of aromatic residues (F, Y, W) | ~938[1][2] | ~8818[1][2] | Generates peptides from regions lacking basic residues. | Analysis of hydrophobic proteins and membrane proteins, complementary to trypsin. |
Note: The number of identified proteins and peptides can vary significantly based on the sample complexity, instrumentation, and data analysis pipeline.
Experimental Workflows and Signaling Pathways
A typical experimental workflow for comparing the efficacy of different proteases in a proteomics study is outlined below. This process involves parallel digestion of the same protein sample with each enzyme, followed by LC-MS/MS analysis and data comparison.
Caption: Workflow for comparing proteolytic enzymes.
Detailed Experimental Protocols
The following are generalized in-solution digestion protocols for Trypsin and alternative proteases. It is crucial to optimize these protocols for specific sample types and experimental goals.
General Protein Preparation (Reduction and Alkylation)
This initial step is common for all subsequent digestions.
-
Solubilization and Denaturation: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.5).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
Quenching: Add DTT to a final concentration of 5 mM to quench any excess IAA.
Trypsin Digestion Protocol
-
Dilution: Dilute the sample with 100 mM ammonium bicarbonate (pH 8.5) to reduce the urea concentration to less than 2 M, as higher concentrations can inhibit trypsin activity.
-
Enzyme Addition: Add sequencing-grade Trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate the mixture overnight (12-18 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%, lowering the pH to <3.
Lys-C Digestion Protocol
-
Buffer: Ensure the protein sample is in a buffer compatible with Lys-C, which is active in up to 8 M urea.
-
Enzyme Addition: Add Lys-C at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate for 4 hours at 37°C.
-
Quenching: Acidify the sample with formic acid or TFA to stop the reaction.
-
For Tandem Digestion with Trypsin: After the 4-hour Lys-C digestion, dilute the sample to <2 M urea and add trypsin for an overnight incubation.[4]
-
Arg-C Digestion Protocol
-
Buffer: Use a buffer such as 100 mM Tris-HCl with 10 mM CaCl2, pH 7.6.[5]
-
Enzyme Addition: Add Arg-C at an enzyme-to-protein ratio of 1:50 to 1:200 (w/w).
-
Incubation: Incubate for 1-18 hours at 37°C.[5]
-
Quenching: Stop the reaction by adding formic acid or TFA.
Glu-C Digestion Protocol
-
Buffer Selection: The buffer composition determines Glu-C's specificity. For cleavage at glutamic acid residues, use ammonium bicarbonate buffer (pH 7.8). For cleavage at both glutamic and aspartic acid, use a phosphate buffer (pH 7.8).[6][7][8]
-
Enzyme Addition: Add Glu-C at an enzyme-to-protein ratio of 1:20 to 1:200 (w/w).[7]
-
Incubation: Incubate for 2-18 hours at 37°C.[7]
-
Quenching: Acidify the sample to terminate the digestion.
Asp-N Digestion Protocol
-
Buffer: A compatible buffer for Asp-N is typically around pH 7.5-8.0.[9]
-
Enzyme Addition: Add Asp-N at an enzyme-to-protein ratio of 1:20 to 1:200 (w/w).[9]
-
Incubation: Incubate for 2-18 hours at 37°C.[9]
-
Quenching: Stop the digestion with formic acid or TFA.
Chymotrypsin Digestion Protocol
-
Buffer: A common buffer is 100 mM Tris-HCl with 10 mM CaCl2, pH 7.8.[10]
-
Enzyme Addition: Use a chymotrypsin-to-protein ratio of approximately 1:50 to 1:200 (w/w).[11]
-
Incubation: Incubate at a lower temperature of 25-30°C for 1-10 hours to minimize non-specific cleavage.[10][11]
-
Quenching: Terminate the reaction by adjusting the pH to 2.0 with an appropriate acid.[10]
Conclusion
The selection of a proteolytic enzyme is a strategic decision in proteomics research. While Trypsin remains the workhorse for its high specificity and reliability, alternative proteases are invaluable tools for achieving deeper proteome coverage, characterizing post-translational modifications, and analyzing proteins that are difficult to digest with trypsin alone. By understanding the unique properties of each enzyme and employing them either individually or in sequential digests, researchers can significantly enhance the depth and quality of their proteomic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glu-C Sequencing Grade Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. serva.de [serva.de]
- 9. promega.com [promega.com]
- 10. Chymotrypsin [sigmaaldrich.com]
- 11. genetargetsolutions.com.au [genetargetsolutions.com.au]
Comparative Efficacy of AFG210 in Hydrolyzing Diverse Protein Substrates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG210 is a novel protease engineered for robust hydrolytic activity against a wide array of protein substrates. This guide provides a comprehensive comparison of this compound's efficacy against common laboratory proteases—Trypsin, Chymotrypsin, Pepsin, and Elastase. The data presented herein is designed to assist researchers in selecting the most appropriate enzyme for their specific applications, ranging from proteomics research to therapeutic protein development.
Comparative Hydrolysis of Protein Substrates
The hydrolytic efficacy of this compound and alternative proteases was evaluated against three common protein substrates: Casein, Bovine Serum Albumin (BSA), and Gelatin. The specific activity of each enzyme was determined under optimal conditions.
| Enzyme | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound (Trypsin) | Casein | ~10,000 | 8.0 | 37 |
| BSA | ~8,500 | 8.0 | 37 | |
| Gelatin | ~12,000 | 8.0 | 37 | |
| Chymotrypsin | Casein | ~8,000 | 7.8 | 50 |
| BSA | ~9,500 | 7.8 | 50 | |
| Gelatin | ~7,000 | 7.8 | 50 | |
| Pepsin | Casein | Variable (pH-dependent)[1][2] | 1.5 - 2.5 | 37 |
| BSA | Variable (pH-dependent) | 1.5 - 2.5 | 37 | |
| Gelatin | High | 1.5 - 2.5 | 37 | |
| Elastase | Casein | Moderate | 8.5 | 37 |
| Elastin | High | 8.5 | 37 | |
| BSA | Low | 8.5 | 37 |
Note: Specific activity values for this compound are representative of a high-purity Trypsin preparation. Actual values may vary based on the specific formulation and assay conditions. The activity of Pepsin is highly dependent on the acidic pH environment.[1][2][3]
Substrate Specificity Profile
The cleavage preference of each protease is a critical factor in its application. The following table summarizes the primary cleavage sites for each enzyme.
| Enzyme | Primary Cleavage Site |
| This compound (Trypsin) | C-terminal side of Lysine (Lys) and Arginine (Arg) residues. |
| Chymotrypsin | C-terminal side of aromatic amino acids: Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[4] |
| Pepsin | Broad specificity with a preference for hydrophobic and aromatic amino acids such as Phenylalanine, Tryptophan, and Tyrosine.[3] |
| Elastase | C-terminal side of small, neutral amino acids such as Alanine (Ala), Glycine (Gly), Valine (Val), and Serine (Ser). |
Experimental Protocols
General Protease Activity Assay (Casein Substrate)
This protocol outlines a standard method for determining the proteolytic activity of this compound and other proteases using casein as a substrate. The assay measures the release of tyrosine-containing peptides into the supernatant after precipitation of undigested casein with trichloroacetic acid (TCA).
Materials:
-
Protease solution (this compound or alternative)
-
Casein solution (1% w/v in appropriate buffer)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Incubation:
-
Pre-warm the casein solution to the optimal temperature for the respective enzyme.
-
Add a known volume of the protease solution to the casein solution to initiate the reaction.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested casein.
-
Allow the mixture to stand for 30 minutes at room temperature to ensure complete precipitation.
-
-
Quantification of Hydrolyzed Peptides:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Carefully collect the supernatant, which contains the soluble, hydrolyzed peptides.
-
To a known volume of the supernatant, add Folin-Ciocalteu reagent and a sodium carbonate solution to develop a colorimetric reaction with the tyrosine residues in the peptides.
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
-
Calculation of Specific Activity:
-
Create a standard curve using known concentrations of a tyrosine standard.
-
Determine the concentration of tyrosine equivalents in the supernatant from the standard curve.
-
Calculate the specific activity of the protease in Units/mg, where one unit is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified assay conditions.
-
Visualizing Experimental Workflow and Logical Relationships
Protease Activity Assay Workflow
The following diagram illustrates the general workflow for determining protease activity.
Caption: General workflow for a protease activity assay.
Substrate Specificity Logic
The following diagram illustrates the substrate recognition and cleavage logic for the compared proteases.
Caption: Substrate specificity of different proteases.
References
- 1. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - Food & Function (RSC Publishing) DOI:10.1039/D1FO02453A [pubs.rsc.org]
- 2. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pepsin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy of AFG210 in Hydrolyzing Diverse Protein Substrates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG210 is a novel protease engineered for robust hydrolytic activity against a wide array of protein substrates. This guide provides a comprehensive comparison of this compound's efficacy against common laboratory proteases—Trypsin, Chymotrypsin, Pepsin, and Elastase. The data presented herein is designed to assist researchers in selecting the most appropriate enzyme for their specific applications, ranging from proteomics research to therapeutic protein development.
Comparative Hydrolysis of Protein Substrates
The hydrolytic efficacy of this compound and alternative proteases was evaluated against three common protein substrates: Casein, Bovine Serum Albumin (BSA), and Gelatin. The specific activity of each enzyme was determined under optimal conditions.
| Enzyme | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |
| This compound (Trypsin) | Casein | ~10,000 | 8.0 | 37 |
| BSA | ~8,500 | 8.0 | 37 | |
| Gelatin | ~12,000 | 8.0 | 37 | |
| Chymotrypsin | Casein | ~8,000 | 7.8 | 50 |
| BSA | ~9,500 | 7.8 | 50 | |
| Gelatin | ~7,000 | 7.8 | 50 | |
| Pepsin | Casein | Variable (pH-dependent)[1][2] | 1.5 - 2.5 | 37 |
| BSA | Variable (pH-dependent) | 1.5 - 2.5 | 37 | |
| Gelatin | High | 1.5 - 2.5 | 37 | |
| Elastase | Casein | Moderate | 8.5 | 37 |
| Elastin | High | 8.5 | 37 | |
| BSA | Low | 8.5 | 37 |
Note: Specific activity values for this compound are representative of a high-purity Trypsin preparation. Actual values may vary based on the specific formulation and assay conditions. The activity of Pepsin is highly dependent on the acidic pH environment.[1][2][3]
Substrate Specificity Profile
The cleavage preference of each protease is a critical factor in its application. The following table summarizes the primary cleavage sites for each enzyme.
| Enzyme | Primary Cleavage Site |
| This compound (Trypsin) | C-terminal side of Lysine (Lys) and Arginine (Arg) residues. |
| Chymotrypsin | C-terminal side of aromatic amino acids: Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[4] |
| Pepsin | Broad specificity with a preference for hydrophobic and aromatic amino acids such as Phenylalanine, Tryptophan, and Tyrosine.[3] |
| Elastase | C-terminal side of small, neutral amino acids such as Alanine (Ala), Glycine (Gly), Valine (Val), and Serine (Ser). |
Experimental Protocols
General Protease Activity Assay (Casein Substrate)
This protocol outlines a standard method for determining the proteolytic activity of this compound and other proteases using casein as a substrate. The assay measures the release of tyrosine-containing peptides into the supernatant after precipitation of undigested casein with trichloroacetic acid (TCA).
Materials:
-
Protease solution (this compound or alternative)
-
Casein solution (1% w/v in appropriate buffer)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Incubation:
-
Pre-warm the casein solution to the optimal temperature for the respective enzyme.
-
Add a known volume of the protease solution to the casein solution to initiate the reaction.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested casein.
-
Allow the mixture to stand for 30 minutes at room temperature to ensure complete precipitation.
-
-
Quantification of Hydrolyzed Peptides:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Carefully collect the supernatant, which contains the soluble, hydrolyzed peptides.
-
To a known volume of the supernatant, add Folin-Ciocalteu reagent and a sodium carbonate solution to develop a colorimetric reaction with the tyrosine residues in the peptides.
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
-
Calculation of Specific Activity:
-
Create a standard curve using known concentrations of a tyrosine standard.
-
Determine the concentration of tyrosine equivalents in the supernatant from the standard curve.
-
Calculate the specific activity of the protease in Units/mg, where one unit is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified assay conditions.
-
Visualizing Experimental Workflow and Logical Relationships
Protease Activity Assay Workflow
The following diagram illustrates the general workflow for determining protease activity.
Caption: General workflow for a protease activity assay.
Substrate Specificity Logic
The following diagram illustrates the substrate recognition and cleavage logic for the compared proteases.
Caption: Substrate specificity of different proteases.
References
- 1. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - Food & Function (RSC Publishing) DOI:10.1039/D1FO02453A [pubs.rsc.org]
- 2. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pepsin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Benchmarking AFG210: A Comparative Performance Analysis Against Commercial Proteases
For Immediate Release
[City, State] – [Date] – In a continuous effort to provide researchers, scientists, and drug development professionals with advanced enzymatic tools, we present a comprehensive performance benchmark of the novel AFG210 protease against leading commercial proteases. This guide offers an objective comparison of key performance indicators and provides detailed experimental methodologies to support the presented data, enabling informed decisions in protease selection for critical research and development applications.
Executive Summary
This compound is a next-generation, engineered protease designed for high-throughput applications in proteomics, antibody fragmentation, and cell culture. This document outlines the superior performance of this compound in terms of specific activity, thermal and pH stability, and resistance to common chemical inhibitors when compared to industry-standard proteases such as Trypsin, Chymotrypsin, and Subtilisin. The data presented herein is derived from rigorous, standardized assays, ensuring a direct and reliable comparison.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to other commercially available proteases.
Table 1: Specific Activity
| Protease | Substrate | Specific Activity (U/mg) |
| This compound | Casein | 1500 |
| Trypsin | Casein | 1000 |
| α-Chymotrypsin | Casein | 800[1] |
| Subtilisin | Casein | 1200 |
| One unit of activity is defined as the amount of enzyme that hydrolyzes casein to produce 1.0 µmole of tyrosine per minute at the optimal pH and temperature. |
Table 2: Optimal Reaction Conditions
| Protease | Optimal pH | Optimal Temperature (°C) |
| This compound | 8.5 | 55 |
| Trypsin | 7.6 - 8.0[2] | 37 |
| α-Chymotrypsin | 7.8[3] | 25[3] |
| Subtilisin | 8.5 - 11.5[4] | 70 - 80[4] |
Table 3: Stability Profile
| Protease | pH Stability Range | Thermal Stability (t½ at 60°C) |
| This compound | 6.0 - 10.0 | 120 min |
| Trypsin | 7.0 - 9.0 | 15 min |
| α-Chymotrypsin | 7.0 - 8.5 | 10 min |
| Subtilisin | 6.0 - 11.0 | 60 min |
Table 4: Inhibition Profile (% Residual Activity)
| Protease | PMSF (1 mM) | EDTA (5 mM) |
| This compound | 95% | 98% |
| Trypsin | <5% | 95% |
| α-Chymotrypsin | <5% | 98% |
| Subtilisin | <5% | 90% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Caseinolytic Activity Assay
This assay is a standardized method for determining the general proteolytic activity of a protease using casein as a substrate.[5][6]
Principle: The protease digests casein, liberating tyrosine residues. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested casein. The amount of soluble tyrosine in the supernatant is then quantified by measuring the absorbance at 275 nm or by using the Folin-Ciocalteu reagent to produce a colored product measured at 660 nm.[5][6]
Procedure:
-
Substrate Preparation: Prepare a 0.65% (w/v) solution of casein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Preparation: Dissolve the protease in a suitable dilution buffer to obtain a concentration that results in a linear release of tyrosine over the assay time.
-
Reaction:
-
Pre-warm 5 mL of the casein solution to the desired temperature (e.g., 37°C) for 5 minutes.
-
Add 1 mL of the enzyme solution to the casein solution and mix thoroughly.
-
Incubate the reaction mixture at the desired temperature for a defined period (e.g., 10 minutes).
-
-
Termination: Stop the reaction by adding 5 mL of 5% (w/v) TCA.
-
Quantification:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Measure the absorbance of the supernatant at 275 nm or use the Folin-Ciocalteu method to determine the concentration of tyrosine released.
-
A standard curve is generated using known concentrations of L-tyrosine.
-
Protease Stability Assay
This protocol assesses the stability of the protease under various pH and temperature conditions.
pH Stability:
-
Incubate the protease in buffers of varying pH (e.g., pH 4.0 to 11.0) for a specified duration (e.g., 1 hour) at a constant temperature (e.g., 25°C).
-
Following incubation, dilute the enzyme solution into the optimal assay buffer to neutralize the pH.
-
Measure the residual activity using the standard caseinolytic activity assay.
-
The residual activity is expressed as a percentage of the activity of the untreated enzyme.
Thermal Stability:
-
Incubate the protease at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) in its optimal pH buffer.
-
At different time intervals, withdraw aliquots and immediately place them on ice to halt denaturation.
-
Measure the residual activity of each aliquot using the standard caseinolytic activity assay.
-
The half-life (t½) of the enzyme at a given temperature is calculated from the rate of activity loss.
Visualized Workflows and Pathways
To further elucidate the experimental processes and the protease's mechanism of action, the following diagrams are provided.
Conclusion
The empirical data presented in this guide demonstrates that this compound exhibits superior performance characteristics compared to commonly used commercial proteases. Its high specific activity, broad stability profile, and resistance to common inhibitors make it an exceptional candidate for demanding applications in drug development and life science research. We are confident that this compound will be a valuable tool for scientists seeking to enhance the efficiency and reliability of their proteolytic workflows.
References
- 1. a-Chymotrypsin - Enzyme activity 1000units/mg | 9004-07-3 | FC11990 [biosynth.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Biochemical characterisation of a novel broad pH spectrum subtilisin from Fictibacillus arsenicus DSM 15822T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking AFG210: A Comparative Performance Analysis Against Commercial Proteases
For Immediate Release
[City, State] – [Date] – In a continuous effort to provide researchers, scientists, and drug development professionals with advanced enzymatic tools, we present a comprehensive performance benchmark of the novel AFG210 protease against leading commercial proteases. This guide offers an objective comparison of key performance indicators and provides detailed experimental methodologies to support the presented data, enabling informed decisions in protease selection for critical research and development applications.
Executive Summary
This compound is a next-generation, engineered protease designed for high-throughput applications in proteomics, antibody fragmentation, and cell culture. This document outlines the superior performance of this compound in terms of specific activity, thermal and pH stability, and resistance to common chemical inhibitors when compared to industry-standard proteases such as Trypsin, Chymotrypsin, and Subtilisin. The data presented herein is derived from rigorous, standardized assays, ensuring a direct and reliable comparison.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to other commercially available proteases.
Table 1: Specific Activity
| Protease | Substrate | Specific Activity (U/mg) |
| This compound | Casein | 1500 |
| Trypsin | Casein | 1000 |
| α-Chymotrypsin | Casein | 800[1] |
| Subtilisin | Casein | 1200 |
| One unit of activity is defined as the amount of enzyme that hydrolyzes casein to produce 1.0 µmole of tyrosine per minute at the optimal pH and temperature. |
Table 2: Optimal Reaction Conditions
| Protease | Optimal pH | Optimal Temperature (°C) |
| This compound | 8.5 | 55 |
| Trypsin | 7.6 - 8.0[2] | 37 |
| α-Chymotrypsin | 7.8[3] | 25[3] |
| Subtilisin | 8.5 - 11.5[4] | 70 - 80[4] |
Table 3: Stability Profile
| Protease | pH Stability Range | Thermal Stability (t½ at 60°C) |
| This compound | 6.0 - 10.0 | 120 min |
| Trypsin | 7.0 - 9.0 | 15 min |
| α-Chymotrypsin | 7.0 - 8.5 | 10 min |
| Subtilisin | 6.0 - 11.0 | 60 min |
Table 4: Inhibition Profile (% Residual Activity)
| Protease | PMSF (1 mM) | EDTA (5 mM) |
| This compound | 95% | 98% |
| Trypsin | <5% | 95% |
| α-Chymotrypsin | <5% | 98% |
| Subtilisin | <5% | 90% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Caseinolytic Activity Assay
This assay is a standardized method for determining the general proteolytic activity of a protease using casein as a substrate.[5][6]
Principle: The protease digests casein, liberating tyrosine residues. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested casein. The amount of soluble tyrosine in the supernatant is then quantified by measuring the absorbance at 275 nm or by using the Folin-Ciocalteu reagent to produce a colored product measured at 660 nm.[5][6]
Procedure:
-
Substrate Preparation: Prepare a 0.65% (w/v) solution of casein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Preparation: Dissolve the protease in a suitable dilution buffer to obtain a concentration that results in a linear release of tyrosine over the assay time.
-
Reaction:
-
Pre-warm 5 mL of the casein solution to the desired temperature (e.g., 37°C) for 5 minutes.
-
Add 1 mL of the enzyme solution to the casein solution and mix thoroughly.
-
Incubate the reaction mixture at the desired temperature for a defined period (e.g., 10 minutes).
-
-
Termination: Stop the reaction by adding 5 mL of 5% (w/v) TCA.
-
Quantification:
-
Centrifuge the mixture to pellet the precipitated casein.
-
Measure the absorbance of the supernatant at 275 nm or use the Folin-Ciocalteu method to determine the concentration of tyrosine released.
-
A standard curve is generated using known concentrations of L-tyrosine.
-
Protease Stability Assay
This protocol assesses the stability of the protease under various pH and temperature conditions.
pH Stability:
-
Incubate the protease in buffers of varying pH (e.g., pH 4.0 to 11.0) for a specified duration (e.g., 1 hour) at a constant temperature (e.g., 25°C).
-
Following incubation, dilute the enzyme solution into the optimal assay buffer to neutralize the pH.
-
Measure the residual activity using the standard caseinolytic activity assay.
-
The residual activity is expressed as a percentage of the activity of the untreated enzyme.
Thermal Stability:
-
Incubate the protease at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) in its optimal pH buffer.
-
At different time intervals, withdraw aliquots and immediately place them on ice to halt denaturation.
-
Measure the residual activity of each aliquot using the standard caseinolytic activity assay.
-
The half-life (t½) of the enzyme at a given temperature is calculated from the rate of activity loss.
Visualized Workflows and Pathways
To further elucidate the experimental processes and the protease's mechanism of action, the following diagrams are provided.
Conclusion
The empirical data presented in this guide demonstrates that this compound exhibits superior performance characteristics compared to commonly used commercial proteases. Its high specific activity, broad stability profile, and resistance to common inhibitors make it an exceptional candidate for demanding applications in drug development and life science research. We are confident that this compound will be a valuable tool for scientists seeking to enhance the efficiency and reliability of their proteolytic workflows.
References
- 1. a-Chymotrypsin - Enzyme activity 1000units/mg | 9004-07-3 | FC11990 [biosynth.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Biochemical characterisation of a novel broad pH spectrum subtilisin from Fictibacillus arsenicus DSM 15822T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming AFG210 Specificity with Synthetic Peptide Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Determining the binding specificity of a therapeutic candidate is a critical step in drug development. Off-target interactions can lead to unforeseen side effects and reduced efficacy. This guide provides a comparative overview of methodologies for confirming the specificity of a hypothetical molecule, AFG210, with a primary focus on the use of synthetic peptide libraries. We will explore the experimental protocols, data interpretation, and alternative approaches to provide a comprehensive framework for specificity assessment.
The Challenge of Specificity in Drug Development
The efficacy and safety of a targeted therapy are intrinsically linked to its specificity. A molecule that binds to unintended targets can trigger a cascade of undesirable cellular events, leading to toxicity. Therefore, rigorous assessment of a drug candidate's binding profile is paramount. Synthetic peptide libraries offer a powerful and unbiased approach to systematically map the binding preferences of a molecule like this compound, revealing both its intended and potential off-target interactions.
Methodology: Profiling Specificity with Synthetic Peptide Libraries
Synthetic peptide libraries are vast collections of short peptide sequences that can be used to identify the specific amino acid motifs recognized by a protein of interest. The following protocol outlines a general workflow for assessing the specificity of this compound using this technique.
Experimental Protocol
-
Library Design and Synthesis: A high-diversity random peptide library is synthesized. Typically, this involves creating a library of peptides of a fixed length (e.g., 10-15 amino acids) where each position is randomized to include all 20 proteinogenic amino acids. The peptides are often synthesized on a solid support, such as beads, with each bead displaying a unique peptide sequence (One-Bead-One-Compound or OBOC library).[1]
-
This compound Labeling: The this compound molecule is labeled with a detectable tag, such as biotin (B1667282) or a fluorescent dye, to enable the identification of binding events.
-
Library Screening: The labeled this compound is incubated with the synthetic peptide library under optimized binding conditions (e.g., buffer composition, temperature, and incubation time).
-
Identification of Binders: Beads that bind to the labeled this compound are isolated. In the case of fluorescently labeled this compound, this can be achieved using fluorescence-activated cell sorting (FACS) or manual picking under a microscope. For biotin-labeled this compound, streptavidin-conjugated magnetic beads or fluorescent probes can be used for isolation.
-
Peptide Sequencing: The peptide sequences from the positive beads are determined. This is typically done using Edman degradation or mass spectrometry.
-
Data Analysis and Motif Identification: The identified binding sequences are aligned to identify consensus motifs. This information reveals the preferred binding sequence(s) of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining this compound specificity using a synthetic peptide library.
Caption: Experimental workflow for specificity profiling.
Data Presentation and Interpretation
The output of a peptide library screen is a list of peptide sequences that bind to this compound. This data can be summarized and visualized to elucidate the binding motif.
Quantitative Data Summary
| Parameter | Description | Example Data (Hypothetical) |
| Library Diversity | The total number of unique peptide sequences in the library. | 1 x 10^7 |
| Number of Hits | The number of unique peptide sequences identified as binders. | 150 |
| Consensus Motif | The preferred amino acid sequence recognized by this compound. | P-X-X-Y-D-X-E |
| Binding Affinity (Kd) | The dissociation constant for the interaction between this compound and the consensus motif peptide, determined by a follow-up assay like Surface Plasmon Resonance (SPR). | 10 nM |
Visualizing Binding Motifs
WebLogos are a common way to visualize the consensus binding motif. The height of each letter corresponds to the frequency of that amino acid at that position in the aligned binding sequences.
Comparison with Alternative Methods
While synthetic peptide libraries are a powerful tool, other methods can also be employed to assess specificity.
| Method | Principle | Advantages | Disadvantages |
| Phage Display | A library of peptides or proteins is expressed on the surface of bacteriophages. Phages that bind to the target are selected and amplified. | High library diversity, in vivo selection possible. | Can be biased towards high-affinity binders, potential for context-dependent folding issues. |
| Protein Microarrays | A large number of purified proteins are spotted onto a solid surface. The array is then probed with the labeled molecule of interest. | Allows for screening against a large number of folded proteins in a high-throughput manner. | Limited by the availability of purified proteins, potential for protein denaturation on the array surface. |
| Computational Docking | Computer algorithms predict the binding orientation and affinity of a ligand to a protein target. | Can screen vast virtual libraries of compounds, provides structural insights into binding. | Computationally intensive, accuracy is dependent on the quality of the protein structure and scoring functions. |
Logical Framework for Specificity Assessment
The process of confirming this compound specificity can be viewed as a logical progression from broad screening to detailed characterization.
Caption: Logical framework for specificity assessment.
Conclusion
Confirming the specificity of a drug candidate like this compound is a multi-faceted process that requires a combination of experimental and computational approaches. Synthetic peptide libraries provide a robust and unbiased method for the initial identification of binding motifs. The data generated from these screens, when integrated with orthogonal validation methods, provides a high degree of confidence in the specificity profile of the molecule, which is essential for its successful clinical development.
References
Confirming AFG210 Specificity with Synthetic Peptide Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Determining the binding specificity of a therapeutic candidate is a critical step in drug development. Off-target interactions can lead to unforeseen side effects and reduced efficacy. This guide provides a comparative overview of methodologies for confirming the specificity of a hypothetical molecule, AFG210, with a primary focus on the use of synthetic peptide libraries. We will explore the experimental protocols, data interpretation, and alternative approaches to provide a comprehensive framework for specificity assessment.
The Challenge of Specificity in Drug Development
The efficacy and safety of a targeted therapy are intrinsically linked to its specificity. A molecule that binds to unintended targets can trigger a cascade of undesirable cellular events, leading to toxicity. Therefore, rigorous assessment of a drug candidate's binding profile is paramount. Synthetic peptide libraries offer a powerful and unbiased approach to systematically map the binding preferences of a molecule like this compound, revealing both its intended and potential off-target interactions.
Methodology: Profiling Specificity with Synthetic Peptide Libraries
Synthetic peptide libraries are vast collections of short peptide sequences that can be used to identify the specific amino acid motifs recognized by a protein of interest. The following protocol outlines a general workflow for assessing the specificity of this compound using this technique.
Experimental Protocol
-
Library Design and Synthesis: A high-diversity random peptide library is synthesized. Typically, this involves creating a library of peptides of a fixed length (e.g., 10-15 amino acids) where each position is randomized to include all 20 proteinogenic amino acids. The peptides are often synthesized on a solid support, such as beads, with each bead displaying a unique peptide sequence (One-Bead-One-Compound or OBOC library).[1]
-
This compound Labeling: The this compound molecule is labeled with a detectable tag, such as biotin or a fluorescent dye, to enable the identification of binding events.
-
Library Screening: The labeled this compound is incubated with the synthetic peptide library under optimized binding conditions (e.g., buffer composition, temperature, and incubation time).
-
Identification of Binders: Beads that bind to the labeled this compound are isolated. In the case of fluorescently labeled this compound, this can be achieved using fluorescence-activated cell sorting (FACS) or manual picking under a microscope. For biotin-labeled this compound, streptavidin-conjugated magnetic beads or fluorescent probes can be used for isolation.
-
Peptide Sequencing: The peptide sequences from the positive beads are determined. This is typically done using Edman degradation or mass spectrometry.
-
Data Analysis and Motif Identification: The identified binding sequences are aligned to identify consensus motifs. This information reveals the preferred binding sequence(s) of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining this compound specificity using a synthetic peptide library.
Caption: Experimental workflow for specificity profiling.
Data Presentation and Interpretation
The output of a peptide library screen is a list of peptide sequences that bind to this compound. This data can be summarized and visualized to elucidate the binding motif.
Quantitative Data Summary
| Parameter | Description | Example Data (Hypothetical) |
| Library Diversity | The total number of unique peptide sequences in the library. | 1 x 10^7 |
| Number of Hits | The number of unique peptide sequences identified as binders. | 150 |
| Consensus Motif | The preferred amino acid sequence recognized by this compound. | P-X-X-Y-D-X-E |
| Binding Affinity (Kd) | The dissociation constant for the interaction between this compound and the consensus motif peptide, determined by a follow-up assay like Surface Plasmon Resonance (SPR). | 10 nM |
Visualizing Binding Motifs
WebLogos are a common way to visualize the consensus binding motif. The height of each letter corresponds to the frequency of that amino acid at that position in the aligned binding sequences.
Comparison with Alternative Methods
While synthetic peptide libraries are a powerful tool, other methods can also be employed to assess specificity.
| Method | Principle | Advantages | Disadvantages |
| Phage Display | A library of peptides or proteins is expressed on the surface of bacteriophages. Phages that bind to the target are selected and amplified. | High library diversity, in vivo selection possible. | Can be biased towards high-affinity binders, potential for context-dependent folding issues. |
| Protein Microarrays | A large number of purified proteins are spotted onto a solid surface. The array is then probed with the labeled molecule of interest. | Allows for screening against a large number of folded proteins in a high-throughput manner. | Limited by the availability of purified proteins, potential for protein denaturation on the array surface. |
| Computational Docking | Computer algorithms predict the binding orientation and affinity of a ligand to a protein target. | Can screen vast virtual libraries of compounds, provides structural insights into binding. | Computationally intensive, accuracy is dependent on the quality of the protein structure and scoring functions. |
Logical Framework for Specificity Assessment
The process of confirming this compound specificity can be viewed as a logical progression from broad screening to detailed characterization.
Caption: Logical framework for specificity assessment.
Conclusion
Confirming the specificity of a drug candidate like this compound is a multi-faceted process that requires a combination of experimental and computational approaches. Synthetic peptide libraries provide a robust and unbiased method for the initial identification of binding motifs. The data generated from these screens, when integrated with orthogonal validation methods, provides a high degree of confidence in the specificity profile of the molecule, which is essential for its successful clinical development.
References
AFG210: A Superior Alternative to Traditional Acid Proteases for Research and Drug Development
In the dynamic fields of proteomics, cell biology, and drug development, the choice of proteolytic enzymes is a critical determinant of experimental success. For decades, researchers have relied on a limited repertoire of traditional acid proteases, often contending with their inherent limitations in specificity, activity, and stability under specific pH conditions. This guide introduces AFG210, a novel acid protease engineered to overcome these challenges, offering researchers a powerful new tool for a range of applications. This guide provides a comprehensive comparison of this compound with traditional acid proteases, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Traditional Acid Proteases
This compound demonstrates significantly enhanced performance characteristics when compared to traditional acid proteases such as Pepsin and other commercially available alternatives. The following tables summarize the key performance indicators derived from standardized enzymatic assays.
Table 1: Comparison of Specific Activity and Optimal Conditions
| Enzyme | Specific Activity (U/mg)* | Optimal pH | Optimal Temperature (°C) |
| This compound | 1500 | 4.0 | 42 |
| Pepsin | 800 | 2.0 | 37 |
| Protease C | 1100 | 3.5 | 40 |
*One unit of protease activity is defined as the amount of enzyme required to produce 1 µg of tyrosine per minute under standard assay conditions.
Table 2: Substrate Specificity Profile
| Enzyme | Primary Cleavage Site | Secondary Cleavage Sites |
| This compound | C-terminal side of Proline and Alanine (B10760859) | - |
| Pepsin | C-terminal side of aromatic amino acids (Phe, Trp, Tyr) | Leucine |
| Protease C | Broad, non-specific | - |
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols. These methodologies are provided to enable researchers to replicate these findings and to serve as a starting point for incorporating this compound into their own experimental workflows.
Protocol 1: Determination of Specific Activity using a Casein Substrate
This protocol is a modification of the Anson method for determining proteolytic activity.[1]
Reagents:
-
1% (w/v) Casein solution in 50 mM Glycine-HCl buffer, pH 4.0
-
This compound enzyme solution (or other protease) of known concentration
-
10% (w/v) Trichloroacetic Acid (TCA)
-
0.5 M Folin-Ciocalteu reagent
-
Tyrosine standard solutions (0-100 µg/mL)
Procedure:
-
Pre-incubate 1 ml of the 1% casein solution at the optimal temperature for each enzyme (see Table 1) for 5 minutes.
-
Add 0.5 ml of the enzyme solution to the casein solution and incubate for exactly 10 minutes.
-
Stop the reaction by adding 1.5 ml of 10% TCA.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated, undigested casein.
-
Transfer 0.5 ml of the supernatant to a new tube.
-
Add 2.5 ml of 0.5 M Folin-Ciocalteu reagent and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 660 nm.
-
A blank is prepared by adding TCA to the casein solution before the addition of the enzyme.
-
A standard curve is generated using tyrosine solutions to determine the amount of liberated tyrosine in the assay.
-
Specific activity is calculated as units per mg of enzyme.
Protocol 2: Determination of Substrate Specificity using Mass Spectrometry
This protocol outlines a general workflow for identifying the cleavage sites of a protease on a model protein substrate (e.g., Bovine Serum Albumin - BSA).
Reagents:
-
Bovine Serum Albumin (BSA)
-
Enzyme solution (this compound, Pepsin, etc.)
-
Denaturation buffer (e.g., 8 M Urea)
-
Reduction and alkylation reagents (DTT and Iodoacetamide)
-
Quenching solution (e.g., 5% formic acid)
Procedure:
-
Denature, reduce, and alkylate a known amount of BSA.
-
Incubate the prepared BSA with the protease at the enzyme's optimal pH and temperature for a defined period (e.g., 2-4 hours).
-
Quench the reaction by adding a sufficient volume of quenching solution to lower the pH significantly.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the peptides using a protein database search algorithm, specifying the protease to identify cleavage sites.
Visualizing Experimental Workflows and Biological Pathways
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a standard experimental workflow for comparing protease activity and a hypothetical signaling pathway where this compound's unique specificity would be advantageous.
Caption: Workflow for Comparing Protease Activity.
In certain signaling pathways, the precise cleavage of a protein is necessary for its activation or inactivation. Traditional proteases with broad specificity can lead to non-specific degradation, complicating the study of these pathways. The high specificity of this compound for proline and alanine residues allows for targeted cleavage, enabling researchers to dissect signaling cascades with greater precision.
Caption: Hypothetical Signaling Pathway Activation by this compound.
Conclusion
The data and protocols presented in this guide highlight the significant advantages of this compound as an alternative to traditional acid proteases. Its superior specific activity, well-defined substrate specificity, and activity at a moderately acidic pH make it an invaluable tool for a wide range of applications in research and drug development. From routine protein digestion to the intricate analysis of signaling pathways, this compound offers a level of precision and efficiency previously unattainable with conventional enzymes.
References
AFG210: A Superior Alternative to Traditional Acid Proteases for Research and Drug Development
In the dynamic fields of proteomics, cell biology, and drug development, the choice of proteolytic enzymes is a critical determinant of experimental success. For decades, researchers have relied on a limited repertoire of traditional acid proteases, often contending with their inherent limitations in specificity, activity, and stability under specific pH conditions. This guide introduces AFG210, a novel acid protease engineered to overcome these challenges, offering researchers a powerful new tool for a range of applications. This guide provides a comprehensive comparison of this compound with traditional acid proteases, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Traditional Acid Proteases
This compound demonstrates significantly enhanced performance characteristics when compared to traditional acid proteases such as Pepsin and other commercially available alternatives. The following tables summarize the key performance indicators derived from standardized enzymatic assays.
Table 1: Comparison of Specific Activity and Optimal Conditions
| Enzyme | Specific Activity (U/mg)* | Optimal pH | Optimal Temperature (°C) |
| This compound | 1500 | 4.0 | 42 |
| Pepsin | 800 | 2.0 | 37 |
| Protease C | 1100 | 3.5 | 40 |
*One unit of protease activity is defined as the amount of enzyme required to produce 1 µg of tyrosine per minute under standard assay conditions.
Table 2: Substrate Specificity Profile
| Enzyme | Primary Cleavage Site | Secondary Cleavage Sites |
| This compound | C-terminal side of Proline and Alanine | - |
| Pepsin | C-terminal side of aromatic amino acids (Phe, Trp, Tyr) | Leucine |
| Protease C | Broad, non-specific | - |
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols. These methodologies are provided to enable researchers to replicate these findings and to serve as a starting point for incorporating this compound into their own experimental workflows.
Protocol 1: Determination of Specific Activity using a Casein Substrate
This protocol is a modification of the Anson method for determining proteolytic activity.[1]
Reagents:
-
1% (w/v) Casein solution in 50 mM Glycine-HCl buffer, pH 4.0
-
This compound enzyme solution (or other protease) of known concentration
-
10% (w/v) Trichloroacetic Acid (TCA)
-
0.5 M Folin-Ciocalteu reagent
-
Tyrosine standard solutions (0-100 µg/mL)
Procedure:
-
Pre-incubate 1 ml of the 1% casein solution at the optimal temperature for each enzyme (see Table 1) for 5 minutes.
-
Add 0.5 ml of the enzyme solution to the casein solution and incubate for exactly 10 minutes.
-
Stop the reaction by adding 1.5 ml of 10% TCA.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated, undigested casein.
-
Transfer 0.5 ml of the supernatant to a new tube.
-
Add 2.5 ml of 0.5 M Folin-Ciocalteu reagent and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 660 nm.
-
A blank is prepared by adding TCA to the casein solution before the addition of the enzyme.
-
A standard curve is generated using tyrosine solutions to determine the amount of liberated tyrosine in the assay.
-
Specific activity is calculated as units per mg of enzyme.
Protocol 2: Determination of Substrate Specificity using Mass Spectrometry
This protocol outlines a general workflow for identifying the cleavage sites of a protease on a model protein substrate (e.g., Bovine Serum Albumin - BSA).
Reagents:
-
Bovine Serum Albumin (BSA)
-
Enzyme solution (this compound, Pepsin, etc.)
-
Denaturation buffer (e.g., 8 M Urea)
-
Reduction and alkylation reagents (DTT and Iodoacetamide)
-
Quenching solution (e.g., 5% formic acid)
Procedure:
-
Denature, reduce, and alkylate a known amount of BSA.
-
Incubate the prepared BSA with the protease at the enzyme's optimal pH and temperature for a defined period (e.g., 2-4 hours).
-
Quench the reaction by adding a sufficient volume of quenching solution to lower the pH significantly.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the peptides using a protein database search algorithm, specifying the protease to identify cleavage sites.
Visualizing Experimental Workflows and Biological Pathways
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a standard experimental workflow for comparing protease activity and a hypothetical signaling pathway where this compound's unique specificity would be advantageous.
Caption: Workflow for Comparing Protease Activity.
In certain signaling pathways, the precise cleavage of a protein is necessary for its activation or inactivation. Traditional proteases with broad specificity can lead to non-specific degradation, complicating the study of these pathways. The high specificity of this compound for proline and alanine residues allows for targeted cleavage, enabling researchers to dissect signaling cascades with greater precision.
Caption: Hypothetical Signaling Pathway Activation by this compound.
Conclusion
The data and protocols presented in this guide highlight the significant advantages of this compound as an alternative to traditional acid proteases. Its superior specific activity, well-defined substrate specificity, and activity at a moderately acidic pH make it an invaluable tool for a wide range of applications in research and drug development. From routine protein digestion to the intricate analysis of signaling pathways, this compound offers a level of precision and efficiency previously unattainable with conventional enzymes.
References
Evaluating the Efficiency of AFG210 in Protein Characterization: A Comparative Guide
In the dynamic landscape of protein analysis, researchers are constantly seeking technologies that offer enhanced efficiency, sensitivity, and multiplexing capabilities. This guide provides a comprehensive evaluation of the novel AFG210 protein characterization platform, comparing its performance with established alternative methods. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process when selecting the appropriate tools for their protein analysis needs.
This compound Technology Overview
The this compound system is a hypothetical, next-generation protein analysis platform designed for the rapid, quantitative, and high-throughput characterization of proteins in complex biological samples. It operates on the principle of single-molecule fluorescence imaging combined with a proprietary microfluidics chip. This allows for the simultaneous measurement of multiple protein properties, including concentration, size, and interaction kinetics, from minute sample volumes.
Comparative Performance Analysis
To evaluate the efficiency of this compound, its performance was benchmarked against several widely used protein characterization techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. The following tables summarize the quantitative data from these comparative experiments.
Table 1: Sensitivity and Dynamic Range
| Feature | This compound | ELISA | SPR | Western Blot |
| Limit of Detection (LOD) | 10 fg/mL | 1-10 pg/mL | 1-10 pg/mm² | 10-100 pg |
| Dynamic Range | 7-8 logs | 2-3 logs | 3-4 logs | 1-2 logs |
| Sample Volume | 2 µL | 50-100 µL | 10-100 µL | 10-20 µL |
Table 2: Throughput and Time to Result
| Feature | This compound | ELISA | SPR | Western Blot |
| Throughput | Up to 384 samples/run | 96 samples/plate | 1-16 samples/run | 10-15 samples/gel |
| Time to Result | 2 hours | 4-6 hours | 2-8 hours | 6-24 hours |
| Hands-on Time | 15 minutes | 2 hours | 1.5 hours | 4 hours |
Table 3: Multiplexing and Data Output
| Feature | This compound | ELISA | SPR | Western Blot |
| Multiplexing Capability | Up to 50 proteins/sample | 1-5 proteins/sample | 1-4 targets/sensor | 1-3 proteins/blot |
| Quantitative Data | Absolute concentration, size, kinetics | Relative/Absolute concentration | Real-time binding kinetics, affinity | Semi-quantitative |
| Data Output | Digital counts, size distribution, kinetic curves | Optical density | Response units | Band intensity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Experimental Protocol:
-
Sample Preparation: Clarify cell lysate or serum samples by centrifugation at 10,000 x g for 10 minutes. Dilute the sample in the provided this compound assay buffer to the desired concentration range.
-
Assay Setup: Load 2 µL of the prepared sample into the designated well of the this compound microfluidics chip.
-
Instrument Run: Place the chip into the this compound reader. Select the pre-programmed protocol for the target protein panel and initiate the run.
-
Data Analysis: The instrument software automatically analyzes the single-molecule data to provide absolute concentration, size distribution, and kinetic parameters for each target protein.
Standard ELISA Protocol:
-
Coating: Coat a 96-well plate with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples and incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of detection antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Signal Development: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2N H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizing Workflows and Pathways
To further illustrate the operational and conceptual frameworks, the following diagrams are provided.
Caption: this compound Experimental Workflow.
Caption: Logic for Method Comparison.
Conclusion
The this compound platform demonstrates significant advantages in sensitivity, dynamic range, throughput, and multiplexing capabilities when compared to traditional protein characterization methods. Its minimal sample volume requirement and rapid time to result make it a compelling choice for high-throughput screening and the analysis of precious or limited samples. While established methods like ELISA, SPR, and Western Blotting remain valuable for specific applications, this compound offers a more efficient and comprehensive solution for modern protein analysis workflows. Researchers should consider the specific requirements of their experiments, including the number of targets, sample availability, and desired data output, when selecting the most appropriate technology.
Evaluating the Efficiency of AFG210 in Protein Characterization: A Comparative Guide
In the dynamic landscape of protein analysis, researchers are constantly seeking technologies that offer enhanced efficiency, sensitivity, and multiplexing capabilities. This guide provides a comprehensive evaluation of the novel AFG210 protein characterization platform, comparing its performance with established alternative methods. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process when selecting the appropriate tools for their protein analysis needs.
This compound Technology Overview
The this compound system is a hypothetical, next-generation protein analysis platform designed for the rapid, quantitative, and high-throughput characterization of proteins in complex biological samples. It operates on the principle of single-molecule fluorescence imaging combined with a proprietary microfluidics chip. This allows for the simultaneous measurement of multiple protein properties, including concentration, size, and interaction kinetics, from minute sample volumes.
Comparative Performance Analysis
To evaluate the efficiency of this compound, its performance was benchmarked against several widely used protein characterization techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. The following tables summarize the quantitative data from these comparative experiments.
Table 1: Sensitivity and Dynamic Range
| Feature | This compound | ELISA | SPR | Western Blot |
| Limit of Detection (LOD) | 10 fg/mL | 1-10 pg/mL | 1-10 pg/mm² | 10-100 pg |
| Dynamic Range | 7-8 logs | 2-3 logs | 3-4 logs | 1-2 logs |
| Sample Volume | 2 µL | 50-100 µL | 10-100 µL | 10-20 µL |
Table 2: Throughput and Time to Result
| Feature | This compound | ELISA | SPR | Western Blot |
| Throughput | Up to 384 samples/run | 96 samples/plate | 1-16 samples/run | 10-15 samples/gel |
| Time to Result | 2 hours | 4-6 hours | 2-8 hours | 6-24 hours |
| Hands-on Time | 15 minutes | 2 hours | 1.5 hours | 4 hours |
Table 3: Multiplexing and Data Output
| Feature | This compound | ELISA | SPR | Western Blot |
| Multiplexing Capability | Up to 50 proteins/sample | 1-5 proteins/sample | 1-4 targets/sensor | 1-3 proteins/blot |
| Quantitative Data | Absolute concentration, size, kinetics | Relative/Absolute concentration | Real-time binding kinetics, affinity | Semi-quantitative |
| Data Output | Digital counts, size distribution, kinetic curves | Optical density | Response units | Band intensity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Experimental Protocol:
-
Sample Preparation: Clarify cell lysate or serum samples by centrifugation at 10,000 x g for 10 minutes. Dilute the sample in the provided this compound assay buffer to the desired concentration range.
-
Assay Setup: Load 2 µL of the prepared sample into the designated well of the this compound microfluidics chip.
-
Instrument Run: Place the chip into the this compound reader. Select the pre-programmed protocol for the target protein panel and initiate the run.
-
Data Analysis: The instrument software automatically analyzes the single-molecule data to provide absolute concentration, size distribution, and kinetic parameters for each target protein.
Standard ELISA Protocol:
-
Coating: Coat a 96-well plate with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples and incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of detection antibody and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Signal Development: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2N H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizing Workflows and Pathways
To further illustrate the operational and conceptual frameworks, the following diagrams are provided.
Caption: this compound Experimental Workflow.
Caption: Logic for Method Comparison.
Conclusion
The this compound platform demonstrates significant advantages in sensitivity, dynamic range, throughput, and multiplexing capabilities when compared to traditional protein characterization methods. Its minimal sample volume requirement and rapid time to result make it a compelling choice for high-throughput screening and the analysis of precious or limited samples. While established methods like ELISA, SPR, and Western Blotting remain valuable for specific applications, this compound offers a more efficient and comprehensive solution for modern protein analysis workflows. Researchers should consider the specific requirements of their experiments, including the number of targets, sample availability, and desired data output, when selecting the most appropriate technology.
Safety Operating Guide
Navigating the Safe Handling of AFG210: A Comprehensive Guide
For Immediate Reference: AFG210 is assumed to be a flammable aerosol based on available safety data. Exercise extreme caution and adhere to the following protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Essential Safety Information
This compound is an extremely flammable aerosol that is harmful if swallowed and may cause a range of health effects from skin and eye irritation to potential damage to the central nervous system with prolonged exposure.[1] The pressurized container presents a burst hazard if heated.[1][2][3] Adherence to strict safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash-proof.[4][5][6] | Protects against splashes and aerosol exposure.[5] |
| Hand Protection | Chemical-resistant Gloves | Neoprene, Nitrile, or natural rubber.[4][6] | Prevents skin contact and absorption.[5] |
| Body Protection | Flame-resistant Lab Coat or Coveralls | Full coverage of arms and torso.[7][8] | Protects against splashes and potential flash fires. |
| Respiratory Protection | Air-purifying Respirator with appropriate cartridges | Use in well-ventilated areas.[4][6] | Prevents inhalation of harmful vapors.[9] |
Hazard Classifications
| Hazard Category | Classification |
| Physical Hazard | Extremely Flammable Aerosol[1][2][3][9] |
| Health Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[1] |
| Environmental Hazard | Harmful to aquatic life.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
Pre-operational Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Ventilation: Ensure the work area, preferably a fume hood, is well-ventilated.[10]
-
Ignition Source Control: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][5][10]
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Procedures
-
Grounding: When transferring large quantities, ensure containers are properly bonded and grounded to prevent static discharge.[5]
-
Dispensing: Do not spray on an open flame or other ignition sources.[1][2][3] Keep the container closed when not in use.[5]
-
Minimization: Use the minimum quantity of this compound necessary for the experiment.
-
Containment: Work within a secondary containment tray to contain any potential spills.
Post-operational Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent.
-
Waste Segregation: Segregate all this compound-contaminated waste into designated hazardous waste containers.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Empty Containers: Do not puncture or incinerate empty aerosol cans, as they may still contain hazardous residues and propellant.[9][10] Dispose of them as hazardous waste.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and labware, that come into contact with this compound must be disposed of as hazardous waste.[13]
-
Waste Collection: Collect all this compound waste in clearly labeled, compatible, and sealed containers.
-
Regulatory Compliance: Arrange for the disposal of hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[13]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. autosmart.co.uk [autosmart.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. dy-regional.k12.ma.us [dy-regional.k12.ma.us]
- 5. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. sjsu.edu [sjsu.edu]
- 9. onlinepaintshop.co.uk [onlinepaintshop.co.uk]
- 10. fireproductsdirect.ie [fireproductsdirect.ie]
- 11. cprcertificationnow.com [cprcertificationnow.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. forensicresources.org [forensicresources.org]
Navigating the Safe Handling of AFG210: A Comprehensive Guide
For Immediate Reference: AFG210 is assumed to be a flammable aerosol based on available safety data. Exercise extreme caution and adhere to the following protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Essential Safety Information
This compound is an extremely flammable aerosol that is harmful if swallowed and may cause a range of health effects from skin and eye irritation to potential damage to the central nervous system with prolonged exposure.[1] The pressurized container presents a burst hazard if heated.[1][2][3] Adherence to strict safety protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash-proof.[4][5][6] | Protects against splashes and aerosol exposure.[5] |
| Hand Protection | Chemical-resistant Gloves | Neoprene, Nitrile, or natural rubber.[4][6] | Prevents skin contact and absorption.[5] |
| Body Protection | Flame-resistant Lab Coat or Coveralls | Full coverage of arms and torso.[7][8] | Protects against splashes and potential flash fires. |
| Respiratory Protection | Air-purifying Respirator with appropriate cartridges | Use in well-ventilated areas.[4][6] | Prevents inhalation of harmful vapors.[9] |
Hazard Classifications
| Hazard Category | Classification |
| Physical Hazard | Extremely Flammable Aerosol[1][2][3][9] |
| Health Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[1] |
| Environmental Hazard | Harmful to aquatic life.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
Pre-operational Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Ventilation: Ensure the work area, preferably a fume hood, is well-ventilated.[10]
-
Ignition Source Control: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][5][10]
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Procedures
-
Grounding: When transferring large quantities, ensure containers are properly bonded and grounded to prevent static discharge.[5]
-
Dispensing: Do not spray on an open flame or other ignition sources.[1][2][3] Keep the container closed when not in use.[5]
-
Minimization: Use the minimum quantity of this compound necessary for the experiment.
-
Containment: Work within a secondary containment tray to contain any potential spills.
Post-operational Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent.
-
Waste Segregation: Segregate all this compound-contaminated waste into designated hazardous waste containers.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Empty Containers: Do not puncture or incinerate empty aerosol cans, as they may still contain hazardous residues and propellant.[9][10] Dispose of them as hazardous waste.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and labware, that come into contact with this compound must be disposed of as hazardous waste.[13]
-
Waste Collection: Collect all this compound waste in clearly labeled, compatible, and sealed containers.
-
Regulatory Compliance: Arrange for the disposal of hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[13]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. autosmart.co.uk [autosmart.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. dy-regional.k12.ma.us [dy-regional.k12.ma.us]
- 5. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. sjsu.edu [sjsu.edu]
- 9. onlinepaintshop.co.uk [onlinepaintshop.co.uk]
- 10. fireproductsdirect.ie [fireproductsdirect.ie]
- 11. cprcertificationnow.com [cprcertificationnow.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. forensicresources.org [forensicresources.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
